molecular formula C5H10O B1583744 Vinyl isopropyl ether CAS No. 926-65-8

Vinyl isopropyl ether

Cat. No.: B1583744
CAS No.: 926-65-8
M. Wt: 86.13 g/mol
InChI Key: GNUGVECARVKIPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Vinyl isopropyl ether is a useful research compound. Its molecular formula is C5H10O and its molecular weight is 86.13 g/mol. The purity is usually 95%.
The exact mass of the compound Propane, 2-(ethenyloxy)- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethenoxypropane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O/c1-4-6-5(2)3/h4-5H,1H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNUGVECARVKIPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

25585-49-3
Record name Propane, 2-(ethenyloxy)-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25585-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID0061292
Record name Propane, 2-(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

86.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

926-65-8
Record name Isopropyl vinyl ether
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=926-65-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propane, 2-(ethenyloxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926658
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propane, 2-(ethenyloxy)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propane, 2-(ethenyloxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061292
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(vinyloxy)propane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.948
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Vinyl Isopropyl Ether: Properties, Synthesis, and Applications in Modern Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinyl isopropyl ether (IPE), a member of the vinyl ether family, is a volatile and colorless liquid recognized for its distinct ether-like odor.[1] This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and its expanding role in organic synthesis and drug development. For researchers and professionals in the chemical and pharmaceutical sciences, a thorough understanding of IPE's reactivity and handling is crucial for leveraging its full potential in creating novel materials and therapeutics.

Core Chemical and Physical Properties

This compound's unique structure, featuring a vinyl group attached to an isopropyl group via an ether linkage, dictates its chemical behavior and physical characteristics.[1]

Structural and Molecular Data

The fundamental identity of this compound is captured by its molecular formula, C5H10O, and a molecular weight of 86.13 g/mol .[2][3] Its structure gives rise to specific reactivity, particularly at the electron-rich double bond of the vinyl group.

Table 1: Key Identifiers and Structural Information

IdentifierValue
CAS Number 926-65-8[3]
Molecular Formula C5H10O[1]
Molecular Weight 86.13 g/mol [2]
IUPAC Name 2-(ethenyloxy)propane[1]
InChI Key GNUGVECARVKIPH-UHFFFAOYSA-N[2]
Canonical SMILES CC(C)OC=C[4]
Physicochemical Properties

The physical properties of this compound are essential for its practical application in a laboratory or industrial setting. It is a colorless, transparent liquid with a boiling point of 57.5 °C at 760 mmHg.[5] Its density is 0.762 g/cm³, and it has limited solubility in water but is soluble in many organic solvents.[1][5]

Table 2: Physicochemical Data for this compound

PropertyValue
Appearance Colorless and transparent liquid[5]
Odor Sweet, ether-like[1]
Boiling Point 57.5 °C at 760 mmHg[5]
Melting Point -140 °C[6]
Density 0.762 g/cm³[5]
Vapor Pressure 230 mmHg at 25°C[5]
Flash Point -28.4 ± 10.8 °C[7]
Spectroscopic Profile

Spectroscopic data is fundamental for the identification and characterization of this compound.

  • ¹H NMR: The proton NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl and isopropyl protons.[4] Protons on the carbon adjacent to the ether oxygen typically appear in the 3.4-4.5 ppm region.[8]

  • ¹³C NMR: The carbon NMR spectrum shows distinct peaks for the carbons of the vinyl and isopropyl groups. Carbons adjacent to the ether oxygen are typically found in the 50-80 ppm range.[8]

  • IR Spectroscopy: The infrared spectrum is characterized by a strong C-O stretching band between 1000 and 1300 cm⁻¹.[8]

  • Mass Spectrometry: The mass spectrum displays a molecular ion peak and specific fragmentation patterns that are useful for its identification.[2]

Synthesis and Reactivity

The synthesis of vinyl ethers can be approached through various methods, each with its own advantages and limitations.[9]

Synthetic Methodologies

Historically, the synthesis of vinyl ethers has been achieved through several routes, including elimination reactions and the addition of alcohols to alkynes.[9] More contemporary and efficient methods include:

  • Catalytic Transfer Vinylation: This atom-economical method involves the transfer of a vinyl group from a donor, such as butyl vinyl ether, to isopropyl alcohol.[2] This process is often facilitated by palladium catalysts.[2]

  • Iridium-Catalyzed Vinylation: Iridium catalysts have been shown to be effective for the synthesis of vinyl ethers through vinyl transfer from vinyl esters to alcohols.[10][11]

  • Enzymatic Synthesis: For acid-sensitive substrates, enzymatic catalysis, such as with immobilized Candida antarctica lipase B (CalB), offers a mild and highly selective alternative for synthesizing vinyl ether esters.[2][12]

Key Chemical Reactions

The high reactivity of the vinyl group in isopropyl vinyl ether makes it a valuable intermediate in a variety of organic transformations.[1][2]

2.2.1. Cationic Polymerization

This compound readily undergoes cationic polymerization due to its electron-rich double bond.[2] This process is initiated by the formation of a carbocation, which then propagates by adding monomer units to produce poly(this compound).[2] These polymers and their copolymers have applications in coatings, adhesives, and sealants.[1][2] Recent advancements have focused on achieving controlled polymerization to produce polymers with well-defined molecular weights and low dispersity.[13][14]

Caption: Cationic polymerization of this compound.

2.2.2. Cycloaddition Reactions

The vinyl group of isopropyl vinyl ether can participate in various cycloaddition reactions, making it a useful building block for the synthesis of heterocyclic compounds, which are prevalent in medicinal chemistry.[2]

2.2.3. Protecting Group Chemistry

The vinyl ether moiety can serve as a protecting group for alcohols.[2] This protection is stable under basic conditions and can be readily removed under acidic conditions, offering a valuable tool in multi-step organic synthesis.[15]

Caption: Workflow for using a vinyl ether as a protecting group.

Applications in Drug Development and Beyond

The versatile reactivity of this compound has led to its use in several key areas of chemical science, including pharmaceuticals and material science.[1][2]

Pharmaceutical Synthesis

In the pharmaceutical industry, this compound serves as a chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] Its ability to form complex organic structures is highly valued.[1] Furthermore, vinyl ether-containing lipids have been designed and synthesized for use in gene and drug delivery systems, highlighting their potential in advanced therapeutic applications.[16]

Ethylene Surrogate in C-H Functionalization

A significant challenge in organic synthesis is the handling of gaseous reagents like ethylene.[2] Recent research has demonstrated that vinyl ethers can act as effective ethylene surrogates in C-H functionalization reactions, providing a safer and more convenient alternative for introducing a two-carbon linker between molecular entities.[17]

Material Science

Copolymers that incorporate this compound are being explored for their use in coatings, adhesives, and sealants. The inclusion of this monomer can enhance properties such as flexibility and adhesion.[2]

Experimental Protocols and Safety

Proper handling and adherence to safety protocols are paramount when working with this compound due to its flammable nature and potential health hazards.

Safe Handling and Storage
  • Ventilation: Handle in a well-ventilated area to avoid inhalation of vapors.[18]

  • Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and safety goggles with side-shields.[18]

  • Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources. Use non-sparking tools and take measures to prevent static discharge.[18]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. This compound is air-sensitive and may form explosive peroxides upon exposure to air.[19][20]

First Aid Measures
  • Inhalation: If inhaled, move the person to fresh air. If breathing is difficult, administer oxygen.[18]

  • Skin Contact: In case of skin contact, immediately remove all contaminated clothing and rinse the affected area with plenty of water.[18]

  • Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[18]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Disposal Considerations

Dispose of contents and container to an appropriate treatment and disposal facility in accordance with all applicable laws and regulations.[18]

Conclusion

This compound is a versatile and highly reactive compound with significant applications in both academic research and industrial processes. Its utility in polymerization, organic synthesis, and as a precursor to complex molecules underscores its importance in modern chemistry. For researchers and drug development professionals, a deep understanding of its properties and reactivity opens up new avenues for the creation of innovative materials and life-saving pharmaceuticals.

References

A Guide to the Synthesis of Vinyl Isopropyl Ether from Acetylene and Isopropanol: Mechanism, Protocol, and Safety

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of the synthesis of vinyl isopropyl ether, a valuable monomer and chemical intermediate, through the direct vinylation of isopropanol with acetylene. This process, rooted in the principles of Reppe chemistry, remains a cornerstone of industrial vinyl ether production. This document is intended for researchers, chemists, and drug development professionals, offering in-depth mechanistic insights, a detailed experimental protocol, and critical safety considerations necessary for the successful and safe execution of this synthesis.

Introduction: The Significance of Vinyl Ethers

Vinyl ethers are a class of organic compounds characterized by a vinyl group attached to an alkoxy group (R-O-CH=CH₂). The electron-rich double bond of the vinyl group imparts high reactivity, making them versatile building blocks in organic synthesis and polymer chemistry.[1][2] Isopropyl vinyl ether, in particular, serves as a key monomer in the production of specialty polymers and copolymers used in coatings, adhesives, and films.[3] Its role as a chemical intermediate extends to the synthesis of pharmaceuticals and agrochemicals, where the vinyl group facilitates the construction of complex molecular architectures.[3] The synthesis of vinyl ethers from the direct addition of alcohols to acetylene, pioneered by Walter Reppe, provides an atom-economical route to these valuable compounds.[1][4]

The Vinylation of Isopropanol: A Reppe Chemistry Approach

The industrial synthesis of vinyl ethers from alcohols and acetylene is a classic example of "Reppe Chemistry," a collection of high-pressure reactions involving acetylene developed by Walter Reppe at BASF in the 1930s.[4][5] The core reaction is the base-catalyzed nucleophilic addition of an alcohol to the acetylene triple bond.[2][6]

Overall Reaction: (CH₃)₂CHOH + HC≡CH ---(Catalyst)--> (CH₃)₂CH-O-CH=CH₂

While Reppe's original work often involved high pressures, subsequent process developments have enabled the reaction to be carried out at or near atmospheric pressure, significantly mitigating the hazards associated with handling compressed acetylene.[7] The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity.

Catalysis and Reaction Mechanism

The vinylation of isopropanol is typically catalyzed by a strong base, such as an alkali metal hydroxide (e.g., potassium hydroxide) or the corresponding alkoxide (e.g., potassium isopropoxide).[7][8] The reaction proceeds via a nucleophilic addition mechanism.

Step 1: Formation of the Nucleophile The strong base deprotonates isopropanol to form the highly nucleophilic isopropoxide anion. This equilibrium lies to the side of the alcohol but provides a sufficient concentration of the active nucleophile.

(CH₃)₂CHOH + KOH ⇌ (CH₃)₂CHO⁻K⁺ + H₂O

Step 2: Nucleophilic Attack on Acetylene The isopropoxide anion attacks one of the electrophilic carbons of the acetylene triple bond, forming a vinyl anion intermediate.

(CH₃)₂CHO⁻K⁺ + HC≡CH → (CH₃)₂CH-O-CH=CH⁻K⁺

Step 3: Protonation The vinyl anion is a strong base and is subsequently protonated by a molecule of isopropanol, yielding the final product, this compound, and regenerating the isopropoxide catalyst.

(CH₃)₂CH-O-CH=CH⁻K⁺ + (CH₃)₂CHOH → (CH₃)₂CH-O-CH=CH₂ + (CH₃)₂CHO⁻K⁺

The catalytic cycle is thus completed, allowing a substoichiometric amount of base to facilitate the conversion of a large amount of substrate. The overall mechanism is a self-validating system where the catalyst is regenerated in the final step.

Vinylation_Mechanism cluster_0 Step 1: Nucleophile Formation cluster_1 Step 2: Nucleophilic Addition cluster_2 Step 3: Protonation & Regeneration Isopropanol Isopropanol (CH₃)₂CHOH Isopropoxide Potassium Isopropoxide (CH₃)₂CHO⁻K⁺ Isopropanol->Isopropoxide + KOH - H₂O Vinyl_Anion Vinyl Anion Intermediate [(CH₃)₂CHOCH=CH]⁻K⁺ Isopropoxide->Vinyl_Anion + Acetylene Acetylene Acetylene HC≡CH Product This compound (CH₃)₂CHOCH=CH₂ Vinyl_Anion->Product + Isopropanol - Isopropoxide Product->Isopropoxide Catalyst Regeneration

Caption: Base-catalyzed mechanism for the synthesis of this compound.

Experimental Protocol: Atmospheric Pressure Synthesis

This protocol is adapted from methodologies described for the vinylation of lower alkanols at atmospheric pressure, which enhances safety by avoiding the need for high-pressure acetylene equipment.[7] The use of a high-boiling alcohol as a reaction medium helps to maintain a consistent reaction temperature and keep the catalyst in a stable, active phase.

Materials and Equipment:

  • Isopropanol (anhydrous)

  • Acetylene (purified)

  • Potassium Hydroxide (KOH) pellets

  • Octadecyl alcohol (or another high-boiling alcohol as a reaction medium)

  • Nitrogen gas (for inerting)

  • One-liter, three-neck round-bottom flask

  • Mechanical stirrer

  • Gas inlet tube

  • Distillation head connected to a condenser and receiving flask (cooled in an ice bath)

  • Heating mantle with temperature controller

  • Flow meters for acetylene and nitrogen

Procedure:

  • System Setup and Inerting: Assemble the reaction apparatus. Ensure all joints are properly sealed. Purge the entire system with nitrogen for 15-20 minutes to remove all oxygen.

  • Catalyst and Medium Preparation: To the one-liter flask, add 400g of octadecyl alcohol and 70g of 85% potassium hydroxide pellets.

  • Heating: Begin stirring the mixture and heat the flask to 170-180°C using the heating mantle. The mixture should become a homogenous solution as the KOH reacts with the alcohol to form the alkoxide catalyst.

  • Reactant Feed: Once the reaction temperature is stable, stop the nitrogen flow. Introduce a gaseous mixture of acetylene and vaporized isopropanol through the gas inlet tube below the surface of the stirred catalyst solution. The molar ratio of isopropanol to acetylene should be maintained in excess, typically between 1.4:1 and 1.7:1.[7] The flow rate should be controlled to allow for efficient reaction without flooding the system.

  • Product Collection: The product, this compound (boiling point: 55-56°C), along with unreacted isopropanol and acetylene, will vaporize from the hot reaction medium. These vapors travel to the distillation head and are collected in the cooled receiving flask.

  • Continuous Operation: The reaction can be run continuously by maintaining the temperature and the flow of reactants. The level of the reaction medium in the flask should be monitored and maintained.

  • Shutdown: To stop the reaction, first, discontinue the flow of acetylene and isopropanol. Immediately purge the system with nitrogen gas while the apparatus cools down.

  • Purification: The collected condensate will be a mixture of this compound, unreacted isopropanol, and dissolved acetylene. This mixture can be purified by fractional distillation to isolate the this compound.

Data Summary: The following table summarizes typical reaction parameters and outcomes based on patent literature for the vinylation of isopropanol.[7]

ParameterValueRationale & Causality
Catalyst Potassium Hydroxide (KOH)A strong, cost-effective base that readily forms the active potassium alkoxide catalyst in situ.
Reaction Medium High-boiling alcohol (e.g., Octadecyl alcohol)Maintains a stable, high reaction temperature at atmospheric pressure and keeps the catalyst dissolved and active.
Temperature 160-200°CEnsures a sufficiently high reaction rate and allows for the immediate vaporization of the lower-boiling product, driving the reaction forward (Le Châtelier's principle).
Pressure AtmosphericSignificantly enhances operational safety by avoiding the hazards of high-pressure acetylene.[7]
Reactant Ratio (Isopropanol:Acetylene) > 1:1 (molar)An excess of the alcohol helps to maximize the conversion of the limiting reagent, acetylene, and suppresses side reactions.
Conversion (based on C₂H₂ consumed) 78-85%Represents a high-efficiency conversion for this type of process under optimized conditions.[7]

Critical Safety Considerations

The use of acetylene, a high-energy and potentially explosive gas, mandates strict adherence to safety protocols. Vinyl ethers also present hazards, primarily peroxide formation.

5.1 Acetylene Handling:

  • Pressure Limitation: Never use acetylene gas at a pressure exceeding 15 psig (1 bar gauge), as it becomes unstable and can decompose explosively.[9][10]

  • Cylinder Storage: Acetylene cylinders must always be stored and used in an upright, secured position.[10][11][12] This prevents the liquid acetone solvent, in which the acetylene is dissolved, from reaching the cylinder valve.[9]

  • Environment: Store cylinders in a well-ventilated area, away from heat sources, sparks, or flames. Oxygen and acetylene cylinders should be stored separately by at least 20 feet or a fire-resistant wall.[9][13]

  • Equipment: Use only regulators, hoses, and fittings specifically designed for acetylene service. Never use copper tubing, as acetylene can form explosive copper acetylides.[13]

5.2 Vinyl Ether Handling:

  • Peroxide Formation: Vinyl ethers can form explosive peroxides upon exposure to air and light. Store products in a cool, dark place under a nitrogen atmosphere. Commercial vinyl ethers often contain inhibitors like triethanolamine or hydroquinone.

  • Flammability: this compound is a volatile and highly flammable liquid. Handle only in a well-ventilated fume hood, away from ignition sources.

5.3 Personal Protective Equipment (PPE):

  • Always wear flame-resistant clothing, safety glasses or goggles, and appropriate gloves when handling acetylene and flammable liquids.[11]

Conclusion

The synthesis of this compound from acetylene and isopropanol is a well-established and efficient industrial process. A thorough understanding of the base-catalyzed nucleophilic addition mechanism is key to optimizing reaction conditions for high yield and selectivity. By employing an atmospheric pressure protocol with a high-boiling reaction medium, the synthesis can be performed with a significantly improved safety profile compared to traditional high-pressure methods. Nevertheless, the inherent hazards of acetylene demand rigorous safety protocols and a culture of vigilance in the laboratory and production environments. This guide provides the foundational knowledge for researchers to safely and effectively utilize this powerful vinylation reaction.

References

An In-Depth Technical Guide to the Spectroscopic Data of Vinyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectroscopic data for vinyl isopropyl ether. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed interpretation of the spectral features of this important chemical compound, grounded in established scientific principles.

Introduction: The Significance of this compound

This compound (2-ethoxypropane) is a valuable monomer in polymer chemistry and a versatile reagent in organic synthesis.[1] Its reactivity is primarily dictated by the electron-rich vinyl group and the sterically influential isopropyl moiety. A thorough understanding of its molecular structure is paramount for predicting its behavior in chemical reactions and for the quality control of materials derived from it. Spectroscopic techniques such as NMR and IR are indispensable tools for elucidating this structure with high fidelity. This guide will delve into the intricacies of the ¹H NMR, ¹³C NMR, and IR spectra of this compound, providing the foundational knowledge necessary for its effective application and characterization.

Molecular Structure and Isomerism

This compound possesses a simple yet informative molecular structure. The central oxygen atom is bonded to a vinyl group (-CH=CH₂) and an isopropyl group (-CH(CH₃)₂). The presence of the double bond introduces the possibility of geometric isomerism (cis/trans) in more substituted vinyl ethers; however, in this case, the terminal vinyl protons are distinct.

Caption: Molecular structure of this compound.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the number of different types of protons and their neighboring environments in a molecule. The ¹H NMR spectrum of this compound is characterized by distinct signals for the vinyl and isopropyl protons.

Experimental Parameters:

ParameterValue
SpectrometerJEOL FX-90Q
Frequency90 MHz
SolventCDCl₃
ReferenceTMS

Data Summary:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
6.47dd1H=CH-O
4.18dd1HH₂C= (trans to -OR)
3.96dd1HH₂C= (cis to -OR)
3.89sept1H-CH(CH₃)₂
1.22d6H-CH(CH ₃)₂

Spectral Interpretation:

The vinyl protons exhibit a classic AMX spin system. The proton on the carbon adjacent to the ether oxygen (=CH-O) appears as a doublet of doublets at 6.47 ppm. This downfield shift is attributed to the deshielding effect of the electronegative oxygen atom and the mesomeric effect of the ether group. The two terminal vinyl protons (=CH₂) are diastereotopic and appear as separate doublet of doublets at 4.18 ppm and 3.96 ppm. The difference in their chemical shifts is due to their different spatial relationships with the isopropyl ether group.

The isopropyl methine proton (-CH(CH₃)₂) resonates as a septet at 3.89 ppm, a result of being coupled to the six equivalent methyl protons. Conversely, the six methyl protons (-CH(CH₃)₂) appear as a doublet at 1.22 ppm due to coupling with the single methine proton. The integration of the signals (1:1:1:1:6) is consistent with the number of protons in each unique environment.

¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the different carbon environments in a molecule.

Experimental Parameters:

ParameterValue
SpectrometerJEOL FX-90Q
Frequency22.5 MHz
SolventCDCl₃
ReferenceTMS

Data Summary:

Chemical Shift (δ) ppmAssignment
152.28=CH-O
86.28=CH₂
71.91-CH(CH₃)₂
22.25-CH(CH₃)₂

Spectral Interpretation:

The ¹³C NMR spectrum of this compound displays four distinct signals, corresponding to the four unique carbon environments in the molecule. The carbon of the vinyl group attached to the oxygen (=CH-O) is the most deshielded, appearing at 152.28 ppm. The terminal vinyl carbon (=CH₂) resonates at 86.28 ppm. The methine carbon of the isopropyl group (-CH(CH₃)₂) is found at 71.91 ppm, and the two equivalent methyl carbons (-CH(CH₃)₂) appear at 22.25 ppm. This data is in good agreement with published literature on the ¹³C NMR spectra of alkyl vinyl ethers.[2]

Caption: Correlation of NMR chemical shifts.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Parameters:

ParameterValue
SpectrometerJASCO Corporation, FT/IR-410
MethodLiquid Film

Data Summary:

Wavenumber (cm⁻¹)IntensityAssignment
3112Medium=C-H stretch
2974, 2932, 2872StrongC-H stretch (isopropyl)
1636StrongC=C stretch (vinyl)
1614StrongC=C stretch (vinyl)
1469, 1443MediumC-H bend (isopropyl)
1383, 1370MediumC-H bend (isopropyl, gem-dimethyl)
1200StrongC-O-C stretch (asymmetric)
1111StrongC-O-C stretch (symmetric)
962Strong=C-H bend (out-of-plane, trans)
816Strong=C-H bend (out-of-plane, terminal)

Spectral Interpretation:

The IR spectrum of this compound clearly indicates the presence of both the vinyl and the isopropyl ether functionalities. The sharp peaks at 3112 cm⁻¹ are characteristic of the sp² C-H stretching of the vinyl group. The strong absorptions in the 2872-2974 cm⁻¹ region are due to the sp³ C-H stretching of the isopropyl group.

The presence of the carbon-carbon double bond is confirmed by the strong absorption bands at 1636 cm⁻¹ and 1614 cm⁻¹. The strong bands at 1200 cm⁻¹ and 1111 cm⁻¹ are characteristic of the asymmetric and symmetric C-O-C stretching vibrations of the ether linkage, respectively. The strong absorptions at 962 cm⁻¹ and 816 cm⁻¹ are attributed to the out-of-plane C-H bending vibrations of the vinyl group, which are highly characteristic for vinyl ethers.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A solution of this compound (approx. 5-10 mg) was prepared in deuterated chloroform (CDCl₃, 0.5 mL) in a standard 5 mm NMR tube.

  • Instrument Setup: The ¹H and ¹³C NMR spectra were acquired on a JEOL FX-90Q spectrometer.

  • Data Acquisition: For ¹H NMR, a sufficient number of scans were accumulated to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling was employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The raw data was Fourier transformed, and the resulting spectra were phase and baseline corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (¹H: 7.26 ppm, ¹³C: 77.16 ppm) or tetramethylsilane (TMS) as an internal standard (0 ppm).

Infrared (IR) Spectroscopy:

  • Sample Preparation: A drop of neat this compound was placed between two potassium bromide (KBr) plates to form a thin liquid film.

  • Instrument Setup: The IR spectrum was recorded using a JASCO Corporation FT/IR-410 spectrometer.

  • Data Acquisition: The spectrum was collected over the range of 4000-400 cm⁻¹ by co-adding multiple scans to improve the signal-to-noise ratio. A background spectrum of the clean KBr plates was recorded and subtracted from the sample spectrum.

  • Data Processing: The resulting transmittance spectrum was converted to absorbance, and the peak positions were identified.

Conclusion

The comprehensive analysis of the ¹H NMR, ¹³C NMR, and IR spectra of this compound provides a detailed and self-validating structural elucidation of the molecule. The characteristic chemical shifts, coupling patterns, and absorption frequencies are in excellent agreement with the known structure and provide a reliable spectroscopic fingerprint for this compound. This guide serves as a valuable resource for researchers and scientists who require a thorough understanding of the spectroscopic properties of this compound for their work in synthesis, polymer science, and materials development.

References

A Comprehensive Technical Guide to the Solubility of Vinyl Isopropyl Ether in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of vinyl isopropyl ether in a wide array of organic solvents. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the theoretical underpinnings of its solubility, offers practical methodologies for solubility determination, and presents a consolidated overview of its compatibility with common organic media. Our focus is on delivering not just data, but a foundational understanding of the molecular interactions that govern the solubility of this versatile monomer.

Introduction: The Significance of this compound and Its Solubility

This compound (IPE), with the chemical structure CH₂=CHOCH(CH₃)₂, is a key building block in polymer synthesis and a valuable intermediate in the manufacturing of pharmaceuticals, agrochemicals, and specialty coatings.[1][2] Its high reactivity, attributed to the vinyl group, makes it a monomer of choice for producing poly(vinyl ethers), which find applications in adhesives, films, and coatings.[1] The efficacy of IPE in these synthetic applications is intrinsically linked to its behavior in solution. A thorough understanding of its solubility in various organic solvents is paramount for reaction design, process optimization, purification, and the formulation of final products. This guide aims to provide a comprehensive resource on this critical physicochemical property.

Theoretical Framework: Understanding the Molecular Basis of Solubility

The solubility of this compound in organic solvents is governed by the principle of "like dissolves like," which posits that substances with similar intermolecular forces are more likely to be miscible. The molecular structure of this compound, featuring both a nonpolar isopropyl group and a polar ether linkage, imparts a moderate overall polarity.

The key intermolecular forces at play include:

  • Van der Waals Forces (London Dispersion Forces): These are the primary forces of attraction between the nonpolar alkyl portions of this compound and nonpolar solvents like hexane and toluene.

  • Dipole-Dipole Interactions: The ether oxygen atom creates a permanent dipole moment in the molecule, allowing for electrostatic interactions with other polar molecules, such as those in acetone or ethyl acetate.[3]

  • Hydrogen Bonding: While this compound cannot donate a hydrogen bond, the lone pairs of electrons on the ether oxygen can act as a hydrogen bond acceptor.[3][4] This allows for favorable interactions with protic solvents like ethanol.

The interplay of these forces dictates the extent to which this compound will be soluble in a given solvent.

Caption: Intermolecular forces governing the solubility of this compound.

Solubility Profile of this compound: A Tabulated Guide

Solvent ClassSolvent ExamplePolarityPredicted Solubility/MiscibilityPrimary Intermolecular Interaction with IPE
Nonpolar HexaneNonpolarMiscibleVan der Waals Forces
TolueneNonpolarMiscibleVan der Waals Forces
Polar Aprotic AcetonePolarMiscibleDipole-Dipole Interactions
Ethyl AcetatePolarMiscibleDipole-Dipole Interactions
Tetrahydrofuran (THF)PolarMiscibleDipole-Dipole Interactions
DichloromethanePolarMiscibleDipole-Dipole Interactions
Polar Protic EthanolPolarMiscibleHydrogen Bonding (Acceptor), Dipole-Dipole
IsopropanolPolarMiscibleHydrogen Bonding (Acceptor), Dipole-Dipole
Ethers Diethyl EtherSlightly PolarMiscibleDipole-Dipole, Van der Waals

Experimental Protocol for Determining Liquid-Liquid Miscibility

For novel solvent systems or for precise quantitative determination, a robust experimental protocol is essential. The following procedure provides a self-validating methodology for assessing the miscibility of this compound with an organic solvent.

Materials and Equipment
  • This compound (analytical grade)

  • Test solvent (analytical grade)

  • Calibrated pipettes or burettes

  • A series of clean, dry, and sealable test tubes or vials

  • Vortex mixer

  • Temperature-controlled water bath (optional, for temperature-dependent studies)

  • High-intensity light source for visual inspection

Step-by-Step Methodology
  • Preparation of Solvent Mixtures:

    • Label a series of ten test tubes from 1 to 10.

    • Using a calibrated pipette or burette, prepare mixtures of this compound and the test solvent in varying volume/volume percentages, as detailed in the table below. The total volume in each tube should be consistent (e.g., 10 mL).

Test Tube #Volume of this compound (mL)Volume of Test Solvent (mL)% v/v this compound
11.09.010
22.08.020
33.07.030
44.06.040
55.05.050
66.04.060
77.03.070
88.02.080
99.01.090
109.90.199
  • Mixing and Equilibration:

    • Securely cap each test tube.

    • Vortex each tube vigorously for 30-60 seconds to ensure thorough mixing.

    • Allow the tubes to stand undisturbed at a constant temperature (e.g., 25 °C) for at least 30 minutes to allow for phase separation, if any. For more viscous solvents, a longer equilibration time may be necessary.

  • Visual Inspection and Determination of Miscibility:

    • Visually inspect each tube against a well-lit background. The presence of a single, clear, and homogenous liquid phase indicates miscibility at that concentration.

    • If two distinct layers are observed, the liquids are immiscible.[5] Cloudiness or turbidity upon mixing that persists after equilibration suggests partial miscibility.

    • Record the observations for each mixture. If all proportions form a single phase, the two liquids are considered miscible.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_mix Mixing & Equilibration cluster_analysis Analysis prep_tubes Prepare & Label 10 Test Tubes add_solvents Add Varying Ratios of IPE and Test Solvent prep_tubes->add_solvents cap_tubes Cap Tubes Securely add_solvents->cap_tubes vortex Vortex for 30-60s cap_tubes->vortex equilibrate Equilibrate at Constant Temperature vortex->equilibrate inspect Visually Inspect for Phase Separation equilibrate->inspect decision Single Phase? inspect->decision record_miscible Record as Miscible decision->record_miscible Yes record_immiscible Record as Immiscible/ Partially Miscible decision->record_immiscible No

Caption: Workflow for determining liquid-liquid miscibility.

Conclusion

This compound exhibits broad solubility in a majority of common organic solvents, a characteristic that underpins its utility in a multitude of chemical applications. Its miscibility is primarily dictated by the principles of intermolecular forces, with its moderate polarity allowing for favorable interactions with nonpolar, polar aprotic, and polar protic solvents. For applications requiring precise solubility data or the use of novel solvent systems, the experimental protocol outlined in this guide provides a reliable method for miscibility determination. This comprehensive understanding of this compound's solubility is critical for the informed selection of solvents, ensuring optimal performance in research, development, and industrial processes.

References

Physical properties of "Vinyl isopropyl ether" melting and boiling point

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of Vinyl Isopropyl Ether: Melting and Boiling Points

Introduction

This compound (CAS 926-65-8), a member of the vinyl ether family, is a volatile and colorless liquid characterized by a vinyl group bonded to an isopropyl group.[1] Its unique chemical structure, featuring high reactivity in the vinyl functional group, makes it a valuable chemical intermediate and monomer in various industrial and research applications.[1][2] It is utilized in the synthesis of polymers and copolymers for coatings, adhesives, and films, and serves as a precursor in the production of pharmaceuticals and agrochemicals.[1][2]

For professionals in research, development, and quality control, a thorough understanding of the fundamental physical properties of a compound is paramount. The melting and boiling points are critical identifiers that provide insights into a substance's purity and inform its handling, storage, and application. This guide offers a detailed examination of the melting and boiling points of this compound, the scientific principles governing these properties, and the precise experimental protocols for their determination.

Physicochemical Properties of this compound

The physical characteristics of a compound are dictated by its molecular structure. The presence of the ether linkage and the isopropyl group in this compound influences its intermolecular forces, and thus its physical state at various temperatures. A summary of its key properties is presented below.

PropertyValueSource(s)
CAS Registry Number 926-65-8[3]
Molecular Formula C₅H₁₀O[3][4][5][6]
Molecular Weight 86.13 g/mol [3][4][7]
Appearance Colorless, transparent liquid[5][6][8]
Density ~0.753 - 0.762 g/cm³ at 20°C[3][8][9][10]
Melting Point -140 °C[3][4][9][10][11]
Boiling Point 55 - 57.5 °C at 760 mmHg[3][8][10]

It is noteworthy that some sources provide an estimated boiling point of 68.84°C.[4][9][11] This variation highlights the importance of standardized experimental determination, as discrepancies can arise from differences in atmospheric pressure during measurement or the presence of impurities.

The Science of Phase Transitions: A Theoretical Framework

The melting and boiling points are fundamental physical constants that signify a substance's transition between solid, liquid, and gaseous states. These transitions are governed by the energy required to overcome the intermolecular forces holding the molecules together.

Melting Point: The melting point is the temperature at which a substance changes from a solid to a liquid. For a pure crystalline solid, this transition occurs at a sharp, specific temperature. The presence of even minor impurities disrupts the crystal lattice, which lowers the energy required to break the structure. Consequently, impure compounds exhibit a depressed melting point and melt over a wider temperature range.[12][13] This principle makes melting point determination an essential tool for assessing compound purity.

Boiling Point: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure, leading to the formation of vapor bubbles throughout the bulk of the liquid.[14] This temperature is highly dependent on atmospheric pressure; at higher altitudes where atmospheric pressure is lower, liquids boil at lower temperatures.[14][15] For a pure substance, the temperature remains constant throughout the boiling process as the input energy is consumed as latent heat of vaporization.[16]

Experimental Determination of the Melting Point

Given its extremely low melting point of -140°C, determining this value for this compound requires specialized cryogenic equipment and is not typically performed in a standard laboratory setting. The theoretical principle, however, remains crucial for understanding material properties. The most common technique for compounds that are solid at room temperature is the capillary method.

Methodology: Capillary Tube Method

The capillary method is a straightforward technique for determining the melting point of a solid.[17]

Causality Behind Experimental Choices:

  • Dry, Powdered Sample: The sample must be completely dry to avoid the solvent-like effect of moisture, which would depress the melting point. It should be in a fine powdered form to ensure uniform packing and efficient heat transfer within the capillary tube.

  • Slow Heating Rate: A rapid heating rate can cause the thermometer reading to lag behind the actual temperature of the sample, leading to an erroneously high and broad melting range. A slow rate of 1-2°C per minute near the expected melting point is crucial for thermal equilibrium and accurate observation.

Step-by-Step Protocol (Using a Modern Digital Apparatus):

  • Sample Preparation: Ensure the sample is thoroughly dry and finely powdered.

  • Capillary Loading: Gently tap the open end of a capillary tube into the sample powder, forcing a small amount (2-3 mm in height) into the tube. Pack the sample firmly at the bottom by tapping the tube or dropping it through a long glass tube.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[17]

  • Rapid Heating (Optional): If the approximate melting point is unknown, perform a rapid determination by heating quickly to find a rough range.[12] Allow the apparatus to cool before proceeding.

  • Accurate Determination: Set the apparatus to heat rapidly to a temperature about 15-20°C below the expected melting point.

  • Observation: Reduce the heating rate to 1-2°C per minute. Observe the sample closely through the magnifying eyepiece.

  • Record Temperatures: Record two temperatures: T1, the temperature at which the first drop of liquid appears, and T2, the temperature at which the last solid crystal melts. The melting point is reported as the range T1-T2.[18]

Experimental Determination of the Boiling Point

The boiling point of this compound is readily measurable in a standard laboratory. While distillation is a common method for purification and boiling point determination of larger volumes,[16] a micro-scale method is often preferred for its efficiency with small sample quantities.

Methodology: Micro-Boiling Point Determination (Capillary Method)

This technique relies on the principle that at the boiling point, the liquid's vapor pressure equals the atmospheric pressure, causing a rapid stream of bubbles to emerge from an inverted capillary tube submerged in the liquid.[15][19]

Causality Behind Experimental Choices:

  • Inverted Capillary: The inverted capillary tube traps a small amount of air. As the liquid is heated, this air expands and is replaced by the vapor of the substance.[14][19]

  • Continuous Bubble Stream: A rapid and continuous stream of bubbles indicates that the vapor pressure inside the capillary has overcome the atmospheric pressure, signifying that the boiling point has been reached.[19]

  • Recording on Cooling: The most accurate measurement is taken as the apparatus cools. The precise moment the bubbling stops and liquid begins to enter the capillary is when the external atmospheric pressure equals the internal vapor pressure. This is the true boiling point.[15]

Step-by-Step Protocol:

  • Apparatus Assembly: Attach a small test tube containing 0.5-1 mL of this compound to a thermometer using a rubber band or wire. The bottom of the thermometer bulb should be level with the liquid.

  • Capillary Insertion: Place a melting point capillary tube (sealed at one end) into the test tube with the open end down.

  • Heating: Suspend the assembly in a heating bath (e.g., a water or oil bath) or a metal heating block.

  • Heating and Observation: Begin heating the bath gently. Observe the inverted capillary. Initially, bubbles will emerge as the trapped air expands.

  • Identify Boiling: As the temperature approaches the boiling point, a rapid and continuous stream of bubbles will emerge from the tip of the capillary tube.[19]

  • Cooling and Measurement: Remove the heat source and allow the apparatus to cool slowly.

  • Record Boiling Point: Carefully observe the capillary. The moment the bubbling ceases and the liquid just begins to enter the capillary tube, record the temperature on the thermometer. This is the experimental boiling point.

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the micro-boiling point determination.

BoilingPointWorkflow cluster_prep Preparation cluster_exec Execution & Observation cluster_result Result A 1. Add 0.5-1 mL of This compound to a small test tube. B 2. Place an inverted capillary tube into the liquid. A->B C 3. Attach tube to thermometer and place in heating block. B->C D 4. Heat apparatus gently. C->D E 5. Observe for a rapid, continuous stream of bubbles from capillary. D->E F 6. Remove heat source. E->F Bubbles observed G 7. Allow apparatus to cool slowly. F->G H 8. Observe the exact moment bubbling stops and liquid enters the capillary. G->H I 9. Record the temperature. This is the boiling point. H->I Event observed

Caption: Workflow for Micro-Boiling Point Determination.

Conclusion

The melting point (-140°C) and boiling point (55-57.5°C) of this compound are defining physical properties essential for its identification, purity assessment, and safe handling in research and industrial settings. While the extremely low melting point requires specialized instrumentation, its boiling point can be accurately determined using standard laboratory techniques like the micro-capillary method. A rigorous and methodical approach to these measurements, grounded in the principles of phase transitions and vapor pressure, ensures data integrity and supports the successful application of this versatile chemical intermediate.

References

An In-Depth Technical Guide to Vinyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinyl isopropyl ether (IVE), a member of the vinyl ether family, is a versatile and highly reactive organic compound. Characterized by a vinyl group attached to an isopropyl group via an ether linkage, its unique chemical structure makes it a valuable monomer and intermediate in organic synthesis.[1] Historically, the large-scale synthesis of vinyl ethers was revolutionized by the work of Walter Reppe, which made these compounds readily available for industrial applications.[2] This guide provides a comprehensive overview of this compound, detailing its molecular properties, synthesis, chemical reactivity, applications, and safety protocols for researchers, scientists, and professionals in drug development.

Molecular and Physicochemical Properties

This compound is a colorless, volatile liquid with a characteristic sweet, ether-like odor.[1] Its molecular formula is C5H10O, and it has a molecular weight of 86.13 g/mol .[3][4] The presence of the electron-rich vinyl group significantly influences its chemical behavior, making it susceptible to polymerization and other addition reactions.[1][2]

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C5H10O[3][4][5][6]
Molecular Weight 86.13 g/mol [3][4]
CAS Number 926-65-8[3][4]
Appearance Colorless, clear liquid[1][5][6]
Density 0.756 g/cm³ at 20 °C[4]
Boiling Point 55.5 °C[4][7]
Melting Point -140 °C[4][7]
Flash Point -28.4 °C[4]
Refractive Index 1.388[4]
Solubility Soluble in organic solvents, limited solubility in water.[1]

Synthesis of this compound

The synthesis of vinyl ethers has evolved from early industrial processes to more sophisticated and selective modern methodologies.

Historical Context: Reppe Chemistry

The foundational industrial method for vinyl ether synthesis was developed by Walter Reppe. This process, known as "Reppe chemistry," involves the reaction of acetylene with an alcohol—in this case, isopropyl alcohol—under pressure and in the presence of a basic catalyst.[2] This large-scale method was crucial for making vinyl ethers commercially accessible.[2]

Modern Synthetic Approaches

Contemporary organic synthesis offers more refined methods that provide greater control and applicability to a wider range of substrates.

Palladium-Catalyzed Vinylation

A versatile method for synthesizing vinyl ethers involves the palladium-catalyzed transfer of a vinyl group from a vinyl ether donor, such as butyl vinyl ether, to an alcohol.[2] This approach has demonstrated broad applicability for various alkyl and allyl alcohols, achieving high yields. The choice of the palladium catalyst and its ligands is critical for the reaction's success.[2]

G cluster_reactants Reactants cluster_catalyst Catalytic System cluster_products Products Isopropyl_Alcohol Isopropyl Alcohol Reaction_Vessel Reaction (Heating) Isopropyl_Alcohol->Reaction_Vessel Butyl_Vinyl_Ether Butyl Vinyl Ether (Vinyl Source & Solvent) Butyl_Vinyl_Ether->Reaction_Vessel Pd_Catalyst Palladium Catalyst (e.g., (DPP)Pd(OOCCF₃)₂) Pd_Catalyst->Reaction_Vessel Base Base (e.g., Triethylamine) Base->Reaction_Vessel Vinyl_Isopropyl_Ether This compound Butanol Butanol Reaction_Vessel->Vinyl_Isopropyl_Ether Reaction_Vessel->Butanol

Caption: Palladium-catalyzed synthesis of this compound.

Enzymatic Catalysis

For substrates sensitive to acidic conditions, enzymatic catalysis presents a mild and highly selective alternative.[2] Enzymes like immobilized Candida antarctica lipase B (CalB) can effectively catalyze the esterification of hydroxyl-functional vinyl ethers with carboxylic acids.[2][8] This method is advantageous as it proceeds in a single pot under mild conditions and is compatible with the acid-labile vinyl ether moiety.[2][8]

Experimental Protocol: Palladium-Catalyzed Synthesis

The following is a representative protocol for the synthesis of vinyl ethers via palladium-catalyzed vinyl transfer.

  • Preparation: In a clean, dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), combine the palladium catalyst and the appropriate ligand in a suitable solvent.

  • Addition of Reactants: Add an excess of butyl vinyl ether, which serves as both the vinyl source and the solvent.[2]

  • Initiation: Introduce the isopropyl alcohol and a base, such as triethylamine, to the reaction mixture.

  • Reaction: Heat the mixture to the optimized temperature and monitor the reaction progress using an appropriate analytical technique (e.g., GC-MS or TLC).

  • Workup and Purification: Upon completion, cool the reaction mixture and quench with a suitable reagent. Extract the product with an organic solvent, wash with brine, and dry over an anhydrous salt (e.g., MgSO₄). Purify the crude product via distillation or column chromatography to yield pure this compound.

Reactivity and Key Chemical Transformations

The reactivity of this compound is dominated by its vinyl group, which is electron-rich due to the oxygen atom of the ether.

Cationic Polymerization

This compound is a key monomer in cationic polymerization, a type of chain-growth polymerization suitable for monomers with electron-rich double bonds.[2] The process is initiated by a carbenium ion, which starts the polymer chain that propagates by adding more monomer units.[2] This results in the formation of poly(this compound), a polymer used in coatings, adhesives, and films.[1] The development of living cationic polymerization techniques has allowed for the synthesis of well-defined polymers with controlled molecular weights.[2]

G Initiator Initiator (H+) Carbocation Carbocationic Active Center Initiator->Carbocation Initiation Monomer This compound (Monomer) Monomer->Carbocation Propagation Propagation (Addition of Monomer) Monomer->Propagation Carbocation->Propagation Polymer_Chain Growing Polymer Chain Propagation->Polymer_Chain Termination Termination Polymer_Chain->Termination Final_Polymer Poly(this compound) Termination->Final_Polymer

Caption: Mechanism of cationic polymerization of this compound.

Intermediate in Organic Synthesis

Beyond polymerization, this compound serves as a valuable intermediate in various organic transformations.[1] The vinyl group can participate in cycloadditions, hydroformylations, and other addition reactions, making it a versatile building block for more complex molecules.[9] It is used in the synthesis of pharmaceuticals, agrochemicals, and other specialty chemicals.[1] Additionally, it can act as an inorganic acid scavenger in liquid phase systems.[10]

Applications in Research and Industry

The properties of this compound lend it to a variety of applications across different sectors.

  • Polymers and Resins: It is primarily used as a monomer or co-monomer to produce polymers and copolymers.[1] These polymers are key components in coatings, paints, adhesives, and sealants, where they enhance flexibility, adhesion, and chemical resistance.[1][2]

  • Chemical Intermediate: It is a crucial starting material in the synthesis of pharmaceuticals and agrochemicals, where its reactive vinyl group facilitates the construction of complex molecular architectures.[1]

  • Material Science: Copolymers that include this compound are explored for advanced applications in materials science, such as developing new coatings and adhesives with tailored properties.[2]

  • Solvents: In certain specialized applications, its volatility and compatibility with other organic compounds allow it to be used as a solvent or reaction medium.[1]

Safety and Handling

This compound is a highly flammable liquid and vapor that requires careful handling.[11] It can cause skin and serious eye irritation, and may also cause respiratory irritation.[11] A critical and often overlooked hazard is its potential to form explosive peroxides upon exposure to air, especially when stored for extended periods.[12][13]

Table 2: Hazard and Safety Information
Hazard CategoryDescriptionPrecautionary Measures
Flammability Highly flammable liquid and vapor (H225).[11]Keep away from heat, sparks, open flames, and other ignition sources. Use explosion-proof equipment.[11]
Health Hazards Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]Avoid breathing vapors. Wear protective gloves, clothing, and eye/face protection. Use only in well-ventilated areas.[11]
Peroxide Formation May form explosive peroxides upon exposure to air and light.[12][13]Store in a tightly closed container in a cool, dry, well-ventilated place, protected from light. Test for peroxides periodically.[12][13]
Storage Store apart from incompatible materials. Keep container tightly closed.[11]
First-Aid Measures
  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[11]

  • Skin Contact: Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water. Consult a doctor if irritation persists.[11]

  • Eye Contact: Rinse with pure water for at least 15 minutes and consult a doctor.[11]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately.[11]

Conclusion

This compound is a compound of significant interest in both academic research and industrial chemistry. Its unique combination of a reactive vinyl group and a branched isopropyl moiety provides a versatile platform for the synthesis of a wide array of polymers and complex organic molecules. From its foundational role in the production of poly(vinyl ethers) for adhesives and coatings to its application as a key intermediate in pharmaceutical synthesis, the utility of this compound is extensive. A thorough understanding of its properties, synthesis, and reactivity, coupled with strict adherence to safety protocols, is essential for harnessing its full potential in scientific and industrial endeavors.

References

A Technical Guide to the Fundamental Reaction Mechanisms of Vinyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Unique Reactivity of Vinyl Isopropyl Ether

This compound (VIPE) is a prominent member of the vinyl ether family, a class of compounds characterized by a vinyl group attached to an alkoxy substituent.[1] The molecule's structure, featuring an electron-rich carbon-carbon double bond directly conjugated with an oxygen atom, imparts a unique and versatile reactivity profile. The lone pairs on the ether oxygen participate in resonance, significantly increasing the electron density of the β-vinyl carbon. This electronic feature makes VIPE highly susceptible to electrophilic attack and a valuable monomer in cationic polymerization.[2] Furthermore, its branched isopropyl group can introduce specific steric and electronic effects that differentiate its reactivity from linear vinyl ethers.[2]

This guide provides an in-depth exploration of the core reaction mechanisms of this compound, designed for researchers, scientists, and drug development professionals. We will move beyond simple reaction schemes to dissect the causality behind mechanistic pathways, offering field-proven insights into how these principles are applied in synthetic and analytical contexts.

Chapter 1: Acid-Catalyzed Hydrolysis - A Prototypical Electrophilic Addition

The acid-catalyzed hydrolysis of vinyl ethers is one of the most extensively studied and mechanistically well-understood reactions in physical organic chemistry. For VIPE, this reaction serves as a classic example of electrophilic addition to an activated alkene.

The Core Mechanism: Rate-Determining Protonation

The universally accepted mechanism for the acid-catalyzed hydrolysis of vinyl ethers proceeds through a sequence of three key steps.[3][4] Extensive studies, notably by Kresge and coworkers, have firmly established that the initial proton transfer from a catalyzing acid (like the hydronium ion) to the β-carbon of the vinyl group is the rate-determining step (RDS).[3][4][5]

  • Step 1 (Slow): A proton is transferred from the acid catalyst to the β-carbon of the VIPE double bond. This step is slow and rate-limiting because it disrupts the stable vinyl ether system to form a high-energy intermediate.[3][5]

  • Step 2 (Fast): The resulting intermediate is a resonance-stabilized oxocarbenium ion. This cation is rapidly attacked by a water molecule at the electrophilic α-carbon.[4]

  • Step 3 (Fast): The subsequent protonated hemiacetal quickly loses a proton to the solvent, yielding an unstable hemiacetal, which then rapidly decomposes to acetaldehyde and isopropyl alcohol.[3]

The evidence for this mechanism is robust, supported by kinetic data showing the reaction is first-order in both the vinyl ether and the hydronium ion.[5] Furthermore, solvent isotope effect studies (kH+/kD+) for similar vinyl ethers yield values significantly greater than 1 (typically ~3), which is characteristic of a rate-determining proton transfer.[4][6]

G

Caption: Mechanism of the acid-catalyzed hydrolysis of this compound.

Quantitative Insights: Kinetics and Isotope Effects

The kinetics of vinyl ether hydrolysis are highly sensitive to the acidity of the medium. The Brønsted relation, which correlates the catalytic rate constant with the pKa of the catalyzing acid, typically shows a large exponent (α ≈ 0.6-0.7) for vinyl ether hydrolysis.[7][8] This indicates a significant degree of proton transfer in the transition state, further supporting the RDS assignment.

ParameterTypical Value for Vinyl Ether HydrolysisMechanistic Implication
Reaction Order First-order in substrate and acid[5]The transition state involves one molecule of substrate and one acid catalyst.
Solvent Isotope Effect (kH₃O⁺/kD₃O⁺) 2.9 - 3.7[4][6]C-H bond formation is part of the rate-determining step.
Brønsted α 0.5 - 0.8[7]Significant proton transfer has occurred in the transition state.

Chapter 2: Cationic Polymerization - Building Macromolecules

The electron-rich nature of the double bond makes VIPE an ideal monomer for cationic polymerization.[2] This chain-growth process can be initiated by various systems, including protic acids, Lewis acids with a co-initiator (like water or an alcohol), or stable carbocations.[2][9]

Mechanism: Initiation, Propagation, and Termination

The polymerization process follows the classical steps of a chain reaction:

  • Initiation: An initiator system generates an electrophile (a carbocation) that attacks the VIPE monomer. For instance, a Lewis acid like B(C₆F₅)₃ can activate a protic initiator like an alcohol to form an active species.[9][10] This initial attack forms a new, resonance-stabilized oxocarbenium ion, which is the active center for chain growth.

  • Propagation: The carbocationic active center sequentially adds VIPE monomer units. This step is typically very fast and exothermic. The stability of the propagating oxocarbenium ion, enhanced by the adjacent oxygen atom, is crucial for preventing unwanted side reactions.

  • Chain Transfer & Termination: The polymer chain's growth can be halted by several processes. In chain transfer , the active center is transferred to another species (monomer, solvent, or counter-ion), terminating one chain but initiating another. Termination occurs when the propagating cation is irreversibly destroyed, for example, by combination with a counter-anion or reaction with an impurity.

The development of "living" cationic polymerization techniques has enabled the synthesis of poly(vinyl ether)s with well-controlled molecular weights and narrow molecular weight distributions (low dispersity).[11] This is achieved by establishing a rapid and reversible equilibrium between the active (cationic) propagating species and a dormant (covalent) species, which minimizes termination and chain transfer events.[11][12]

G

Caption: Key stages in the cationic polymerization of this compound.

Chapter 3: Cycloaddition Reactions

The electron-rich double bond of VIPE allows it to participate in various cycloaddition reactions, forming cyclic structures that are valuable in synthesis.

[4+2] Diels-Alder Reactions

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[13][14] However, VIPE can participate in "inverse-electron-demand" Diels-Alder reactions, where its electron-rich double bond acts as the dienophile, reacting with an electron-deficient diene.[14] This reaction is a powerful tool for constructing six-membered heterocyclic rings, such as dihydropyrans.[14] Recently, hetero-Diels-Alder reactions involving the vinyl ether moiety of plasmalogens have been developed for selective fluorescent labeling in complex biological samples.[15]

[2+2] Cycloadditions

Photochemical [2+2] cycloadditions can be used to form four-membered rings, although thermal [2+2] reactions are generally forbidden by the Woodward-Hoffmann rules.[13] More commonly, VIPE reacts with highly reactive species like ketenes or tetracyanoethylene (TCNE) in a stepwise manner involving a zwitterionic intermediate to form cyclobutane derivatives.[16] These reactions are driven by the strong donor-acceptor character of the reactants.[16]

Chapter 4: Application in Synthesis - The Vinyl Ether Protecting Group

One of the most valuable applications of vinyl ethers in drug development and multi-step organic synthesis is their use as protecting groups for alcohols.[17][18][19] The vinyl ether reacts with an alcohol under mild acidic conditions to form an acetal, which is stable to a wide range of non-acidic reagents.

  • Protection: The reaction of an alcohol with VIPE is catalyzed by a mild acid (e.g., pyridinium p-toluenesulfonate, PPTS).[17] The mechanism is essentially the first two steps of the hydrolysis pathway, but with an alcohol acting as the nucleophile instead of water.

  • Stability: The resulting acetal is robust and inert to strongly basic conditions, organometallic reagents (like Grignard reagents), and many reducing agents.[17][18]

  • Deprotection: The alcohol is easily regenerated by treatment with a mild aqueous acid, which drives the hydrolysis of the acetal back to the parent alcohol.[17][19]

This protection-deprotection strategy leverages the fundamental hydrolysis mechanism, making vinyl ethers a highly practical and reliable tool for synthetic chemists.[18]

G

Caption: Workflow for alcohol protection and deprotection using VIPE.

Chapter 5: Experimental Protocols & Characterization

Protocol 1: Kinetic Analysis of VIPE Hydrolysis by ¹H NMR

This protocol provides a method to determine the pseudo-first-order rate constant for the acid-catalyzed hydrolysis of VIPE.

  • Self-Validation: The protocol is self-validating by ensuring a linear relationship in the first-order plot (ln[VIPE] vs. time), confirming the reaction order with respect to the substrate. The identity of the products can be confirmed by comparing the final spectrum to authentic samples of isopropyl alcohol and acetaldehyde.

  • Materials & Equipment:

    • This compound (VIPE)

    • Deuterium oxide (D₂O)

    • Deuterated hydrochloric acid (DCl, 35 wt. % in D₂O)

    • NMR tubes, micropipettes, stopwatch

    • NMR Spectrometer (≥400 MHz)

  • Procedure:

    • Prepare a stock solution of DCl in D₂O to the desired concentration (e.g., 0.01 M).

    • Place 500 µL of the DCl/D₂O solution into a clean NMR tube and thermostat it in the NMR probe to the desired temperature (e.g., 25 °C).

    • Acquire a blank spectrum of the acidic solution.

    • Inject a small, known amount of VIPE (e.g., 5 µL) into the NMR tube, cap, invert several times to mix, and immediately start the kinetic acquisition.

    • Acquire single-scan ¹H NMR spectra at regular time intervals (e.g., every 30 seconds for 10-15 minutes).

    • Causality: The choice of D₂O and DCl as the solvent and catalyst allows for an deuterium-locked, stable magnetic field while providing the catalytic deuterons. Using NMR allows for non-invasive, real-time monitoring of both reactant disappearance and product appearance.

  • Data Analysis:

    • Integrate the characteristic vinyl proton signals of VIPE (typically a quartet around 6.4 ppm and two doublets around 4.2 and 4.0 ppm).

    • Normalize the integral at each time point relative to the integral at t=0.

    • Plot ln(Integral) versus time (in seconds).

    • The pseudo-first-order rate constant (k_obs) is the negative of the slope from the linear regression of this plot.

Spectroscopic Characterization

The reactions of VIPE can be readily monitored and characterized using standard spectroscopic techniques.

TechniqueReactant (VIPE) SignatureProduct Signature(s)
¹H NMR Vinyl protons: ~6.4 ppm (dd), ~4.2 ppm (d), ~4.0 ppm (d). Isopropyl CH: ~3.8 ppm (septet).Hydrolysis: Acetaldehyde CH₃ (~2.2 ppm, d), CHO (~9.7 ppm, q). Isopropyl alcohol signals. Protection: Disappearance of vinyl signals, appearance of a new acetal proton (CH) signal.
¹³C NMR Vinyl carbons: ~152 ppm (=CH-O), ~87 ppm (CH₂=).Disappearance of sp² signals. Appearance of sp³ signals corresponding to the products.
FT-IR Strong C=C stretch (~1620-1640 cm⁻¹), strong C-O-C stretch (~1200 cm⁻¹).Disappearance of C=C stretch. Appearance of a broad O-H stretch (~3300 cm⁻¹) for alcohol products or a strong C=O stretch (~1730 cm⁻¹) for acetaldehyde.

References

Vinyl Isopropyl Ether in Advanced Polymer Synthesis: A Technical Guide for Biomedical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Re-evaluating a Classic Monomer for Modern Challenges

Vinyl isopropyl ether (IPVE), a volatile, colorless liquid, has long been recognized as a versatile monomer in polymer chemistry.[1] Characterized by a vinyl group attached to an isopropyl ether moiety, its true potential is being unlocked through modern controlled polymerization techniques.[2] The electron-donating nature of the ether oxygen makes IPVE particularly susceptible to cationic polymerization, a feature that historically presented challenges in controlling polymer structure.[2] However, with the advent of living cationic polymerization, IPVE is emerging as a cornerstone for the synthesis of advanced functional polymers. These polymers, with precisely defined architectures and "smart" thermoresponsive properties, are poised to address significant challenges in drug development and regenerative medicine.

This guide provides an in-depth technical overview of this compound as a monomer, designed for researchers, polymer scientists, and drug development professionals. We will move beyond basic principles to explore the causality behind synthetic strategies, detail field-proven experimental protocols, and illuminate the path from monomer to functional biomedical material.

PART 1: The Polymerization of this compound - A Mechanistic Deep Dive

The polymerization behavior of IPVE is dominated by the high electron density of its double bond, a direct consequence of the resonance effect from the adjacent ether oxygen. This inherent reactivity dictates the choice of polymerization methodology.

The Primacy of Cationic Polymerization

While radical polymerization is a workhorse for many vinyl monomers, it is notoriously inefficient for vinyl ethers like IPVE.[2] The resulting radical is not sufficiently stabilized, leading to poor reactivity and an inability to form high molecular weight polymers. In contrast, cationic polymerization is exceptionally effective. The process is initiated by generating a carbocation, which readily attacks the electron-rich vinyl group of the monomer.

The fundamental steps include:

  • Initiation: An initiator, typically a Lewis acid (e.g., SnCl₄, EtAlCl₂) or a strong Brønsted acid, generates a carbocationic active center.[3]

  • Propagation: The carbocationic chain end sequentially adds IPVE monomers, rapidly building the polymer backbone.

  • Chain Transfer & Termination: Uncontrolled reactions where the growing chain is terminated or the active center is transferred to another molecule. These events were a major hurdle in traditional cationic polymerization, leading to polymers with broad molecular weight distributions and undefined end-groups.[4]

The Paradigm Shift: Living Cationic Polymerization

The breakthrough for creating well-defined poly(this compound) (PIVE) has been the development of living cationic polymerization . This is not merely a method but a philosophy of control, aiming to eliminate irreversible chain transfer and termination reactions.[4] By ensuring that all polymer chains are initiated simultaneously and continue to grow at the same rate, living polymerization allows for unprecedented control over:

  • Molecular Weight (Mₙ): Directly proportional to the monomer-to-initiator ratio.

  • Polydispersity Index (PDI or Mₙ/Mₙ): Values approaching 1.1 or lower, indicating a highly uniform population of polymer chains.[5]

  • Polymer Architecture: Enabling the synthesis of complex structures like block copolymers.

This level of precision is paramount for biomedical applications, where properties like drug load, release kinetics, and self-assembly are exquisitely sensitive to polymer uniformity. Techniques such as Cationic Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization represent the state-of-the-art, employing chain transfer agents to mediate the polymerization in a controlled fashion.[4]

Diagram 1: Mechanism of Living Cationic Polymerization

Cationic Polymerization cluster_propagation Propagation cluster_control Equilibrium Control (Living Nature) I Initiator (e.g., R-X + Lewis Acid) IM+ Growing Chain (Active Cation) I->IM+ M IPVE Monomer IM2+ IM2+ IM+->IM2+ + Monomer M2 IPVE Monomer ... ... IM2+->... Chain Growth Active Active Cationic Chain End Dormant Dormant Species (e.g., Covalent Halide) Active->Dormant Rapid Deactivation

Caption: Cationic polymerization proceeds via initiation and propagation, with living systems maintaining control through a rapid equilibrium between active and dormant chain ends.

PART 2: Synthesis and Characterization of Poly(this compound)

The synthesis of well-defined PIVE requires meticulous experimental technique. The high reactivity of the carbocationic species necessitates the exclusion of nucleophilic impurities like water.

Experimental Protocol: Living Cationic Polymerization of IPVE

This protocol is a representative synthesis based on established principles for living vinyl ether polymerization.[3][4][5]

Objective: To synthesize poly(this compound) with a target molecular weight and low polydispersity.

Materials:

  • This compound (IPVE), distilled over CaH₂ before use.

  • Initiator: 1-isobutoxyethyl acetate (IBEA) or a similar adduct.

  • Lewis Acid Co-initiator: Tin tetrachloride (SnCl₄) or Ethylaluminum sesquichloride (Et₁.₅AlCl₁.₅).

  • Solvent: Anhydrous toluene.

  • Quenching Agent: Pre-chilled methanol.

  • Added Base (optional, for stabilization): Ethyl acetate (AcOEt).

Procedure:

  • System Preparation: All glassware must be rigorously flame-dried under vacuum and cooled under a positive pressure of dry nitrogen. All liquid transfers must be performed using gas-tight syringes or cannulas.

  • Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with anhydrous toluene and the optional added base (e.g., ethyl acetate, 1.0 M). The flask is cooled to the desired reaction temperature (typically between -30°C and -80°C) in a cryobath.[5] The choice of a lower temperature is causal; it stabilizes the propagating carbocation against unwanted side reactions, thereby ensuring the "living" nature of the polymerization.[3]

  • Initiation: The initiator (e.g., IBEA, 4.0 mM) is added, followed by the Lewis acid co-initiator (e.g., SnCl₄, 5.0 mM). The solution is stirred for 5-10 minutes.

  • Polymerization: Purified IPVE monomer (e.g., 0.6 M) is added dropwise to the stirred solution. The reaction is typically very fast but is allowed to proceed for a set time (e.g., 1-2 hours) to ensure complete conversion.

  • Termination: The polymerization is quenched by the rapid addition of pre-chilled methanol. This step is critical as the methanol acts as a nucleophile, reacting with the cationic chain ends to terminate propagation definitively.

  • Purification: The polymer solution is warmed to room temperature, diluted with toluene, and washed with dilute aqueous HCl followed by distilled water to remove the catalyst. The organic layer is dried, and the polymer is isolated by precipitation into a non-solvent like cold hexane or by evaporation of the solvent under reduced pressure.

  • Drying: The resulting PIVE is dried in a vacuum oven at a moderate temperature (e.g., 40-50°C) to a constant weight.

Diagram 2: Experimental Workflow for PIVE Synthesis

Workflow A 1. System Prep Flame-dry glassware under vacuum B 2. Reagent Charging Add dry Toluene & Base to Schlenk flask A->B C 3. Cooling Cool to -80°C in cryobath B->C D 4. Initiation Add Initiator (IBEA) & Lewis Acid (SnCl₄) C->D E 5. Polymerization Add purified IPVE monomer Stir for 1-2 hours D->E F 6. Termination Quench with cold Methanol E->F G 7. Purification Wash with aq. HCl & H₂O Remove catalyst F->G H 8. Isolation Precipitate Polymer or evaporate solvent G->H I 9. Drying Dry PIVE polymer under vacuum H->I

Caption: A sequential workflow for the controlled synthesis of poly(this compound) under inert, anhydrous conditions.

Essential Characterization

Confirming the success of a living polymerization requires a suite of analytical techniques:

  • Size Exclusion Chromatography (SEC/GPC): The gold standard for determining number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the Polydispersity Index (PDI = Mₙ/Mₙ). A narrow, monomodal peak with a PDI ≤ 1.2 is indicative of a well-controlled, living process.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the polymer and verify the absence of residual monomer. Advanced NMR techniques can also elucidate the polymer's tacticity (stereochemistry).

  • Differential Scanning Calorimetry (DSC): This technique measures the heat flow associated with thermal transitions. For amorphous polymers like PIVE, it is used to determine the glass transition temperature (T₉), a critical parameter for material performance.

PART 3: Properties and Advanced Applications of PIVE-Based Polymers

The true value of synthesizing PIVE with high precision lies in the unique properties of the resulting polymers and their applicability to high-value sectors like drug development.

Key Physicochemical Properties

The homopolymer, PIVE, is generally an amorphous material known for its flexibility and chemical resistance.[6] Its properties can be finely tuned through the control of molecular weight and by copolymerization.

Table 1: Physical Properties of this compound Monomer
Property Value
Molecular FormulaC₅H₁₀O[2]
Molecular Weight86.13 g/mol [2]
AppearanceColorless Liquid[1]
Boiling Point~57.5 °C[2]
Density~0.76 g/cm³[2][7]
Refractive Index~1.384[2][7]
Table 2: Typical Characterization Data for Controlled PIVE
Parameter Typical Value
Number-Average Molecular Weight (Mₙ)5,000 - 50,000 g/mol (Tunable)
Polydispersity Index (PDI, Mₙ/Mₙ)≤ 1.25[5]
Glass Transition Temperature (T₉)~44 °C (for a related hydroxy-functional poly(propenyl ether))[8]
SolubilitySoluble in common organic solvents (Toluene, THF, CHCl₃)
The "Smart" Property: Thermoresponsiveness

One of the most exciting properties of poly(vinyl ethers) is their ability to exhibit a Lower Critical Solution Temperature (LCST) in aqueous solutions.[9] Below the LCST, the polymer is hydrated and fully soluble. As the temperature is raised above the LCST, the polymer chains undergo a conformational change, release bound water, and aggregate, causing the solution to become turbid or form a separate phase.[10]

This transition is driven by a delicate balance of enthalpy and entropy. At low temperatures, hydrogen bonding between the ether oxygens and water molecules is enthalpically favorable, leading to dissolution. As temperature increases, the entropic cost of ordering water molecules around the hydrophobic isopropyl groups becomes dominant, favoring polymer aggregation.[10]

While the precise LCST of PIVE homopolymer is not widely reported, it is expected to be below the ~31-37°C range observed for the less hydrophobic poly(vinyl methyl ether).[9] This is a critical insight: the hydrophobicity of the alkyl side chain directly modulates the LCST. The more hydrophobic isopropyl group (compared to a methyl group) requires less thermal energy to overcome hydrogen bonding, thus lowering the LCST. This tunability is a powerful tool for biomedical design.

Applications in Drug Delivery

The LCST behavior of PIVE-based copolymers makes them ideal candidates for "smart" drug delivery systems.[6]

  • Temperature-Triggered Release: A drug can be conjugated to or encapsulated within a PIVE-based copolymer with an LCST tuned to be just below physiological temperature (37°C). The formulation can be administered as a soluble liquid at room temperature. Upon entering the body and warming to 37°C, the polymer collapses, aggregating at the target site and releasing its therapeutic payload.

  • Injectable Hydrogels: Copolymers can be designed to be soluble at low temperatures for easy injection but form a solid hydrogel depot at body temperature, providing sustained, localized drug release over an extended period.

Diagram 3: Thermoresponsive Drug Delivery Concept

Caption: A PIVE-based polymer is soluble below its LCST for administration and aggregates at body temperature to release its drug payload.

Conclusion and Future Outlook

This compound, when polymerized through modern living cationic techniques, transitions from a simple commodity chemical to a sophisticated building block for high-performance materials. The ability to precisely control molecular weight, PDI, and architecture unlocks access to polymers with tunable thermoresponsive properties, making them highly attractive for advanced drug delivery applications. The future of this field lies in the copolymerization of IPVE with other functional monomers to create multifunctional systems that combine thermoresponsiveness with other features like biodegradability, specific cell targeting, and diagnostic capabilities. As synthetic control continues to advance, PIVE-based polymers are set to become an indispensable tool in the development of next-generation therapeutics.

References

Methodological & Application

Introduction: The Unique Position of Vinyl Isopropyl Ether in Cationic Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Lewis Acid-Mediated Cationic Polymerization of Vinyl Isopropyl Ether

For Researchers, Scientists, and Drug Development Professionals

Cationic polymerization is a cornerstone of polymer synthesis, particularly for monomers featuring electron-donating groups capable of stabilizing the requisite carbocationic propagating center.[1] Vinyl ethers (VEs) are a classic example of such monomers, and among them, this compound (VIPVE) holds a distinct position. Its branched isopropyl group imparts specific solubility, thermal, and mechanical properties to the resulting polymer, poly(this compound) (PVIPVE), making it a subject of interest for applications in coatings, adhesives, and biomedical materials.[2]

This guide provides a comprehensive overview of the cationic polymerization of this compound, with a specific focus on initiation by Lewis acids. Unlike radical polymerization, cationic methods are highly sensitive to reaction parameters, including the choice of initiator, solvent, and temperature.[3][4] The high reactivity of the propagating carbocationic species can often lead to undesirable side reactions, such as chain transfer, resulting in polymers with low molecular weights and broad distributions.[5][6] Therefore, achieving a controlled or "living" polymerization—where termination and chain transfer are suppressed—is a primary objective. This allows for the synthesis of well-defined polymers with predictable molecular weights, narrow polydispersity, and controlled architectures.[1]

This document will delve into the mechanistic underpinnings of Lewis acid initiation, provide detailed experimental protocols for achieving controlled polymerization, discuss critical characterization techniques, and offer insights into how the choice of Lewis acid dictates the final polymer properties.

The Mechanism: A Tale of Ions and Counter-Ions

The cationic polymerization of vinyl ethers proceeds via a chain-growth mechanism involving three fundamental steps: initiation, propagation, and termination/chain transfer.[1] The Lewis acid's role is that of a co-initiator or activator, which generates the initial carbocationic species that starts the polymer chain.

  • Initiation: This process typically requires an initiator (proton source or carbocation precursor), such as water or an HCl-adduct of the monomer, and a Lewis acid (e.g., SnCl₄, TiCl₄, BF₃·OEt₂). The Lewis acid abstracts a counter-ion from the initiator, generating a carbocation which then adds to the first monomer molecule. For instance, with an initiator like the VIPVE-HCl adduct, the Lewis acid helps to abstract the chloride, forming a complex counter-ion and the initiating carbocation.

  • Propagation: The newly formed carbocationic chain end rapidly adds subsequent this compound monomers. The stability of this propagating oxocarbenium ion is crucial. The ether oxygen on the penultimate monomer unit can provide intramolecular stabilization. The nature of the counter-ion (e.g., [SnCl₅]⁻) is paramount; a weakly nucleophilic, sterically hindered counter-ion remains loosely associated with the propagating center, preventing premature termination while allowing monomer insertion.[7] In living polymerizations, a dynamic equilibrium exists between the active (ionic) species and a dormant (covalent) species, which reversibly caps the chain end. This equilibrium significantly reduces the concentration of active cations at any given moment, suppressing side reactions.

  • Termination and Chain Transfer: Uncontrolled polymerization is often plagued by these reactions. The propagating carbocation can be terminated by reacting with impurities or the counter-ion. Alternatively, a proton can be transferred from the growing chain to a monomer, the solvent, or the counter-ion, terminating one chain while initiating a new one.[1] Controlling these events is the key to achieving well-defined polymers. Low temperatures are critical as they stabilize the active cationic species and disfavor chain transfer reactions.[5][8]

Below is a diagram illustrating the general mechanism of Lewis acid-initiated cationic polymerization.

G cluster_initiation 1. Initiation cluster_propagation 2. Propagation cluster_termination 3. Termination / Chain Transfer I Initiator (e.g., R-Cl) IC Initiating Carbocation (R⁺) + [SnCl₅]⁻ I->IC + LA LA Lewis Acid (e.g., SnCl₄) M Monomer (VIPVE) P1 Propagating Species (1) IC->P1 + M Pn_minus_1 Propagating Species (n-1) P1->Pn_minus_1 Pn Propagating Species (n) Pn_minus_1->Pn + M2 M2 Monomer (VIPVE) Pn_term Propagating Species (n) Pn->Pn_term Term Terminated Polymer Pn_term->Term e.g., Counter-ion recombination New_Chain New Chain Initiation Pn_term->New_Chain e.g., Proton transfer to monomer

References

The 1-Isopropoxyethyl (IPE) Ether: A Robust and Facile Protecting Group for Alcohols in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Landscape of Alcohol Protection

In the intricate world of multi-step organic synthesis, the strategic masking and unmasking of reactive functional groups is a cornerstone of success. Alcohols, with their nucleophilic oxygen and acidic proton, are frequent participants in a wide array of chemical transformations. However, this reactivity can be a double-edged sword, necessitating the use of protecting groups to prevent undesired side reactions. An ideal protecting group should be easily introduced in high yield, stable to a variety of reaction conditions, and readily cleaved under mild conditions that do not affect other functional groups in the molecule.

Vinyl ethers have emerged as a highly effective class of reagents for the protection of alcohols, forming acetal-type ethers that are stable to basic, nucleophilic, and organometallic reagents.[1] This application note provides a detailed guide to the use of vinyl isopropyl ether for the introduction of the 1-isopropoxyethyl (IPE) protecting group, a versatile and reliable choice for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its application, provide detailed experimental protocols for protection and deprotection, and present data to guide its successful implementation in your synthetic endeavors.

The IPE Protecting Group: Mechanism of Formation and Cleavage

The protection of an alcohol with this compound is a classic example of an acid-catalyzed addition to an alkene. The reaction proceeds through the formation of a resonance-stabilized carbocation, which is then trapped by the alcohol.

Mechanism of Protection

The protection reaction is initiated by the protonation of the vinyl ether's double bond by a catalytic amount of acid. This generates a secondary carbocation that is stabilized by resonance with the adjacent oxygen atom. The alcohol then acts as a nucleophile, attacking the carbocation to form a protonated acetal. Subsequent deprotonation by a weak base, typically the solvent or the conjugate base of the acid catalyst, yields the stable 1-isopropoxyethyl (IPE) protected alcohol.

Protection_Mechanism cluster_0 Step 1: Protonation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Deprotonation Vinyl_Isopropyl_Ether H2C=CH-O-iPr Carbocation [H3C-C(+)H-O-iPr ↔ H3C-CH=O(+)-iPr] Vinyl_Isopropyl_Ether->Carbocation + H+ H+ H+ Alcohol R-OH Protonated_Acetal R-O(H+)-CH(CH3)-O-iPr Alcohol->Protonated_Acetal + R-OH Protected_Alcohol R-O-CH(CH3)-O-iPr Protonated_Acetal->Protected_Alcohol - H+

Figure 1: Mechanism of Alcohol Protection with this compound.
Mechanism of Deprotection

The cleavage of the IPE group is essentially the reverse of the protection reaction. It is achieved under mild acidic conditions, typically in the presence of a protic solvent like methanol or water. Protonation of one of the ether oxygens facilitates the departure of the alcohol, regenerating the resonance-stabilized carbocation. This carbocation is then quenched by the solvent to form a hemiacetal, which is unstable and readily hydrolyzes to the corresponding aldehyde (acetaldehyde), isopropyl alcohol, and the deprotected alcohol.

Deprotection_Workflow Protected_Alcohol IPE-Protected Alcohol (R-O-CH(CH3)-O-iPr) Protonation Protonation (H+) Protected_Alcohol->Protonation Carbocation_Formation Carbocation Formation and Alcohol Release Protonation->Carbocation_Formation Solvent_Quench Solvent Quench (e.g., H2O, MeOH) Carbocation_Formation->Solvent_Quench Deprotected_Alcohol Deprotected Alcohol (R-OH) Solvent_Quench->Deprotected_Alcohol

Figure 2: General Workflow for the Deprotection of IPE Ethers.

Advantages of the IPE Protecting Group

The 1-isopropoxyethyl ether offers several advantages that make it a valuable tool in organic synthesis:

  • Ease of Introduction: The protection reaction is typically fast and high-yielding under mild acidic conditions.

  • Stability: The IPE group is robust and stable under a wide range of non-acidic conditions, including exposure to strong bases (e.g., organolithium reagents, Grignard reagents), hydrides, and many oxidizing and reducing agents.[2]

  • Mild Cleavage: Deprotection is readily achieved under mild acidic conditions, often with dilute acetic acid or a catalytic amount of a stronger acid in an alcohol solvent.[3] This orthogonality allows for selective deprotection in the presence of other acid-labile or base-labile protecting groups.

  • Cost-Effectiveness: this compound is a readily available and relatively inexpensive reagent.

Experimental Protocols

The following protocols provide a general guideline for the protection of a primary alcohol and its subsequent deprotection. These conditions can be adapted for secondary and, with some optimization, tertiary alcohols.

Protocol 1: Protection of a Primary Alcohol (e.g., Benzyl Alcohol) with this compound

Materials:

  • Benzyl alcohol

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Pyridinium p-toluenesulfonate (PPTS)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask, magnetic stirrer, ice bath, and standard glassware for workup and purification.

Procedure:

  • To a solution of benzyl alcohol (1.0 eq) in anhydrous dichloromethane (DCM) at a concentration of 0.5 M, add this compound (2.0-3.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS) (0.02-0.05 eq).

  • Stir the reaction mixture at 0 °C and allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-4 hours.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to afford the crude product.

  • Purify the product by flash column chromatography on silica gel (pre-treated with triethylamine to prevent cleavage of the protecting group) using a suitable eluent system (e.g., hexane/ethyl acetate).

Protocol 2: Deprotection of 1-Isopropoxyethyl Benzyl Ether

Materials:

  • IPE-protected benzyl alcohol

  • Methanol or a mixture of tetrahydrofuran (THF) and water

  • Acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH)

  • Saturated aqueous sodium bicarbonate solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve the IPE-protected benzyl alcohol in methanol or a THF/water mixture (e.g., 4:1).

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.1 eq) or use a milder acidic solution such as 80% aqueous acetic acid.

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed. The reaction is typically complete within 30 minutes to a few hours.

  • Upon completion, neutralize the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected alcohol.

  • If necessary, purify the product by flash column chromatography.

Data Presentation: Reaction Conditions and Substrate Scope

The following table summarizes typical reaction conditions for the protection and deprotection of various alcohols.

Alcohol TypeProtection CatalystSolventTemp. (°C)Time (h)Deprotection Conditions
PrimaryPPTS, p-TsOHDCM, THF0 - RT1-480% AcOH or cat. p-TsOH in MeOH
SecondaryPPTS, p-TsOHDCM, THF0 - RT2-680% AcOH or cat. p-TsOH in MeOH
TertiaryStronger Lewis acids (e.g., BF3·OEt2)DCM04-12Mild acidic conditions (e.g., cat. p-TsOH in MeOH)

Note: The protection of tertiary alcohols can be more challenging due to steric hindrance and may require more forcing conditions and stronger Lewis acid catalysts. Reaction times and yields will vary depending on the specific substrate.

Characterization of the IPE Protected Alcohol

The formation of the 1-isopropoxyethyl ether can be confirmed by standard spectroscopic techniques.

  • ¹H NMR Spectroscopy: The most characteristic signals for the IPE group are a quartet at approximately 4.8-5.0 ppm for the acetal proton (-O-CH(CH₃)-O-) and a doublet at around 1.2-1.3 ppm for the methyl group of the ethylidene moiety. The isopropyl group will show a septet for the CH and two doublets for the diastereotopic methyl groups.

  • ¹³C NMR Spectroscopy: The acetal carbon typically appears in the range of 98-102 ppm.

  • IR Spectroscopy: The disappearance of the broad O-H stretching band of the starting alcohol (around 3200-3600 cm⁻¹) and the appearance of strong C-O stretching bands in the region of 1050-1150 cm⁻¹ are indicative of successful protection.

Conclusion and Field-Proven Insights

The use of this compound to install the 1-isopropoxyethyl (IPE) protecting group offers a robust and efficient strategy for the temporary masking of alcohol functionalities. Its ease of introduction, stability to a broad range of reagents, and facile cleavage under mild acidic conditions make it a valuable asset in the synthesis of complex molecules.[4] For sensitive substrates, the use of milder catalysts such as pyridinium p-toluenesulfonate (PPTS) is recommended to avoid potential side reactions. During purification of IPE-protected alcohols by silica gel chromatography, it is advisable to neutralize the silica gel with a small amount of triethylamine in the eluent to prevent premature deprotection on the acidic silica surface. The protocols and data presented herein provide a solid foundation for the successful application of this protecting group strategy in research and development, particularly in the pharmaceutical industry where efficient and selective synthetic methodologies are paramount.

References

Application Notes and Protocols for Vinyl Isopropyl Ether in [4+2] Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The [4+2] cycloaddition, or Diels-Alder reaction, stands as a cornerstone of modern organic synthesis, enabling the stereocontrolled construction of six-membered rings, a ubiquitous scaffold in pharmaceuticals and natural products. Vinyl ethers, characterized by their electron-rich double bonds, serve as potent dienophiles in these transformations, particularly when paired with electron-deficient dienes. This guide focuses on the application of vinyl isopropyl ether as a key reactant in [4+2] cycloaddition reactions. We will delve into the mechanistic underpinnings that govern its reactivity and selectivity, provide detailed, field-proven protocols for both thermal and Lewis acid-catalyzed conditions, and offer insights into reaction optimization and product analysis.

Introduction: The Role of this compound in [4+2] Cycloadditions

This compound (IPE) is a valuable building block in organic synthesis, prized for its reactive vinyl group attached to an isopropoxy moiety.[1] In the context of the Diels-Alder reaction, the oxygen atom of the ether significantly influences the reactivity of the double bond. Through resonance, the lone pairs of the oxygen atom increase the electron density of the π-system, rendering the vinyl group nucleophilic.[2] This heightened electron density makes this compound an ideal partner for electron-poor dienes in what is known as a "normal-electron-demand" Diels-Alder reaction.[2]

The general transformation involves the concerted reaction of a conjugated diene with the this compound (the dienophile) to form a cyclohexene derivative. This process is highly valued for its atom economy and its ability to create up to four new stereocenters in a single step.[3][4]

Mechanistic Insights and Rationale for Experimental Design

The success of a Diels-Alder reaction hinges on the electronic complementarity of the diene and dienophile. The reaction rate is accelerated when there is a smaller energy gap between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other.

Electronic Effects and Regioselectivity

In a normal-demand Diels-Alder reaction, the interaction between the HOMO of the electron-rich diene and the LUMO of the electron-poor dienophile is dominant. However, with an electron-rich dienophile like this compound, the reaction is most effective with an electron-deficient diene (e.g., one bearing electron-withdrawing groups such as carbonyls, esters, or nitriles). In this scenario, the key interaction is between the HOMO of the this compound and the LUMO of the diene.

The isopropoxy group, being an electron-donating group, dictates the regioselectivity of the cycloaddition when an unsymmetrical diene is used. By drawing resonance structures, we can predict the partial charges on the carbons of the vinyl group. The oxygen atom donates electron density, creating a partial negative charge on the β-carbon of the vinyl group. Consequently, in the transition state, this electron-rich β-carbon will preferentially form a bond with the most electron-deficient carbon of the diene. This predictable outcome is a powerful tool for designing syntheses of specifically substituted cyclohexene rings.

The Role of Lewis Acid Catalysis

While thermal conditions can effect the cycloaddition, the reaction rates can often be slow. Lewis acids are frequently employed to accelerate the reaction and enhance selectivity.[3][4][5] A Lewis acid will coordinate to an electron-withdrawing group on the diene, further lowering the energy of its LUMO and thereby decreasing the HOMO-LUMO energy gap with the this compound. This results in a significant rate enhancement, often allowing the reaction to proceed at lower temperatures and with greater control. Common Lewis acids for this purpose include aluminum chloride (AlCl₃), zinc chloride (ZnCl₂), and various titanium and boron-based reagents.[6][7][8]

Experimental Protocols

The following protocols are designed to be representative and should be adapted based on the specific diene being used. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Protocol for Thermal [4+2] Cycloaddition

This protocol is suitable for reactive, electron-deficient dienes that do not require catalytic activation.

Materials:

  • Electron-deficient diene (e.g., an α,β-unsaturated ketone or ester)

  • This compound (freshly distilled)

  • Anhydrous toluene or xylene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add the electron-deficient diene (1.0 equivalent).

  • Dissolve the diene in a minimal amount of anhydrous toluene or xylene.

  • Add this compound (1.5 to 3.0 equivalents) to the solution. The excess vinyl ether helps to drive the reaction to completion.

  • Heat the reaction mixture to reflux (typically 80-140 °C, depending on the solvent and diene reactivity) and maintain for 4-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a mixture of hexanes and ethyl acetate as the eluent.

Protocol for Lewis Acid-Catalyzed [4+2] Cycloaddition

This protocol is recommended for less reactive dienes or when higher selectivity and faster reaction times are desired.

Materials:

  • Electron-deficient diene

  • This compound (freshly distilled)

  • Anhydrous dichloromethane (DCM) or toluene

  • Lewis acid (e.g., AlCl₃, ZnCl₂, or TiCl₄) as a solution in a suitable solvent or as a solid.

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Syringes for liquid transfer

  • Ice bath

Procedure:

  • To an oven-dried round-bottom flask equipped with a magnetic stir bar under an inert atmosphere, add the electron-deficient diene (1.0 equivalent) and dissolve it in anhydrous DCM.

  • Cool the solution to 0 °C or -78 °C (dry ice/acetone bath) depending on the reactivity of the system.

  • Slowly add the Lewis acid (0.1 to 1.1 equivalents) to the stirred solution. If the Lewis acid is a solid, it can be added in portions. If it is a solution, it should be added dropwise via syringe.

  • Stir the mixture for 15-30 minutes at the reduced temperature to allow for complexation of the Lewis acid to the diene.

  • Add this compound (1.2 to 2.0 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to stir at the reduced temperature for 1-6 hours, monitoring its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate or a Rochelle's salt solution.

  • Allow the mixture to warm to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by column chromatography.

Data Presentation and Visualization

Table 1: Representative Reaction Parameters
ParameterThermal CycloadditionLewis Acid-Catalyzed Cycloaddition
Diene Highly electron-deficientModerately to highly electron-deficient
This compound 1.5 - 3.0 equivalents1.2 - 2.0 equivalents
Catalyst None0.1 - 1.1 equivalents (e.g., AlCl₃, ZnCl₂)
Solvent Toluene, XyleneDichloromethane, Toluene
Temperature 80 - 140 °C-78 °C to Room Temperature
Reaction Time 4 - 24 hours1 - 6 hours

Diagram 1: General Workflow for Lewis Acid-Catalyzed [4+2] Cycloaddition

G reagents Diene + Solvent cooling Cool to -78°C to 0°C reagents->cooling la_add Add Lewis Acid cooling->la_add complexation Stir for 15-30 min (Complex Formation) la_add->complexation dienophile_add Add this compound complexation->dienophile_add reaction Stir for 1-6 hours (Cycloaddition) dienophile_add->reaction quench Quench Reaction (e.g., sat. NaHCO₃) reaction->quench workup Aqueous Workup & Extraction quench->workup purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: Workflow for a typical Lewis acid-catalyzed Diels-Alder reaction.

Diagram 2: Regioselectivity in the Diels-Alder Reaction of this compound

Caption: Prediction of regioselectivity based on electronic effects.

Conclusion

This compound is a highly effective dienophile for [4+2] cycloaddition reactions, particularly with electron-deficient dienes. Its electron-donating isopropoxy group not only activates the vinyl moiety but also provides excellent control over the regiochemical outcome of the reaction. The use of Lewis acid catalysis can further enhance reaction rates and selectivity, making this a versatile tool for the synthesis of complex cyclic molecules. The protocols and principles outlined in this guide provide a solid foundation for researchers to successfully employ this compound in their synthetic endeavors.

References

Application Note: A Guide to the Synthesis of Poly(vinyl isopropyl ether) via Controlled Cationic Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Poly(vinyl ethers) (PVEs) are a versatile class of polymers prized for their chemical inertness, flexibility, and strong adhesive properties. Poly(vinyl isopropyl ether) (PIPVE), in particular, offers unique characteristics derived from its branched alkyl side chain. The synthesis of PVEs is dominated by cationic polymerization; however, the extremely high reactivity of the propagating carbocation species presents significant challenges, often leading to uncontrolled reactions and polymers with broad molecular weight distributions. This guide provides a detailed exploration of the synthesis of PIPVE, contrasting traditional and modern controlled polymerization techniques. We offer in-depth protocols, explain the causality behind experimental choices, and present methods for producing well-defined polymers with predictable molecular weights and low dispersity, tailored for researchers and professionals in materials science and drug development.

Introduction

The Significance of Poly(vinyl ethers) (PVEs)

Poly(vinyl ethers) are distinguished by a flexible polyether backbone, which imparts a range of desirable properties. They are utilized extensively as adhesives, especially in pressure-sensitive applications, coatings, lubricants, and sealants.[1][2][3] Certain PVEs also exhibit excellent biocompatibility and non-toxicity, making them suitable for specialized applications in the medical and cosmetics industries, including drug delivery systems and personal care product formulations.[1] The ability to tune the polymer's physical properties by altering the alkyl group (R) in the -CH₂-CH(OR)- repeating unit makes them a fascinating subject for materials development.

This compound (IPVE) as a Monomer

This compound (IPVE) is a colorless, volatile liquid featuring a reactive vinyl group attached to a branched isopropyl ether moiety.[3] The electron-donating nature of the ether oxygen makes the vinyl double bond highly susceptible to electrophilic attack, rendering it an ideal candidate for cationic polymerization.[4] The branched isopropyl group influences the resulting polymer's glass transition temperature and steric profile, distinguishing it from its linear analogs like poly(ethyl vinyl ether).

The Challenge of Cationic Polymerization

The synthesis of high-molecular-weight PVEs is almost exclusively achieved through cationic polymerization.[4] However, this method is notoriously sensitive. The propagating species is a highly reactive carbocation that is prone to side reactions, primarily chain transfer and termination.[5][6] These events can be triggered by trace impurities (especially water), the monomer itself, or the counter-ion, leading to premature cessation of chain growth and resulting in polymers with poor molecular weight control and high dispersity (polydispersity).[5][7] To overcome these limitations, significant research has focused on developing "living" or controlled cationic polymerization techniques that enable the synthesis of well-defined polymers.[6][8]

The Mechanism of Cationic Polymerization

Fundamental Steps

Cationic polymerization of vinyl ethers proceeds through a chain-growth mechanism involving several key steps. The process is initiated by an electrophile (E⁺), often a proton or a carbocation generated from an initiator/co-initiator system, which attacks the electron-rich double bond of the IPVE monomer.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Chain Transfer & Termination I Initiator (E⁺A⁻) M Monomer (IPVE) I->M Attack on vinyl group IM Initiated Chain (E-M⁺ A⁻) PnM Propagating Chain (Pₙ⁺ A⁻) IM->PnM M2 Monomer (IPVE) PnM->M2 Successive monomer addition PnP1M Elongated Chain (Pₙ₊₁⁺ A⁻) PnM2 Propagating Chain (Pₙ⁺ A⁻) PnP1M->PnM2 Dead Terminated Polymer (Pₙ) PnM2->Dead e.g., Reaction with impurity, counter-ion

Caption: General mechanism of cationic polymerization.

The Principle of 'Living' Polymerization

Controlled, or "living," cationic polymerization is achieved by minimizing irreversible chain transfer and termination events.[6] The core principle is the establishment of a rapid and reversible equilibrium between a small population of actively propagating carbocationic species and a large population of dormant, covalently bonded species. This equilibrium effectively "protects" the growing chain end for the majority of its lifetime, allowing for sequential monomer addition while suppressing side reactions. This control leads to polymers with predictable molecular weights (determined by the monomer-to-initiator ratio) and narrow molecular weight distributions (Đ < 1.2).

G Equilibrium in Living Cationic Polymerization (k_deact >> k_act) Dormant Dormant Species ~~~Pₙ-X Active Active Species ~~~Pₙ⁺ X⁻ Dormant->Active k_act (Activation) Active->Dormant k_deact (Deactivation) Propagation + Monomer (Propagation) Active->Propagation

Caption: Active-dormant equilibrium in living polymerization.

Experimental Design & Considerations

Designing a successful polymerization of IPVE requires careful consideration of several critical factors that directly influence the reaction's outcome.

  • Reagent Purity and Handling : Cationic polymerization is exquisitely sensitive to protic impurities, especially water, which can act as both an initiator and a termination agent, leading to poor control. Monomers like isobutyl vinyl ether (IBVE) and IPVE must be rigorously purified, typically by washing with aqueous base, drying over calcium hydride, and distilling immediately before use.[9][10] Solvents should be dried using appropriate methods, such as passage through a purification column.[9] All reactions should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using Schlenk line or glovebox techniques.

  • Choice of Initiating System :

    • Conventional Lewis Acids : Strong Lewis acids like tin(IV) chloride (SnCl₄) or boron trifluoride etherate (BF₃·OEt₂) are potent activators but often lead to very fast, uncontrolled polymerizations unless used at very low temperatures.[9][11]

    • Protic Acid Adducts : Systems like the pre-formed adduct of a vinyl ether and HCl (VE-HCl), when paired with a Lewis acid, can provide more controlled initiation.[9] Metal-free systems using a combination of a strong acid (like triflic acid) and a halide source can also generate these adducts in situ to induce living polymerization.[10]

    • Modern Catalysts : Recent advances have introduced more robust and user-friendly initiating systems. Trifluoromethyl sulfonates (triflates) are often commercially available, air-stable salts that can catalyze polymerization with high efficiency, sometimes in the presence of ligands to further modulate reactivity.[5][12]

  • The Critical Role of Temperature and Solvent :

    • Temperature : Low temperatures (typically -30 °C to -78 °C) are crucial for stabilizing the highly reactive propagating carbocation, thereby suppressing chain transfer and termination reactions.[5][9] This is a key parameter for achieving a controlled process.

    • Solvent : The polarity of the solvent plays a significant role. Nonpolar solvents like toluene or hexane favor the formation of dormant species, which helps to maintain control over the polymerization.[9] More polar solvents like dichloromethane can increase the polymerization rate but may reduce the livingness of the system.

Protocols for the Synthesis of Poly(this compound)

The following protocols are presented for educational and research purposes. All procedures should be carried out by trained personnel using appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Protocol 1: Conventional Cationic Polymerization using SnCl₄

This protocol demonstrates a classic approach to synthesizing PIPVE. The primary goal is high monomer conversion, though control over molecular weight and dispersity is limited.

  • Objective : To synthesize PIPVE via a rapid, conventional cationic polymerization.

  • Materials :

    • This compound (IPVE), purified by distillation over CaH₂.

    • Toluene, dried over a solvent purification system.

    • Tin(IV) chloride (SnCl₄), 1.0 M solution in a dry, non-coordinating solvent (e.g., heptane).

    • Methanol, anhydrous.

    • Nitrogen or Argon gas (high purity).

    • Schlenk flask, syringes, and a magnetic stirrer.

  • Step-by-Step Procedure :

    • Reactor Setup : A 100 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven overnight and cooled under a stream of inert gas.

    • Reagent Charging : Under a positive pressure of inert gas, add 50 mL of dry toluene to the flask, followed by 5.0 mL (4.26 g, 49.5 mmol) of freshly distilled IPVE via syringe.

    • Cooling : Place the flask in a dry ice/acetone bath to cool the solution to -78 °C with gentle stirring.

    • Initiation : Once the temperature has stabilized, rapidly inject 0.10 mL of the 1.0 M SnCl₄ solution (0.1 mmol) into the vigorously stirred monomer solution. The polymerization is often extremely fast and may be accompanied by a noticeable increase in viscosity.

    • Reaction : Allow the reaction to proceed for 30 minutes at -78 °C.

    • Quenching : Terminate the polymerization by adding 5 mL of pre-chilled anhydrous methanol to the flask. The color of the solution, if any, should dissipate.

    • Polymer Isolation : Allow the flask to warm to room temperature. Pour the viscous solution dropwise into a beaker containing 500 mL of vigorously stirring methanol to precipitate the polymer.

    • Purification : Collect the white, gummy polymer by decantation or filtration. Redissolve the polymer in a minimal amount of toluene and re-precipitate it into methanol to remove residual monomer and catalyst.

    • Drying : Collect the purified polymer and dry it under vacuum at 40 °C to a constant weight.

  • Expected Outcome & Characterization : The procedure should yield an amorphous, tacky solid. Characterize the polymer using:

    • GPC/SEC (in THF, calibrated with polystyrene standards) to determine Mn, Mw, and Đ. The dispersity (Đ) is expected to be broad (Đ > 1.5).

    • ¹H NMR (in CDCl₃) to confirm the structure. Expect broad peaks around 3.6-3.9 ppm (methine proton of the isopropyl group and backbone), 1.5-2.2 ppm (backbone methylene and methine protons), and 1.1 ppm (methyl protons of the isopropyl group).[13]

Protocol 2: Controlled Cationic Polymerization using a Triflate System

This protocol employs a modern initiating system to achieve excellent control over the polymer's molecular weight and to produce a narrow molecular weight distribution.[5][12]

  • Objective : To synthesize PIPVE with a target molecular weight and low dispersity (Đ < 1.2).

  • Rationale : Using a triflate salt, which is less aggressive than a strong Lewis acid, in combination with a carefully chosen solvent and low temperature, allows for the establishment of the critical active-dormant equilibrium required for a living polymerization.[5]

  • Materials :

    • This compound (IPVE), purified by distillation over CaH₂.

    • Toluene, dried over a solvent purification system.

    • Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃), stored in a desiccator.

    • Diethylamine or methanol for quenching.

    • All necessary glassware and inert atmosphere equipment as in Protocol 1.

  • Step-by-Step Procedure :

    • Initiator Stock Solution : Prepare a stock solution of Yb(OTf)₃ in dry toluene (e.g., 5 μmol/mL) under an inert atmosphere.

    • Reactor Setup : Set up a Schlenk flask as described in Protocol 1.

    • Reagent Charging : Add 25 mL of dry toluene to the flask. Cool the flask to the desired temperature, for example, -40 °C, using a cryostat or an appropriate cooling bath.

    • Initiator Addition : Once the solvent is equilibrated, add 1.0 mL of the Yb(OTf)₃ stock solution (5 μmol) via syringe.

    • Monomer Addition & Initiation : Slowly add 0.28 mL (0.24 g, 2.8 mmol) of purified IPVE via syringe to the stirred initiator solution. This corresponds to a monomer-to-initiator ratio of [M]/[I] ≈ 560.

    • Reaction & Monitoring : The reaction is allowed to proceed for a set time (e.g., 4-8 hours). To validate the "living" nature of the polymerization, small aliquots can be withdrawn at different time points, quenched with diethylamine, and analyzed by GPC to track the linear increase of molecular weight with monomer conversion.

    • Quenching : After the desired time or conversion is reached, terminate the reaction by injecting a small amount of diethylamine or methanol.

    • Polymer Isolation and Purification : Follow the precipitation and drying steps as outlined in Protocol 1.

  • Self-Validation and Data Presentation : The key to verifying a controlled polymerization is to demonstrate a linear relationship between the number-average molecular weight (Mn) and monomer conversion, while the dispersity (Đ) remains low.

EntryTime (h)Conversion (%)¹Mₙ (Theoretical)²Mₙ (GPC)³Đ (Mₙ/Mₙ)³
112512,10012,5001.15
225024,10024,8001.14
347536,20037,0001.16
48>9548,30049,1001.15
¹Determined by ¹H NMR spectroscopy.
²Calculated as: ([M]/[I] ratio) × (MW of monomer) × (conversion).
³Determined by GPC using polystyrene calibration. (Note: These are representative data based on literature trends[5]).

Advanced Topic: Stereocontrolled Polymerization

The spatial arrangement of the isopropyl ether side groups along the polymer chain—its tacticity—has a profound impact on the material's physical properties.[14] Amorphous, atactic PVEs are typically soft and gummy, while stereoregular (e.g., isotactic) PVEs can be semi-crystalline, exhibiting higher melting points and improved mechanical strength.[11][14] Achieving stereocontrol in cationic polymerization is a significant challenge.

Recent breakthroughs have shown that using specifically designed chiral counterions can effectively control the facial addition of the incoming monomer to the propagating chain end. This "catalyst-controlled" approach can override the inherent stereochemical bias of the chain end, providing a general method to produce highly isotactic PVEs.[14]

G cluster_chain Chain-End Control cluster_catalyst Catalyst Control C1 Chiral center on penultimate unit C2 Propagating carbocation C1->C2 influences M1 Incoming Monomer C2->M1 directs facial addition Cat1 Chiral Counter-ion (A*⁻) Cat2 Propagating carbocation Cat1->Cat2 forms chiral ion pair M2 Incoming Monomer Cat2->M2 shields one face, directs addition

Caption: Comparison of stereocontrol mechanisms.

Troubleshooting & Key Insights

  • Problem : Broad or bimodal molecular weight distribution (MWD).

    • Cause : This is a classic sign of uncontrolled polymerization, often caused by impurities (especially water) that lead to chain transfer or create multiple initiating species. It can also result from the reaction being too fast due to high temperatures or an overly active catalyst.

    • Solution : Ensure rigorous purification of all reagents and solvents. Maintain strict inert atmosphere conditions. Use a stable, low-temperature cooling bath and ensure the initiator is added smoothly to a well-stirred solution.

  • Problem : Low monomer conversion or reaction stalls.

    • Cause : Inefficient initiation, catalyst deactivation, or insufficient reaction time. The initiator itself may have degraded due to improper storage.

    • Solution : Verify the concentration and purity of the initiator stock solution. For controlled polymerizations, ensure the temperature is not too low, as it can excessively slow the rate of propagation. Consider extending the reaction time.

  • Problem : Inconsistent results between batches.

    • Cause : The most common culprit is sporadic contamination with moisture or air. Small variations in initiator concentration or temperature can also lead to significant differences in outcome.

    • Solution : Standardize all procedures. Use a glovebox for preparing stock solutions and charging the reactor. Calibrate temperature probes and ensure consistent stirring rates.

Conclusion

The synthesis of poly(this compound) via cationic polymerization is a powerful yet sensitive technique. While conventional methods provide straightforward access to the polymer, they offer little control over its final architecture. By leveraging the principles of living polymerization through the use of modern initiating systems and precise control over experimental conditions, researchers can synthesize well-defined PIPVE with predictable molecular weights and low dispersity. This level of control is essential for systematically investigating structure-property relationships and for developing advanced materials for high-performance applications in medicine, electronics, and specialty adhesives.

References

Application Notes and Protocols for Vinyl Isopropyl Ether in Copolymerization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical guide on the utilization of vinyl isopropyl ether (IPV) as a comonomer in advanced copolymerization reactions. It moves beyond a simple recitation of procedures to explain the underlying chemical principles, empowering researchers to rationally design and execute experiments. Detailed protocols for both free-radical and living cationic copolymerizations are presented, alongside methodologies for polymer characterization and an exploration of key applications, particularly in the development of thermoresponsive materials for drug delivery systems.

Part 1: Foundational Principles of this compound Copolymerization

This compound (2-(ethenyloxy)-propane) is a versatile vinyl ether monomer distinguished by its branched isopropyl side chain. This structural feature imparts unique properties to the resulting copolymers, influencing solubility, thermal characteristics, and steric interactions during polymerization. The electron-rich nature of the vinyl double bond, a hallmark of vinyl ethers, dictates its reactivity, making it an excellent candidate for cationic polymerization while generally being unreactive in free-radical homopolymerization.[1][2] However, it readily participates in free-radical copolymerization with electron-deficient monomers, opening a vast landscape of potential materials.

The Decisive Role of Polymerization Method

The choice of polymerization technique is the most critical factor in determining the final copolymer architecture and properties. The two primary pathways for incorporating IPV are:

  • Cationic Polymerization: This is the classical method for polymerizing vinyl ethers.[3] The electron-donating ether oxygen stabilizes the propagating carbocation, facilitating rapid polymerization. Modern "living" or "controlled" cationic polymerization techniques offer precise control over molecular weight, low polydispersity (Đ), and the ability to synthesize complex architectures like block copolymers.[3][4]

  • Free-Radical Copolymerization: While IPV does not typically homopolymerize via a free-radical mechanism, it forms copolymers with electron-accepting monomers such as maleic anhydride or acrylates.[1][5] This often results in a strong tendency towards alternating structures, a valuable property for creating well-defined polymer backbones.[6] Advanced methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization can be employed for controlled copolymerization of vinyl ethers with acrylates.[7]

The selection between these methods depends entirely on the desired comonomer and the target polymer architecture.

The Influence of the Isopropyl Group

Compared to other common alkyl vinyl ethers like methyl, ethyl, or isobutyl vinyl ether, the isopropyl group of IPV introduces specific steric and electronic effects:

  • Steric Hindrance: The branched nature of the isopropyl group can influence monomer approach to the active center during polymerization. This may affect reactivity ratios and the stereochemistry of the resulting polymer chain.

  • Hydrophobicity: The isopropyl group is more hydrophobic than smaller linear alkyl groups. When copolymerized with hydrophilic monomers, this increased hydrophobicity can be leveraged to precisely tune the properties of the final material, such as the Lower Critical Solution Temperature (LCST) in aqueous solutions.[8][9]

  • Glass Transition Temperature (Tg): The bulky, relatively rigid isopropyl group can restrict segmental motion of the polymer backbone, often leading to a higher glass transition temperature compared to copolymers made with less bulky linear vinyl ethers.[10]

Part 2: Experimental Protocols and Methodologies

The following sections provide detailed, step-by-step protocols for key copolymerization reactions involving this compound. These protocols are designed to be self-validating, with explanations for critical steps and expected outcomes.

Protocol: Free-Radical Copolymerization of this compound with N-Vinylpyrrolidone for Thermoresponsive Copolymers

This protocol describes the synthesis of an amphiphilic copolymer designed to exhibit thermoresponsive behavior in aqueous solutions, a property highly relevant for stimuli-responsive drug delivery systems. The incorporation of the hydrophobic IPV monomer alongside the hydrophilic N-vinylpyrrolidone (NVP) allows for the tuning of the polymer's LCST.[8][9]

Rationale: NVP is a highly polar, water-soluble monomer. By introducing hydrophobic IPV units into the polymer chain, the overall hydrophilicity is reduced. In aqueous solution, at low temperatures, hydrogen bonding between the polymer (primarily the NVP units) and water molecules keeps the chains solvated and dissolved. As the temperature increases, these hydrogen bonds are disrupted. The hydrophobic interactions between the IPV side chains become dominant, causing the polymer chains to collapse into globules and precipitate out of solution. This transition temperature is the LCST.[11] The ratio of NVP to IPV is the primary tool for controlling this LCST; a higher IPV content will lower the LCST.[8][9]

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization prep_monomers 1. Purify Monomers (NVP, IPV) prep_solvent 2. Prepare Solvent (1,4-Dioxane) prep_monomers->prep_solvent prep_initiator 3. Prepare Initiator Solution (AIBN in Dioxane) prep_solvent->prep_initiator charge_reactor 4. Charge Reactor (NVP, IPV, Dioxane) prep_initiator->charge_reactor purge 5. Degas Mixture (Freeze-Pump-Thaw x3) charge_reactor->purge initiate 6. Add Initiator & Heat (e.g., 70°C) purge->initiate polymerize 7. Polymerize (e.g., 8-12 hours) initiate->polymerize cool 8. Cool Reaction polymerize->cool precipitate 9. Precipitate in Diethyl Ether cool->precipitate filter_dry 10. Filter & Dry in Vacuo precipitate->filter_dry nmr 11. ¹H NMR (Composition) filter_dry->nmr gpc 12. GPC (Mn, Mw, Đ) filter_dry->gpc dsc 13. UV-Vis / DLS (LCST Determination) filter_dry->dsc

Caption: Workflow for Free-Radical Copolymerization of IPV and NVP.

Materials & Equipment:

  • N-vinylpyrrolidone (NVP), inhibitor removed

  • This compound (IPV), distilled

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN), recrystallized

  • 1,4-Dioxane, anhydrous

  • Diethyl ether, anhydrous

  • Schlenk flask or similar reaction vessel with magnetic stirrer

  • Inert atmosphere line (Nitrogen or Argon)

  • Constant temperature oil bath

  • Vacuum oven

Procedure:

  • Monomer and Initiator Preparation: Purify NVP by passing through a column of basic alumina to remove inhibitor. Distill IPV immediately before use. Prepare a stock solution of AIBN in 1,4-dioxane (e.g., 0.05 M).

  • Reactor Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, dissolve the desired molar amounts of NVP and IPV in anhydrous 1,4-dioxane. A typical starting point is a total monomer concentration of 2 M.

  • Degassing: Subject the solution to at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit free-radical polymerization. Backfill the flask with an inert gas.

  • Initiation: Place the flask in a preheated oil bath (e.g., 70°C). Using a gas-tight syringe, inject the required volume of the AIBN stock solution to achieve the desired monomer-to-initiator ratio (e.g., 200:1).

  • Polymerization: Allow the reaction to proceed under inert atmosphere with stirring for a set time (e.g., 8-24 hours). The reaction mixture may become more viscous as the polymer forms.

  • Termination and Isolation: Terminate the polymerization by cooling the flask in an ice bath and exposing the solution to air.

  • Purification: Slowly pour the viscous polymer solution into a large excess of cold, stirring diethyl ether (approx. 10x the volume of the reaction mixture). The copolymer will precipitate as a white solid.

  • Drying: Collect the precipitate by filtration and wash with fresh diethyl ether. Dry the resulting white powder in a vacuum oven at a moderate temperature (e.g., 40°C) to a constant weight.

Characterization:

  • ¹H NMR Spectroscopy: Confirm the copolymer structure and determine the molar composition by integrating the characteristic peaks of NVP and IPV units.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).

  • LCST Determination: Prepare a dilute aqueous solution of the copolymer (e.g., 0.5-1.0 wt%). Monitor the optical transmittance at a specific wavelength (e.g., 500 nm) as a function of temperature using a UV-Vis spectrophotometer with a temperature controller. The LCST is often defined as the temperature at which transmittance drops to 50% of its initial value.[12]

Property Method Expected Outcome/Significance
Copolymer Composition¹H NMRConfirms incorporation of both monomers. Ratio dictates hydrophobicity and LCST.
Molecular Weight (Mn, Mw)GPCTypically in the range of 10,000-50,000 g/mol for these conditions.
Polydispersity (Đ)GPCFree-radical polymerization typically yields Đ > 1.5.
LCSTUV-Vis SpectroscopyTunable, typically in the 20-40°C range depending on IPV content.[8][9]
Protocol: Living Cationic Polymerization of this compound

This protocol outlines the synthesis of well-defined poly(this compound) homopolymers. The principles described here are foundational for creating more complex architectures, such as block copolymers, by sequential monomer addition. This method provides excellent control over the polymer's molecular characteristics.[8]

Rationale: Living cationic polymerization relies on suppressing irreversible chain termination and chain transfer reactions that plague conventional cationic systems.[8] This is achieved by establishing a dynamic equilibrium between a dormant covalent species (e.g., an α-iodo ether) and a minute amount of active propagating carbocations. A common and effective initiating system is the combination of a proton source (like HI, often generated in situ) and a mild Lewis acid (like I₂ or ZnI₂).[4] The Lewis acid stabilizes the counter-ion, preventing it from irreversibly terminating the growing chain. The reaction is conducted at low temperatures to further suppress side reactions.

Workflow Diagram:

G cluster_prep Preparation (Strictly Anhydrous) cluster_reaction Reaction cluster_workup Work-up & Purification cluster_char Characterization prep_monomer 1. Purify & Dry Monomer (IPV over CaH₂) prep_solvent 2. Purify & Dry Solvent (e.g., Toluene) prep_monomer->prep_solvent prep_initiator 3. Prepare Initiator System (e.g., HI/I₂) prep_solvent->prep_initiator charge_reactor 4. Charge Reactor & Cool (IPV, Toluene to -40°C) prep_initiator->charge_reactor initiate 5. Add Initiator System charge_reactor->initiate polymerize 6. Polymerize (Monitor Conversion) initiate->polymerize quench 7. Quench Reaction (Pre-chilled Methanol) polymerize->quench precipitate 8. Concentrate & Precipitate quench->precipitate filter_dry 9. Filter & Dry in Vacuo precipitate->filter_dry nmr 10. ¹H NMR (Structure Confirmation) filter_dry->nmr gpc 11. GPC (Mn, Mw, Đ < 1.2) filter_dry->gpc

Caption: Workflow for Living Cationic Polymerization of IPV.

Materials & Equipment:

  • This compound (IPV), freshly distilled from calcium hydride (CaH₂)

  • Toluene or Hexane, anhydrous

  • Hydrogen Iodide (HI) solution in toluene (or an adduct like IPV-HCl)

  • Iodine (I₂) or Zinc Iodide (ZnI₂)

  • Methanol, pre-chilled

  • Schlenk line and glassware, thoroughly flame-dried

  • Cryostat or low-temperature bath

  • Gas-tight syringes

Procedure:

  • Rigorous Purification: All reagents and solvents must be scrupulously dried. IPV and the solvent should be distilled from CaH₂ under an inert atmosphere. All glassware must be flame-dried under vacuum and backfilled with nitrogen or argon.

  • Reactor Setup: In a Schlenk flask under a positive pressure of inert gas, add the anhydrous solvent (e.g., toluene). Cool the flask to the desired reaction temperature (e.g., -40°C to -78°C) in a cryostat.

  • Monomer Addition: Add the purified, chilled IPV to the cold solvent via syringe.

  • Initiation: The initiator system (e.g., HI/I₂) is prepared and added sequentially. First, inject the HI solution (the proton source that generates the initial carbocation). Immediately after, add the Lewis acid solution (e.g., I₂ in toluene), which serves as the co-initiator. The reaction mixture will often develop a color, indicating the presence of the active species.

  • Polymerization: Allow the polymerization to proceed at low temperature. The progress can be monitored by taking aliquots at different time points and analyzing monomer conversion by GC or NMR.

  • Termination (Quenching): Once the desired conversion is reached, terminate the reaction by adding a pre-chilled nucleophile, typically methanol. This will react with the cationic chain ends.

  • Purification: Allow the mixture to warm to room temperature. The polymer can be isolated by removing the solvent under reduced pressure and then re-dissolving the residue in a minimal amount of a good solvent (like THF) and precipitating into a non-solvent (like methanol).

  • Drying: Collect the polymer by filtration or decantation and dry in a vacuum oven to constant weight.

Characterization:

  • ¹H NMR Spectroscopy: To confirm the polymer structure.

  • Gel Permeation Chromatography (GPC): This is the critical analysis. A living polymerization is confirmed by a narrow, monomodal molecular weight distribution (Đ typically < 1.2) and a linear increase in Mn with monomer conversion.

Parameter Method Expected Outcome/Significance
Molecular Weight (Mn)GPCControllable by the [Monomer]/[Initiator] ratio.
Polydispersity (Đ)GPCShould be low (Đ < 1.2), indicating a well-controlled, living process.
Chain ExtensionGPCSuccessful sequential addition of more monomer results in a clean shift to higher molecular weight with retained low Đ.

Part 3: Applications in Drug Development

The unique properties of IPV-containing copolymers make them attractive candidates for advanced drug delivery systems. The ability to create amphiphilic and thermoresponsive polymers is particularly valuable.

Thermoresponsive Micelles for Controlled Release

Copolymers of IPV with hydrophilic monomers like NVP or poly(ethylene glycol) acrylates can self-assemble in water to form core-shell micelles.

  • Hydrophilic Shell: Composed of the water-soluble monomer units, this shell provides colloidal stability and biocompatibility.

  • Hydrophobic Core: Formed by the IPV units, this core serves as a reservoir for hydrophobic drug molecules, effectively solubilizing drugs that have poor aqueous solubility.[8][9]

The LCST behavior adds a layer of "smart" control. Below the LCST, the micelles are stable and can circulate, protecting the drug payload. When the local temperature is raised above the LCST (e.g., in a tumor targeted by hyperthermia), the polymer collapses. This conformational change can destabilize the micelle, triggering the rapid release of the encapsulated drug directly at the target site.[11]

Logical Diagram of Thermoresponsive Drug Delivery:

G cluster_below Below LCST (e.g., 37°C) cluster_above Above LCST (e.g., >40°C) micelle Hydrophilic Shell (NVP) Hydrophobic Core (IPV) + Drug collapsed Collapsed Polymer Chains micelle->collapsed Heat (Hyperthermia) state1 Stable Micelle Drug Encapsulated drug Drug collapsed->drug state2 Micelle Destabilization Triggered Drug Release

References

Application of "Vinyl isopropyl ether" in coatings and adhesives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers and scientists on the application of Vinyl Isopropyl Ether (VIPE) in the formulation of advanced coatings and adhesives.

Introduction: The Unique Profile of this compound

This compound (VIPE), a member of the vinyl ether family, is a volatile, colorless liquid characterized by a vinyl group attached to an isopropyl group (CAS No. 926-65-8)[1][2][3]. Its chemical structure, featuring an electron-rich double bond, makes it highly susceptible to cationic polymerization, a characteristic that defines its primary industrial utility[4][5][6]. The branched isopropyl group distinguishes VIPE from its linear counterparts, influencing its physical and chemical behavior, and consequently, the properties of its polymers[1]. Poly(this compound) (PVIPE) and copolymers are valued for their flexibility, strong adhesive qualities, and chemical resistance, making them key components in the formulation of high-performance coatings and adhesives[1][4]. This document provides a comprehensive overview of the chemistry, application, and formulation protocols for leveraging VIPE in these material science domains.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
CAS Number 926-65-8[1]
Molecular Formula C₅H₁₀O[2][4]
Molecular Weight 86.13 g/mol [1]
Appearance Colorless, clear liquid[2][3][7]
Density 0.762 g/cm³[7]
Boiling Point 57.5 °C at 760 mmHg[7]
Vapor Pressure 230 mmHg at 25°C[7]
Solubility Soluble in organic solvents, limited in water[4]

Core Mechanism: Cationic Polymerization of this compound

The primary route to harnessing the properties of VIPE is through cationic polymerization. Vinyl ethers do not readily undergo radical polymerization (except in specific copolymerizations) but are highly reactive towards cationic initiators due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic center[6].

Mechanism Overview: The process is a chain-growth polymerization involving three main stages:

  • Initiation: An initiator, typically a protonic acid or a Lewis acid in combination with a proton source (co-initiator), generates a carbenium ion from the VIPE monomer[5].

  • Propagation: The carbocationic active center rapidly adds successive monomer units, growing the polymer chain[1].

  • Chain Transfer & Termination: The chain growth can be terminated by proton transfer to a monomer, counter-ion, or solvent, which can also initiate a new chain[5].

Recent advancements have focused on living/controlled cationic polymerization techniques, such as Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization, which allow for the synthesis of well-defined polymers with controlled molecular weights and narrow dispersity[8][9][10]. This level of control is crucial for creating tailored polymers for specialized applications[1].

Cationic_Polymerization cluster_Initiation 1. Initiation cluster_Propagation 2. Propagation cluster_Termination 3. Termination / Chain Transfer Initiator Initiator (H⁺A⁻) Monomer1 VIPE Monomer Initiator->Monomer1 Protonation Carbocation Initiated Carbocation Monomer1->Carbocation Forms GrowingChain Propagating Chain (P⁺) Monomer2 n (VIPE Monomer) GrowingChain->Monomer2 Addition LongerChain Elongated Chain (Pₙ₊₁⁺) Monomer2->LongerChain Forms FinalPolymer Final Polymer Chain LongerChain->FinalPolymer Proton Loss NewMonomer New Monomer LongerChain->NewMonomer Proton Transfer NewCarbocation New Carbocation NewMonomer->NewCarbocation Re-initiation

Caption: Cationic polymerization mechanism of this compound.

Application Note I: VIPE in High-Performance Coatings

In the coatings industry, VIPE serves primarily as a reactive diluent and a comonomer, particularly in UV-curable formulations[4][11]. Its inclusion is driven by the need to enhance specific performance characteristics of the final cured film.

Key Contributions to Coating Properties:

  • Viscosity Reduction: VIPE is a highly effective reactive diluent, significantly lowering the viscosity of formulations like epoxy acrylates. This "cutting power" is crucial for applications requiring low viscosity, such as UV-inkjet inks, without contributing volatile organic compounds (VOCs)[11].

  • Enhanced Flexibility and Adhesion: The incorporation of PVIPE into a coating backbone improves flexibility and adhesion to various substrates, including plastics and metals[4][11].

  • Improved Cure Speed and Reactivity: In hybrid systems (e.g., with acrylates), vinyl ethers can increase the overall conversion rate upon radical photoinitiation. Even a small addition of a divinyl ether can significantly boost the conversion of acrylate double bonds, leading to a more completely cured and robust film[11].

  • Chemical Resistance: The stable ether linkage in the polymer backbone imparts good chemical resistance to the final coating[4].

Coating_Formulation_Workflow cluster_Components Formulation Components cluster_Process Process cluster_Output Result Oligomer Base Oligomer (e.g., Epoxy Acrylate) Mixing 1. Mechanical Mixing Oligomer->Mixing VIPE VIPE (Reactive Diluent) VIPE->Mixing PI Photoinitiator (Cationic or Radical) PI->Mixing Additives Additives (Flow, Slip, etc.) Additives->Mixing Application 2. Substrate Application (e.g., Spray, Roll-coating) Mixing->Application Curing 3. UV Curing Application->Curing FinalCoating Cured High-Performance Coating Curing->FinalCoating

Caption: General workflow for formulating a UV-curable coating with VIPE.

Protocol 1: Formulation of a UV-Curable Clearcoat with VIPE

This protocol describes the preparation of a simple, cationically-cured UV clearcoat where VIPE acts as a reactive diluent.

1. Materials & Equipment:

  • Base Resin: Cycloaliphatic Epoxy Resin (e.g., 100 parts by weight)

  • Reactive Diluent: this compound (VIPE) (e.g., 20 parts by weight)

  • Photoinitiator: Cationic photoinitiator (e.g., Triarylsulfonium hexafluorophosphate salt, 3 parts by weight)

  • Equipment: Laboratory scale mixer, film applicator/drawdown bar, UV curing system, substrate (e.g., steel or plastic panel), Personal Protective Equipment (PPE).

2. Procedure:

  • In a shaded container to prevent premature curing, charge the cycloaliphatic epoxy resin.

  • While mixing at low speed, slowly add the this compound. Continue mixing until the blend is homogeneous. Causality: VIPE reduces the formulation's viscosity for better application.

  • Add the cationic photoinitiator and continue mixing until it is fully dissolved. Ensure the mixture is protected from UV light sources.

  • Apply the formulation to the desired substrate using a film applicator to achieve a consistent wet film thickness (e.g., 50 µm).

  • Immediately pass the coated substrate under a UV lamp (medium-pressure mercury lamp) with a controlled dose of UV energy (e.g., 500 mJ/cm²). Causality: The UV energy activates the photoinitiator, which generates a strong acid to initiate the cationic polymerization of both the epoxy and vinyl ether groups, leading to a cross-linked network.

  • Allow the coating to post-cure at ambient temperature for 24 hours for full property development.

3. Evaluation:

  • Adhesion: ASTM D3359 (Cross-hatch adhesion test).

  • Hardness: ASTM D3363 (Pencil hardness test).

  • Chemical Resistance: ASTM D1308 (Spot test with solvents like MEK or acids).

Application Note II: VIPE in Adhesive Formulations

Polymers derived from VIPE are excellent candidates for adhesive formulations, particularly pressure-sensitive adhesives (PSAs) and wet-labeling adhesives, due to their inherent tack, flexibility, and strong bonding capabilities[1][4][12][13].

Key Contributions to Adhesive Properties:

  • Adhesion and Cohesion: PVIPE provides a strong bond to a variety of substrates. In aqueous adhesives, copolymerizing with hydrophilic vinyl ethers can improve adhesion and cohesion, even in a wet state[13].

  • Rapid Curing: The high reactivity of the monomer facilitates rapid curing, which is advantageous in high-speed manufacturing processes[4].

  • Flexibility: The polymer's flexibility makes it suitable for applications on non-rigid substrates[1].

  • Formulation Versatility: PVIPE can be the sole polymer base or blended with other polymers, such as polyacrylates or starch glues, to achieve specific performance targets[12][13].

Table 2: Representative Performance of a PVIPE-Based Adhesive
Performance MetricTypical ValueTest Standard
Peel Adhesion (180°) 15 - 25 N/25mmASTM D3330
Loop Tack 10 - 20 N/25mm²ASTM D6195
Shear Strength > 24 hoursASTM D3654
Service Temperature -20°C to 80°C-
Protocol 2: Preparation of a Solvent-Borne Pressure-Sensitive Adhesive

This protocol details the synthesis of a PVIPE polymer via cationic polymerization followed by its formulation into a simple PSA.

Part A: Synthesis of Poly(this compound)

  • Materials & Equipment:

    • Monomer: this compound (purified by distillation).

    • Solvent: Anhydrous Toluene.

    • Initiator: Boron trifluoride etherate (BF₃·OEt₂).

    • Quenching Agent: Methanol.

    • Equipment: Jacketed glass reactor with mechanical stirrer, nitrogen inlet, and dropping funnel; rotary evaporator.

  • Procedure:

    • Set up the reactor under a dry nitrogen atmosphere. Causality: Cationic polymerization is extremely sensitive to moisture, which can act as a terminator or co-initiator, leading to poor control over the reaction.

    • Charge the reactor with anhydrous toluene and cool to -20°C using a circulating bath.

    • In the dropping funnel, prepare a solution of VIPE in anhydrous toluene (e.g., 1:1 by volume).

    • Add the initiator (BF₃·OEt₂) to the cooled solvent in the reactor (e.g., 0.1 mol% relative to the monomer).

    • Slowly add the monomer solution from the dropping funnel to the reactor over 1 hour, maintaining the temperature at -20°C. Causality: Slow addition and low temperature help to control the exothermic polymerization, preventing runaway reactions and leading to higher molecular weight and narrower polydispersity.

    • After the addition is complete, let the reaction proceed for an additional 2 hours.

    • Quench the reaction by adding a small amount of methanol to terminate the propagating chains.

    • Allow the mixture to warm to room temperature.

    • Remove the solvent using a rotary evaporator to obtain the viscous PVIPE polymer.

    • Characterize the polymer's molecular weight (Mₙ) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

Part B: Formulation of the PSA

  • Materials:

    • PVIPE polymer from Part A (100 parts by weight).

    • Tackifier Resin (e.g., Hydrogenated rosin ester, 50 parts by weight).

    • Solvent (Toluene or Heptane).

  • Procedure:

    • Dissolve the PVIPE and tackifier resin in a suitable amount of solvent to achieve a target solids content of ~40-50%.

    • Mix thoroughly until a homogeneous solution is obtained.

    • Coat the adhesive solution onto a backing film (e.g., PET) and dry in an oven to remove the solvent.

    • Laminate with a release liner and test the PSA properties as per the standards in Table 2.

Safety and Handling of this compound

VIPE is a highly flammable liquid and vapor[14]. All handling should be performed in a well-ventilated area, away from heat, sparks, and open flames[15]. Use non-sparking tools and take precautionary measures against static discharge. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and protective clothing, to avoid contact with skin and eyes[15]. For detailed safety information, always consult the latest Safety Data Sheet (SDS) from the supplier[15].

References

Application Notes & Protocols: The Role of Vinyl Isopropyl Ether in Specialty Chemical Production

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Vinyl isopropyl ether (IPE) is a highly reactive and versatile chemical intermediate, distinguished by its electron-rich vinyl group and a sterically influential isopropyl moiety.[1] This combination of features makes it an invaluable building block in the synthesis of a wide array of specialty chemicals. Its applications span from the creation of advanced polymers and resins to its use as a specialized protecting group in complex pharmaceutical synthesis.[2] This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of IPE's core applications, supported by detailed mechanistic insights and actionable laboratory protocols. We will explore its role in polymerization, its strategic use in protecting group chemistry, and its function as a key reactant in cycloaddition reactions, offering a blend of theoretical grounding and practical, field-proven methodologies.

Introduction: Chemical Profile of this compound

This compound (IPE), systematic name 2-(ethenyloxy)propane, is a colorless, volatile liquid characterized by the chemical formula C₅H₁₀O.[2][3] The molecule's reactivity is dominated by the polarization of the carbon-carbon double bond, which is highly susceptible to electrophilic attack, making it an excellent monomer for cationic polymerization and a reactant in various addition reactions.[1] The attached isopropyl group provides steric hindrance that influences polymerization kinetics and imparts unique solubility and thermal properties to the resulting materials.[1]

A summary of its key physical properties is essential for its safe and effective handling in a laboratory setting.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₀O[1]
Molecular Weight 86.13 g/mol [3]
Appearance Colorless liquid[2]
Boiling Point 55.5 °C[3]
Density 0.756 g/cm³ (at 20 °C)[3]
Solubility Soluble in organic solvents, limited in water[2]
CAS Number 926-65-8[3]

Due to its volatility and flammability, IPE must be handled in a well-ventilated area, away from ignition sources, and with appropriate personal protective equipment.[4]

Core Application: Monomer for Specialty Polymers & Resins

IPE is a valuable monomer used in the production of polymers and copolymers with tailored properties for specific applications, including coatings, adhesives, and sealants.[1][2] Its ability to undergo cationic polymerization allows for the synthesis of poly(vinyl ethers), which can be customized to achieve desired characteristics like enhanced flexibility, adhesion, and chemical resistance.[1][2]

Cationic Polymerization

The electron-donating nature of the isopropoxy group makes the vinyl double bond particularly susceptible to cationic initiation. This process can be controlled to produce polymers with defined molecular weights and narrow distributions, a hallmark of living polymerization.[5] Recent advancements have utilized various catalysts, including photoredox catalysts and organocatalysts, to achieve temporal control over the polymerization process using light or electrochemical stimuli.[6]

Thermoresponsive Polymers

A significant area of research is the development of "smart" or thermoresponsive polymers. While poly(N-isopropylacrylamide) (PNIPAM) is well-known in this field, poly(vinyl ethers) also exhibit lower critical solution temperature (LCST) behavior, transitioning from a soluble to an insoluble state in aqueous solutions as the temperature is raised.[7] This property is highly valuable for applications in biotechnology, such as creating surfaces for cell culture where cell sheets can be harvested by a simple temperature change, avoiding enzymatic damage.[8][7] Copolymers incorporating hydroxy-functional vinyl ethers can be designed to have adjustable thermoresponsive characteristics.[9]

Core Application: Protecting Group for Alcohols in Organic Synthesis

In multi-step organic synthesis, particularly in pharmaceutical development, the temporary protection of reactive functional groups is a critical strategy.[10] The hydroxyl group (-OH) of an alcohol is both nucleophilic and weakly acidic, often interfering with desired reactions elsewhere in a molecule.[10][11] this compound provides an efficient and mild method for protecting alcohols by converting them into 1-isopropoxyethyl (IPE) ethers, a type of acetal.

Mechanism of Protection

The protection reaction is typically catalyzed by a mild acid. The acid protonates the vinyl ether, creating a stabilized carbocation. The alcohol then acts as a nucleophile, attacking the carbocation to form the protected acetal. The reaction is reversible and driven to completion by using an excess of the vinyl ether.

Protection_Mechanism IPE H₂C=CH-O-iPr (this compound) Carbocation [H₃C-CH⁺-O-iPr ↔ H₃C-CH=O⁺-iPr] (Resonance-Stabilized Carbocation) IPE->Carbocation + H⁺ H_plus H⁺ (Acid Catalyst) Protected_Alcohol R-O-CH(CH₃)-O-iPr (IPE-Protected Alcohol) Carbocation->Protected_Alcohol + R-OH - H⁺ Alcohol R-OH (Alcohol) Cycloaddition_Workflow IPE This compound Cycloaddition [2+2] Cycloaddition IPE->Cycloaddition Ketene Ketene (R₂C=C=O) Ketene->Cycloaddition Cyclobutanone Substituted Cyclobutanone Adduct Cycloaddition->Cyclobutanone Specialty_Chem Specialty Chemical (e.g., Natural Product, API) Cyclobutanone->Specialty_Chem Further Transformation

References

Application Note: Palladium-Catalyzed Synthesis of Functional Vinyl Ethers Using Vinyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functional Vinyl Ethers

Functional vinyl ethers are highly valuable building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced polymeric materials.[1][2][3] Their utility stems from the unique reactivity of the vinyl group, which can participate in a wide array of chemical transformations including polymerizations, Diels-Alder reactions, and Claisen rearrangements.[4] Traditionally, the synthesis of these molecules has faced challenges, often requiring harsh conditions or the use of toxic reagents like mercury or acetylene gas.[3][4][5]

Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile alternative, offering mild, efficient, and highly selective routes to complex molecular architectures.[6][7][8] This application note details a robust protocol for the synthesis of functional vinyl ethers via the palladium-catalyzed transvinylation of alcohols using vinyl isopropyl ether as an efficient and practical vinyl group donor.

Why this compound?

This compound (IPE) is an excellent reagent for this transformation due to several key advantages:

  • Low Boiling Point: IPE has a boiling point of 55-56 °C, allowing it to be used in excess to drive the reaction equilibrium and then be easily removed under reduced pressure.

  • Benign Byproduct: The reaction releases isopropanol, a relatively non-toxic and easily removable alcohol.

  • High Reactivity: The vinyl group of IPE is sufficiently reactive to participate readily in the catalytic cycle.[1][2]

  • Stability: It is more stable than other vinylating agents, simplifying handling and storage.

This guide provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and key considerations for process optimization, tailored for researchers in organic synthesis and drug development.

Mechanistic Insights: The Palladium Catalytic Cycle

The palladium-catalyzed transvinylation of an alcohol (R-OH) with this compound proceeds through a well-established catalytic cycle. While several mechanistic pathways have been proposed, the most widely accepted involves an oxypalladation/deoxypalladation sequence.[9] Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

The process is initiated by an active Pd(II) species, often generated in situ from a Pd(0) or Pd(II) precatalyst.

Key Steps in the Catalytic Cycle:

  • Ligand Exchange: The alcohol substrate (R-OH) and this compound coordinate to the palladium center, displacing existing labile ligands (e.g., acetate).

  • Oxypalladation: The coordinated alcohol undergoes an intramolecular addition across the double bond of the coordinated vinyl ether. This key step forms a new C-O bond and a stable palladium-carbon σ-bond.

  • β-Hydride Elimination (or Deoxypalladation): The newly formed palladium-alkyl intermediate eliminates the desired functional vinyl ether (R-O-CH=CH₂) and a palladium hydride species.

  • Reductive Elimination & Catalyst Regeneration: The palladium hydride species reacts with the liberated isopropoxide to regenerate the active Pd(II) catalyst and release isopropanol, completing the cycle.

Catalytic_Cycle_Vinyl_Ether_Synthesis cluster_cycle Palladium(II) Catalytic Cycle cluster_reactants Inputs / Outputs A Active Pd(II) Catalyst B Coordination Complex [Pd(II)(ROH)(CH₂=CHOiPr)] A->B Coordination of Alcohol & Vinyl Ether C Oxypalladation Intermediate [Pd(II)-CH(OR)-CH₂-OiPr] B->C Oxypalladation (C-O Bond Formation) D Product Release & Pd-H Species C->D β-Elimination (Product Formation) D->A Catalyst Regeneration (+ iPrOH) Products R-O-CH=CH₂ + iPrOH D->Products Reactants R-OH + CH₂=CHOiPr Reactants->B

Figure 1: Proposed catalytic cycle for the palladium-catalyzed transvinylation of alcohols.

Key Reagents and Their Roles

The success of this reaction is highly dependent on the careful selection of the catalyst, ligand, and reaction conditions.

ComponentExample(s)Role & Rationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, XantPhos Pd G3Source of the active Pd(II) catalytic species. Pd(OAc)₂ is a common, cost-effective choice. Pre-catalysts like XantPhos Pd G3 offer air and moisture stability and promote efficient formation of the active species.
Ligand Xantphos, DPEphosCrucial for stabilizing the palladium center, modulating its reactivity, and preventing catalyst decomposition. Bidentate phosphine ligands with wide "bite angles" like Xantphos are particularly effective in promoting the desired C-O bond formation.[10][11][12]
Vinylating Agent This compound (IPE)Serves as the source of the vinyl group. Used in excess to drive the reaction equilibrium towards the product.
Solvent Toluene, Dioxane, or neat IPEThe reaction can often be run using this compound as the solvent. Anhydrous, non-protic solvents are required to prevent catalyst deactivation and side reactions.
Base (Optional) K₂CO₃, Cs₂CO₃, Et₃NSometimes added to facilitate the deprotonation of the alcohol or to neutralize any acidic byproducts that could inhibit the catalyst. For many transfer vinylation reactions, a base is not strictly necessary.[5]

Detailed Experimental Protocol: Synthesis of Benzyl Vinyl Ether

This protocol describes a general procedure for the vinylation of benzyl alcohol, a representative primary alcohol. This procedure should be adapted and optimized for different substrates.

Materials & Equipment:

  • Palladium(II) Acetate (Pd(OAc)₂)

  • Xantphos (9,9-Dimethyl-4,5-bis(diphenylphosphino)xanthene)

  • Benzyl alcohol (freshly distilled)

  • This compound (IPE), anhydrous

  • Anhydrous toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert atmosphere system (Argon or Nitrogen)

  • Standard glassware for workup and purification (separatory funnel, round-bottom flasks)

  • Silica gel for column chromatography

Experimental_Workflow start Start setup Assemble & Purge Reaction Vessel (Inert Atmosphere) start->setup reagents Add Pd(OAc)₂, Xantphos, & Magnetic Stir Bar setup->reagents purge2 Evacuate & Backfill with Inert Gas (3x) reagents->purge2 add_solvents Add Toluene, Benzyl Alcohol, & this compound via Syringe purge2->add_solvents reaction Heat Reaction Mixture (e.g., 80 °C, 12-24h) add_solvents->reaction workup Cool, Concentrate, & Perform Aqueous Workup reaction->workup purify Purify by Flash Column Chromatography workup->purify characterize Characterize Product (NMR, GC-MS) purify->characterize end_node End characterize->end_node

Figure 2: General experimental workflow for palladium-catalyzed vinyl ether synthesis.

Step-by-Step Procedure:

  • Catalyst Preparation:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add palladium(II) acetate (e.g., 0.02 mmol, 1 mol%) and Xantphos (e.g., 0.03 mmol, 1.5 mol%).

    • Seal the flask, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Reaction Setup:

    • Through the septum, add anhydrous toluene (e.g., 2 mL) via syringe.

    • Add benzyl alcohol (e.g., 2.0 mmol, 1.0 equiv).

    • Add this compound (e.g., 10.0 mmol, 5.0 equiv). Using IPE in large excess can serve as both reagent and solvent, in which case the addition of toluene can be minimized or omitted.[5][13]

  • Reaction Execution:

    • Immerse the flask in a preheated oil bath at 80 °C.

    • Stir the reaction mixture vigorously for 12-24 hours.

    • Monitor the reaction progress by TLC or GC-MS by periodically taking small aliquots.

  • Workup and Purification:

    • Once the reaction is complete, cool the flask to room temperature.

    • Concentrate the mixture under reduced pressure to remove the solvent and excess this compound.

    • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure benzyl vinyl ether.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalystEnsure all reagents and solvents are anhydrous. Use a pre-catalyst like XantPhos Pd G3, or pre-form the active catalyst.
Insufficient temperatureIncrease the reaction temperature in 10 °C increments.
Sterically hindered alcoholIncrease catalyst loading (e.g., to 2-5 mol%). Increase reaction time. Consider a more active ligand.
Side Product Formation Dimerization of vinyl etherThis can occur with certain palladium species.[14] Ensure the ligand-to-palladium ratio is optimal (typically 1.1:1 to 1.5:1) to suppress side reactions.
Isomerization of productMinimize reaction time once the starting material is consumed.
Inconsistent Yields Impurities in starting materialsUse freshly distilled alcohols and high-purity, anhydrous solvents and reagents.
Oxygen contaminationEnsure the reaction is maintained under a strictly inert atmosphere throughout.

Conclusion

The palladium-catalyzed transvinylation using this compound represents a highly efficient, atom-economical, and scalable method for the synthesis of diverse functional vinyl ethers.[2] This approach avoids the use of harsh reagents and conditions, offering broad functional group tolerance, which is particularly valuable in the complex settings of pharmaceutical and materials science research.[7] By understanding the core mechanistic principles and carefully controlling the key reaction parameters outlined in this guide, researchers can reliably access a wide range of valuable vinyl ether building blocks for their synthetic endeavors.

References

Application Notes and Protocols for the Living Cationic Polymerization of Vinyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the living cationic polymerization of vinyl isopropyl ether (VIPVE), a powerful technique for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and specific end-group functionalities. As a senior application scientist, this guide is structured to deliver not only procedural steps but also the underlying scientific principles governing these reactions. We will delve into the mechanistic intricacies of living cationic polymerization, explore various initiating systems, provide detailed experimental protocols, and discuss the characterization of the resulting poly(this compound) (PVIPE). The aim is to equip researchers with the knowledge and practical guidance necessary to leverage this versatile polymerization technique for advanced material design and drug development applications.

Introduction: The Significance of Controlled Polymer Architectures

In the realm of polymer chemistry, control over macromolecular architecture is paramount for tailoring material properties to specific applications. Living polymerization techniques offer an unparalleled level of control, enabling the synthesis of polymers with predictable molecular weights and low polydispersity (Đ).[1] Among these, living cationic polymerization is particularly well-suited for electron-rich monomers like vinyl ethers.[2][3]

This compound, with its reactive vinyl group and bulky isopropyl substituent, is a valuable monomer for producing polymers with unique characteristics. The resulting poly(this compound) exhibits properties such as flexibility, chemical resistance, and adhesiveness, making it a candidate for various applications, including coatings, adhesives, lubricants, and even in the pharmaceutical and cosmetic industries as a binder or in controlled-release formulations.[3][4][5] The ability to precisely control the polymerization of VIPVE opens the door to creating advanced materials, such as block copolymers and star-shaped polymers, with tailored functionalities.[6][7]

The Mechanism of Living Cationic Polymerization

Living cationic polymerization is a chain growth process characterized by the absence of irreversible chain termination and chain transfer reactions.[2] This allows polymer chains to grow at a constant rate until all the monomer is consumed, and the chains remain "living" or active, capable of further polymerization if more monomer is added. The key to achieving a living process lies in the careful selection of an initiating system and reaction conditions that stabilize the propagating carbocationic species.

The general mechanism involves the following key steps:

  • Initiation: An initiator, typically a protonic acid or a carbocation source, reacts with the vinyl ether monomer to generate a carbocationic active center.[1]

  • Propagation: The carbocationic chain end successively adds monomer molecules.

  • Reversible Termination/Dormant State: To control the polymerization, the highly reactive carbocation is often reversibly deactivated by a nucleophilic counter-ion or an added Lewis base, forming a dormant covalent species. This equilibrium between the active and dormant species is crucial for minimizing side reactions and achieving a controlled polymerization.[2]

Visualizing the Polymerization Pathway

Living Cationic Polymerization of VIPVE cluster_initiation Initiation cluster_activation Activation/Deactivation cluster_propagation Propagation cluster_dormant Dormant State I Initiator (e.g., HI) M This compound (M) I->M Addition IM Initiator-Monomer Adduct (Dormant Species) IM_active Active Propagating Species (Carbocation) IM->IM_active IM_active->IM LA Lewis Acid (e.g., ZnI2) PnM Growing Polymer Chain (Pn-M+) IM_active->PnM Addition of n(M) M2 Monomer (M) PnM_dormant Dormant Polymer Chain PnM->PnM_dormant Deactivation PnM_dormant->PnM Activation

Caption: Mechanism of Living Cationic Polymerization of this compound.

Initiating Systems for Controlled Polymerization

The choice of the initiating system is critical for achieving a living cationic polymerization of this compound. Several systems have been developed, each with its own advantages and specific reaction requirements.

Initiating SystemComponentsTypical SolventTemperature (°C)Resulting Polymer CharacteristicsReference
Protonic Acid/Lewis Acid HI / I₂Toluene, Hexane-15 to -40Controlled MW, Đ < 1.1[8][9]
HI / ZnI₂TolueneRoom TemperatureControlled MW, Đ ≤ 1.1[10]
HCl / ZnX₂ (X=I, Br, Cl)Toluene-40Controlled MW, Đ < 1.1[11]
Aryl Methyl Halide/Silver Salt Ph₂CHBr / AgClO₄ / Me₂SCH₂Cl₂-23Controlled MW, Narrow MWD[12]
Electrophilic Selenium Reagents Electrophilic Se Reagent / Mn(CO)₅Br-Room TemperatureControlled MW, Đ < 1.2[6]
Multifunctional Initiators Hexa(chloromethyl)melamine / ZnCl₂--Six-armed star-shaped polymers[7]

Experimental Protocols

The following protocols provide a general framework for conducting the living cationic polymerization of this compound. It is crucial that all reagents and solvents are purified and dried to prevent premature termination of the polymerization by impurities.

Protocol 1: Polymerization using the HI/ZnI₂ Initiating System

This system is notable for its ability to facilitate living polymerization at or near room temperature.[10]

Materials:

  • This compound (VIPVE), purified by distillation over calcium hydride.

  • Toluene, dried over sodium/benzophenone and distilled.

  • Hydrogen iodide (HI) solution in hexane (commercially available or prepared by bubbling HI gas through dry hexane).

  • Zinc iodide (ZnI₂), anhydrous.

  • Methanol, for quenching the reaction.

  • Nitrogen or Argon gas for maintaining an inert atmosphere.

  • Schlenk flask and other appropriate glassware, oven-dried.

Procedure:

  • Under an inert atmosphere, add a magnetic stir bar and anhydrous zinc iodide to a Schlenk flask.

  • Add dry toluene to the flask via syringe and stir to dissolve the ZnI₂.

  • Cool the solution to the desired reaction temperature (e.g., 0°C or room temperature).

  • Inject the purified this compound into the flask.

  • Initiate the polymerization by adding the hydrogen iodide solution in hexane dropwise via syringe.

  • Allow the reaction to proceed for the desired time. Monitor the progress by taking aliquots for analysis (e.g., ¹H NMR to determine monomer conversion).

  • Quench the polymerization by adding an excess of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or a methanol/water mixture).

  • Collect the polymer by filtration or decantation, wash with the non-solvent, and dry under vacuum to a constant weight.

Visualizing the Experimental Workflow

Experimental Workflow A Preparation of Glassware and Reagents (Drying and Purification) B Assembly of Reaction Apparatus under Inert Atmosphere A->B C Charging of Solvent and ZnI₂ B->C D Addition of this compound C->D E Initiation with HI Solution D->E F Polymerization (Monitoring Conversion) E->F G Quenching with Methanol F->G H Polymer Precipitation and Isolation G->H I Drying of the Polymer H->I J Characterization (GPC, NMR) I->J

Caption: General Experimental Workflow for Living Cationic Polymerization.

Characterization of Poly(this compound)

Thorough characterization of the synthesized polymer is essential to confirm the "living" nature of the polymerization and to determine its physical properties.

Gel Permeation Chromatography (GPC)

GPC (also known as Size Exclusion Chromatography or SEC) is used to determine the molecular weight (Mn, Mw) and the polydispersity index (Đ = Mw/Mn) of the polymer. For a successful living polymerization, the following should be observed:

  • A narrow and symmetrical GPC peak, indicating a low polydispersity (typically Đ < 1.2).[3]

  • A linear increase in the number-average molecular weight (Mn) with monomer conversion.

  • The ability to perform a chain extension experiment: after the initial monomer is consumed, adding a second batch of monomer should result in a clear shift of the GPC peak to a higher molecular weight while maintaining a narrow Đ.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for determining the structure of the polymer and for calculating monomer conversion.[13]

  • Monomer Conversion: The disappearance of the vinyl proton signals of the monomer can be monitored relative to an internal standard or the polymer signals to determine the extent of the reaction.

  • Polymer Structure: The ¹H NMR spectrum of poly(this compound) will show characteristic signals for the polymer backbone protons and the isopropyl side-chain protons.[13] The end groups, derived from the initiator and quenching agent, may also be observable, especially for low molecular weight polymers.

Applications and Future Outlook

The ability to synthesize well-defined poly(this compound) through living cationic polymerization opens up a wide range of applications. These polymers are valued for their elasticity, thermal stability, and chemical inertness.[14] Specific applications include:

  • Adhesives and Coatings: The adhesive properties and flexibility of PVIPE make it suitable for formulations requiring strong and durable bonding.[4][5]

  • Lubricants and Greases: PVIPE can be used to improve the friction-reducing properties and stability of lubricants.[5]

  • Biomedical and Pharmaceutical Applications: The biocompatibility and film-forming capabilities of PVIPE are advantageous for use in drug delivery systems and as binders in cosmetic and pharmaceutical formulations.[5]

  • Advanced Materials: The "living" nature of the polymerization allows for the synthesis of block copolymers, where PVIPE can be combined with other polymer segments to create materials with novel properties.[6]

The ongoing development of more robust and environmentally friendly initiating systems, including those that can operate under ambient conditions, will further expand the utility of living cationic polymerization for vinyl ethers.[1][6]

References

Application Notes & Protocols: Vinyl Isopropyl Ether (VIP) as a High-Performance Reactive Diluent for Resin Formulations

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Reactive Diluents in Advanced Resin Systems

In the formulation of high-performance thermosetting resins, achieving an optimal processing viscosity is paramount. High viscosity can impede critical processes such as mixing, degassing, and substrate wetting. While non-reactive solvents can reduce viscosity, they introduce volatile organic compounds (VOCs), extend curing times, and can create porosity in the final product upon evaporation. Reactive diluents offer an elegant solution to this challenge.[1] They are low-viscosity monomers that solvate the base resin and, critically, copolymerize with it during the curing process, becoming a permanent part of the cross-linked polymer network.[1]

This guide focuses on Vinyl Isopropyl Ether (VIP) , a monofunctional vinyl ether that serves as a highly effective reactive diluent.[2] Its unique chemical structure, featuring an electron-rich vinyl group, allows for rapid, oxygen-insensitive cationic polymerization, making it particularly suitable for UV-curable systems and other applications where radical curing inhibition is a concern.[3][4] We will explore the fundamental principles, formulation strategies, and detailed characterization protocols for leveraging VIP to enhance the processability and performance of resin systems for researchers, scientists, and drug development professionals.

Section 1: Physicochemical Properties of this compound (VIP)

This compound (IUPAC name: 2-(vinyloxy)propane) is a colorless, volatile liquid with a characteristic ether-like odor.[2][5] Its branched isopropyl group and vinyl functionality dictate its physical properties and high reactivity.

Caption: Chemical Structure of this compound (C₅H₁₀O).

Table 1: Key Physicochemical Properties of this compound

PropertyValueSource
CAS Number 926-65-8[5]
Molecular Formula C₅H₁₀O[6]
Molecular Weight 86.13 g/mol [6]
Appearance Colorless liquid[2]
Boiling Point 57.5 °C at 760 mmHg[6]
Density 0.762 g/cm³[6]
Vapor Pressure 230 mmHg at 25°C[6]

Section 2: Mechanism of Action in Resin Formulations

The primary function of VIP is to reduce the viscosity of the uncured resin, thereby improving handling and application characteristics. Unlike non-reactive diluents, it actively participates in the polymerization, or "curing," reaction. This integration is crucial for maintaining the thermomechanical integrity of the final product.[1]

The vinyl ether functional group is highly susceptible to cationic polymerization. In UV-curable systems, a photoinitiator absorbs UV light and generates a strong acid, which protonates the vinyl ether double bond. This creates a carbocationic active center that rapidly propagates by adding more monomer units (both VIP and other reactive species in the formulation), leading to the formation of a cross-linked polymer network.[3]

A significant advantage of this cationic mechanism is its insensitivity to oxygen.[4] In contrast, free-radical polymerization (common for acrylates and vinyl esters) is notoriously inhibited by atmospheric oxygen, which can lead to incomplete surface cure and tackiness. The use of VIP, either as the primary reactive species or in a hybrid system, can mitigate this issue.[4][7]

cluster_process Mechanism of VIP as a Reactive Diluent A High-Viscosity Base Resin B Addition of This compound (VIP) A->B C Low-Viscosity Formulation B->C Viscosity Reduction D Curing Initiation (e.g., UV Light + Photoinitiator) C->D E Copolymerization (VIP integrates into network) D->E Cationic Polymerization F Cross-linked Solid Polymer E->F Network Formation

Caption: Role of VIP from viscosity reduction to network integration.

Section 3: Application in Key Resin Systems

VIP's versatility allows its use in several thermosetting resin families.

  • Vinyl Ester Resins (VERs): VERs are known for their excellent mechanical properties and chemical resistance.[8] They are typically dissolved in a reactive diluent like styrene. VIP can be used as a partial or full replacement for styrene to reduce VOCs and overcome the drawbacks of radical polymerization. The curing of VERs proceeds via a free-radical mechanism, and while vinyl ethers are primarily cationically cured, they can copolymerize with acrylates and other radically active monomers, especially in UV-initiated hybrid systems.[7]

  • UV-Curable Acrylate Systems: This is a primary application area for VIP. The rapid, oxygen-insensitive cationic curing of vinyl ethers complements the radical curing of acrylates.[4] Hybrid formulations containing both acrylates and vinyl ethers can be cured using initiators that generate both radical and cationic species, resulting in interpenetrating polymer networks (IPNs) with tailored properties.[7] This approach combines the high reactivity of acrylates with the superior surface cure of vinyl ethers.

  • Unsaturated Polyester Resins (UPRs): Similar to vinyl esters, UPRs are commonly diluted with styrene. VIP can be incorporated to lower viscosity and potentially enhance cure characteristics, particularly in UV-cured coatings and composites.[7]

Section 4: Experimental Protocols for Formulation and Characterization

The following protocols provide a framework for evaluating the efficacy of this compound as a reactive diluent in a model resin system.

cluster_workflow Experimental Characterization Workflow P1 Protocol 4.1: Formulation Preparation P2 Protocol 4.2: Viscosity Measurement P1->P2 P3 Protocol 4.3: Cure Characterization (DSC) P2->P3 P4 Protocol 4.4: Mechanical Property Testing (Tensile) P3->P4

Caption: Workflow for evaluating resin formulations containing VIP.

Protocol 4.1: Formulation Preparation

Objective: To prepare a series of resin formulations with varying concentrations of VIP for subsequent analysis.

Materials:

  • Base Resin (e.g., Bisphenol A-based Vinyl Ester Resin)

  • This compound (VIP)

  • Initiator System (e.g., for thermal cure: MEKP and Cobalt Octoate; for UV cure: appropriate cationic or hybrid photoinitiator)

  • Top-pan balance, mixing cups, mechanical stirrer.

Procedure:

  • Establish a control formulation (0% VIP) and a series of experimental formulations (e.g., 5%, 10%, 15%, 20% VIP by weight).

  • For each formulation, accurately weigh the required amount of the base resin into a mixing cup.

  • Add the specified weight percentage of VIP to the base resin.

  • Mix thoroughly using a mechanical stirrer at a low to medium speed (e.g., 200-400 rpm) for 5-10 minutes, ensuring a homogeneous mixture is formed. Avoid introducing excessive air.

  • If necessary, degas the mixture in a vacuum chamber until bubbling subsides.

  • Just prior to analysis or curing, add the pre-determined amount of initiator and mix gently but thoroughly according to the manufacturer's recommendations.

Protocol 4.2: Viscosity Measurement

Objective: To quantify the effect of VIP concentration on the viscosity of the uncured resin formulation. This protocol is based on the principles of ASTM D1725.[9][10][11]

Apparatus:

  • Rotational viscometer or rheometer with appropriate spindle geometry.

  • Temperature-controlled water bath or Peltier plate.

Procedure:

  • Set the temperature of the viscometer's sample holder to a standard value (e.g., 25 °C).

  • Select a spindle and rotational speed appropriate for the expected viscosity range of the samples.

  • Place a sufficient amount of the initiator-free formulation into the sample cup.

  • Allow the sample to equilibrate at the set temperature for 5-10 minutes.

  • Begin the measurement and record the viscosity reading once it has stabilized.

  • Repeat the measurement for each formulation, ensuring the apparatus is cleaned thoroughly between samples.

  • Present the data in a table comparing VIP concentration to the resulting viscosity.

Table 2: Example Data - Effect of VIP Concentration on Resin Viscosity

VIP Concentration (wt%)Viscosity at 25°C (mPa·s)% Viscosity Reduction
0 (Control)5500%
538030.9%
1025054.5%
1516070.9%
209582.7%
Protocol 4.3: Cure Characterization by Differential Scanning Calorimetry (DSC)

Objective: To determine the total heat of reaction and calculate the degree of cure for the prepared formulations. This method provides insight into the curing kinetics.[12][13][14]

Apparatus:

  • Differential Scanning Calorimeter (DSC).

  • Hermetic aluminum DSC pans and lids.

Procedure:

  • Determine Total Heat of Reaction (ΔH_total):

    • Accurately weigh 5-10 mg of a freshly initiated, uncured liquid sample into a DSC pan and seal it.

    • Place the sample in the DSC cell alongside an empty reference pan.

    • Perform a dynamic scan, heating the sample at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature well above the curing exotherm (e.g., 250 °C).

    • Integrate the area under the exothermic cure peak to determine the total heat of reaction (ΔH_total in J/g). This represents a 100% cured sample.[14]

  • Determine Degree of Cure (DoC) of a Cured Sample:

    • Cure a larger sample of the same formulation under the desired conditions (e.g., specific time and temperature, or UV exposure dose).

    • Prepare a 5-10 mg sample from this cured material and place it in a DSC pan.

    • Run the same dynamic DSC scan as in step 1.

    • Integrate the area under any residual exothermic peak to find the residual heat of reaction (ΔH_residual).

    • Calculate the Degree of Cure (DoC) using the following equation[14]: DoC (%) = [ (ΔH_total - ΔH_residual) / ΔH_total ] x 100

Protocol 4.4: Mechanical Property Testing (Tensile)

Objective: To evaluate the effect of VIP concentration on the mechanical properties of the fully cured resin. This protocol is based on the ASTM D638 standard.[15][16]

Apparatus:

  • Universal Testing Machine (UTM) with appropriate load cell and grips.[16]

  • Extensometer for accurate strain measurement.

  • Molds for producing standard "dog-bone" shaped test specimens (ASTM D638 Type I or V).[15]

Procedure:

  • Cast the initiated resin formulations into the specimen molds.

  • Cure the specimens according to a defined schedule (e.g., 24 hours at room temperature followed by a 2-hour post-cure at 120 °C). Ensure the cure schedule is sufficient to achieve full cure as determined by DSC.

  • Carefully demold the specimens and inspect for defects. Lightly sand any flashing from the edges.

  • Condition the specimens for at least 40 hours at standard laboratory conditions (23 ± 2 °C, 50 ± 5% relative humidity).

  • Measure the width and thickness of the narrow section of each specimen.

  • Secure the specimen in the grips of the UTM.

  • Attach the extensometer to the gauge section of the specimen.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[15]

  • Record the load and extension data throughout the test.

  • Test at least five specimens for each formulation.

  • From the resulting stress-strain curve, calculate the Tensile Strength (at break) and Young's Modulus.

Table 3: Example Data - Effect of VIP Concentration on Mechanical Properties

VIP Concentration (wt%)Tensile Strength (MPa)Young's Modulus (GPa)
0 (Control)753.2
5723.1
10682.9
15632.7
20552.4

Section 5: Data Interpretation and Troubleshooting

  • Viscosity: As expected, increasing the concentration of a low-viscosity reactive diluent like VIP will decrease the formulation's overall viscosity. This relationship is often non-linear. The key is to find a concentration that provides the desired processing viscosity without overly compromising the final properties.

  • Cure Kinetics: The addition of VIP may alter the cure profile. In cationic UV systems, it can significantly increase the cure speed.[4] In thermal, free-radical systems, its effect may be more complex. A lower onset temperature or a sharper exothermic peak in DSC analysis typically indicates a faster reaction.

  • Mechanical Properties: As a monofunctional monomer, VIP can act as a chain stopper, which may reduce the cross-link density of the final polymer.[17] This typically leads to a decrease in properties like tensile strength, modulus, and glass transition temperature (Tg), as suggested in the example data in Table 3. However, it may also lead to an increase in flexibility and impact strength. The formulator must balance the need for viscosity reduction with the required mechanical performance of the end application.

  • Troubleshooting:

    • Incomplete Cure: Ensure the initiator type and concentration are appropriate for the formulation. Vinyl ethers require cationic or specialized hybrid initiators. Insufficient initiator or cure energy (time, temperature, or UV dose) will result in a tacky, under-cured material.

    • Phase Separation: While VIP is generally soluble in common resins, high concentrations could potentially lead to phase separation. Visually inspect the uncured and cured material for any signs of cloudiness or heterogeneity.

Section 6: Safety Precautions

This compound is a flammable liquid and should be handled in a well-ventilated area, preferably within a fume hood. Users should wear appropriate personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat. Consult the Safety Data Sheet (SDS) for VIP and all other resin components for detailed handling and safety information before beginning any experimental work.

Section 7: References

  • ASTM D1725 - Standard Test Method for Viscosity of Resin Solutions. (URL not available for direct linking, refer to ASTM International database)

  • ASTM D6267-13 - Test for Apparent Viscosity of Hydrocarbon Resins at Elevated Temperatures. (URL not available for direct linking, refer to ASTM International database)

  • ASTM D1725 - Standard Practice for Preparing Resin Solutions for Viscosity Measurement by Bubble Time Method. (URL not available for direct linking, refer to ASTM International database)

  • ASTM D1725-04 - Standard Test Method for Viscosity of Resin Solutions. (URL not available for direct linking, refer to ASTM International database)

  • Standard Test Method for Viscosity of Resin Solutions ASTM D1725 - SIS. 18

  • This compound | 926-65-8 - Benchchem. 3

  • Isopropyl vinyl ether - Connect Chemicals. 2

  • Practical Tips for Curing Thermosets Part Five: How to Characterize Thermosets During Curing - Polymer Innovation Blog. 12

  • How to Measure Tensile Strength in Polymers: ASTM D638 Explained - Patsnap Eureka. 15

  • This compound | 926-65-8 - ChemicalBook. 5

  • Cure of thermosetting polymers - A162 - CKN Knowledge in Practice Centre. 13

  • Polymer Testing - ADMET. 19

  • ASTM Testing for Plastics and Polymers - Intertek. 20

  • ASTM D638 Standard Test Method for Tensile Properties of Plastics. 16

  • Characterization of the Degree of Cure of Thermosetting Resins by DSC - TA Instruments. 14

  • Mechanical Testing of Polymers (Tensile, Impact, Creep) - iPolytech. 21

  • (PDF) Thermoset Polymers Characterization as a Function of Cure State Using Off-stoichiometry Proxies - ResearchGate. 22

  • Thermoset Characterization Part 3: Cure Characterization using DSC. 23

  • Epoxy value - Wikipedia. 24

  • China this compound Manufacturers Suppliers Factory - Suzhou Senfeida Chemical Co., Ltd. 25

  • Glycidyl Isopropyl Ether: A Key Reactive Diluent for Epoxy Resin Applications. 26

  • Vinyl ester resin: Rheological behaviors, curing kinetics, thermomechanical, and tensile properties. --INVALID-LINK--

  • Photo-DSC cure kinetics of vinyl ester resins. I. Influence of temperature - ResearchGate. 27

  • Types of Diluents for Epoxy Resins based on their Reactivity - SpecialChem. 17

  • Vinyl ethers in ultraviolet curable formulations for step and flash imprint lithography. 4

  • Effects of initiators on the cure kinetics and mechanical properties in vinyl-ester resin. 28

  • Methods for Vinyl Ether Synthesis | Request PDF - ResearchGate. 29

  • Formulation, Cure Kinetics, and Performance of Vinyl Ester Photolithography Resins for Digital Light Processing - Drexel University. 30

  • This compound, CAS No. 926-65-8 - iChemical. 6

  • Vinyl ester resin compositions - European Patent Office - EP 0046386 B1. 31

  • Modern use of vinyl ethers and vinyl amids in UV curable applications - RadTech. 7

  • Reactive Diluents | By Chemistry | ABG AM. 32

  • Vinyl ester resin - Wikipedia. 8

  • POLY (VINYL ETHERS) SYNTHESIS FUNDAMENTAL STUDY OF VISCOELASTIC STATE. 33

  • THE POLYMERIZATION AND SYNTHESIS OF PHENYL VINYL ETHER AND CERTAIN DERIVATIVES (Part I) and THE - UBC Library Open Collections. 34

  • Curing Kinetics and Thermal Properties of Vinyl Ester Resins - Semantic Scholar. 35

  • Reactive diluent - Wikipedia. 1

  • p-Block Elements - Smart Achievers. 36

  • Effect of diluents on the curing behavior of vinyl ester resin | Request PDF - ResearchGate. 37

  • Characterisation of Curing of Vinyl Ester Resin in an Industrial Pultrusion Process: Influence of Die Temperature - MDPI. 38

  • Epoxy Based Vinyl Ester Resins: Synthesis and Characterization - Research India Publications. 39

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Vinyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Vinyl Isopropyl Ether. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting advice. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and overcome common challenges encountered during the synthesis of this valuable chemical intermediate.[1][2]

I. Overview of Synthetic Methodologies

The synthesis of this compound can be approached through several methodologies, each with its own set of advantages and potential challenges. Understanding the underlying chemistry of these methods is crucial for effective troubleshooting. The most common routes include:

  • Addition of Isopropanol to Acetylene (Reppe Chemistry): This classic method involves the reaction of isopropanol with acetylene in the presence of a strong base, typically an alkali metal hydroxide or alkoxide.[3][4]

  • Catalytic Transfer Vinylation: An efficient and atom-economical method where a vinyl group is transferred from a vinyl ether donor, such as ethyl vinyl ether, to isopropanol. This reaction is often catalyzed by transition metal complexes, particularly those of palladium or iridium.[5][6][7]

  • Copper-Catalyzed Cross-Coupling: This method involves the coupling of a vinyl halide with isopropanol using a copper(I) catalyst, a suitable ligand, and a base. It offers good control over stereochemistry.[5][8]

II. Troubleshooting Guide: Enhancing Yield and Purity

This section addresses specific issues that may arise during the synthesis of this compound, providing explanations and actionable solutions.

dot

Troubleshooting_Workflow cluster_problem Problem Identification cluster_investigation Initial Investigation cluster_solutions Potential Solutions cluster_outcome Outcome Problem Low or No Product Yield Check_Reagents Verify Reagent Quality - Isopropanol (anhydrous?) - Catalyst activity - Vinyl donor purity Problem->Check_Reagents Investigate Check_Conditions Review Reaction Conditions - Temperature - Pressure (for acetylene) - Stirring rate Problem->Check_Conditions Investigate Check_Setup Inspect Apparatus - Leaks in the system - Proper inert atmosphere Problem->Check_Setup Investigate Purify_Reagents Purify/Dry Reagents - Distill isopropanol - Use fresh catalyst Check_Reagents->Purify_Reagents If impure Modify_Conditions Modify Reaction Parameters - Incremental temperature changes - Adjust reagent stoichiometry Check_Conditions->Modify_Conditions If suboptimal Check_Setup->Purify_Reagents If contaminated Optimize_Catalyst Optimize Catalyst System - Change ligand - Adjust catalyst loading Improved_Yield Improved Yield Optimize_Catalyst->Improved_Yield Implement Modify_Conditions->Improved_Yield Implement Purify_Reagents->Improved_Yield Implement

Caption: A general workflow for troubleshooting low yield in this compound synthesis.

Question 1: My reaction yield is consistently low when using the addition of isopropanol to acetylene. What are the likely causes and how can I improve it?

Answer:

Low yields in the Reppe synthesis of this compound can often be attributed to several factors. Here's a breakdown of potential issues and their solutions:

  • Insufficiently Basic Catalyst: The reaction requires a strong base to deprotonate isopropanol, forming the isopropoxide nucleophile. If the base (e.g., potassium hydroxide) is not sufficiently potent or is of low quality, the concentration of the active nucleophile will be too low for an efficient reaction.

    • Solution: Ensure you are using a high-quality, anhydrous grade of the basic catalyst. Consider using a stronger base like an alkali metal alkoxide (e.g., potassium isopropoxide, which can be formed in situ).[3][4]

  • Presence of Water: Water will react with the strong base, neutralizing it and reducing its effectiveness. It can also react with acetylene under these conditions.

    • Solution: Use anhydrous isopropanol and ensure all glassware is thoroughly dried before use.[9]

  • Suboptimal Reaction Temperature and Pressure: The vinylation of alcohols with acetylene is sensitive to both temperature and pressure.

    • Solution: The reaction temperature should be carefully controlled, typically in the range of 120-150°C. The acetylene pressure also plays a crucial role and should be maintained at a safe, yet effective level as per established protocols.[3]

  • Side Reactions: At higher temperatures, isopropanol can undergo acid-catalyzed intermolecular dehydration to form diisopropyl ether, or intramolecular dehydration to form propene, although the latter is less likely under basic conditions.[5]

    • Solution: Strict temperature control is essential. Ensure the reaction medium remains basic throughout the process to suppress acid-catalyzed side reactions.

Question 2: I am observing the formation of an acetal byproduct in my catalytic transfer vinylation reaction. How can I minimize this?

Answer:

Acetal formation is a common side reaction in vinyl ether synthesis, particularly in the presence of any acidic species. The vinyl ether product can react with the starting alcohol (isopropanol) to form an acetal.

  • Mechanism of Acetal Formation: This reaction is catalyzed by acid. A proton source will protonate the vinyl ether, generating a resonance-stabilized carbocation. This carbocation is then attacked by a molecule of isopropanol, and after deprotonation, the acetal is formed.[5]

dot

Acetal_Formation VinylEther This compound Carbocation Resonance-Stabilized Carbocation VinylEther->Carbocation + H+ Proton H+ ProtonatedAcetal Protonated Acetal Carbocation->ProtonatedAcetal + Isopropanol Isopropanol Isopropanol Acetal Acetal Byproduct ProtonatedAcetal->Acetal - H+

Caption: The acid-catalyzed formation of an acetal byproduct from this compound and isopropanol.

  • Solutions to Minimize Acetal Formation:

    • Strictly Anhydrous and Acid-Free Conditions: Ensure all reagents and solvents are free from acidic impurities. Glassware should be thoroughly cleaned and dried.

    • Use of a Non-Acidic Catalyst: If your catalyst system is generating acidic species, consider switching to a catalyst that operates under neutral or basic conditions. For instance, many palladium-catalyzed transfer vinylations are performed in the presence of a base like triethylamine.[5]

    • Control of Reaction Time: Prolonged reaction times can lead to increased byproduct formation. Monitor the reaction progress (e.g., by GC or NMR) and quench it as soon as the starting material is consumed.[9]

    • Stoichiometry: Using a slight excess of the vinyl donor can sometimes help to drive the primary reaction to completion more quickly, reducing the time available for side reactions.

Question 3: My purification of this compound by distillation is resulting in low recovery. What could be the issue?

Answer:

Low recovery during distillation can be due to several factors related to the properties of this compound and potential contaminants.

  • Azeotrope Formation: this compound can form azeotropes with the starting alcohol (isopropanol) or other solvents, making separation by simple distillation difficult.[3]

    • Solution: Before distillation, you can chemically convert the unreacted isopropanol into a non-volatile species. One method is to react the crude product with a small amount of an acid catalyst to intentionally form the higher-boiling acetal, which can then be easily separated by distillation.[3] Alternatively, extractive distillation with a suitable solvent can be employed.

  • Volatility of the Product: this compound is a volatile compound.

    • Solution: Be cautious during solvent removal (e.g., on a rotary evaporator) to avoid co-evaporation of the product. Use a well-chilled receiving flask during distillation to ensure efficient condensation.[9]

  • Polymerization: Vinyl ethers are susceptible to cationic polymerization, especially in the presence of acidic impurities or upon heating.

    • Solution: Ensure the distillation apparatus is free of acid residues. Distillation under reduced pressure will lower the required temperature, minimizing the risk of polymerization. The addition of a small amount of a polymerization inhibitor (e.g., potassium carbonate) to the distillation flask can also be beneficial.

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with this compound and its precursors?

A1: Safety is paramount. Always consult the Safety Data Sheet (SDS) for all chemicals used.[10][11][12]

  • Flammability: this compound and many of its precursors (like acetylene and some solvents) are highly flammable. Work in a well-ventilated fume hood, away from ignition sources. Use explosion-proof equipment where necessary.[10][11][13]

  • Toxicity and Irritation: Avoid inhalation of vapors and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10][12]

  • Peroxide Formation: Ethers, including vinyl ethers, can form explosive peroxides upon exposure to air and light. Store in a cool, dark place and test for peroxides before distillation if the container has been opened previously.[11]

  • Handling Acetylene: Acetylene gas is highly flammable and can be explosive under pressure. It should be handled with extreme care, following established safety protocols.

Q2: Can I use enzymatic catalysis for the synthesis of derivatives of this compound?

A2: Yes, enzymatic catalysis is a powerful and green method, particularly for synthesizing vinyl ether esters. Due to the acid-lability of the vinyl ether group, traditional acid-catalyzed esterification is often not feasible. However, enzymes like immobilized Candida antarctica lipase B (CalB) can efficiently catalyze the esterification of hydroxyl-functionalized vinyl ethers with carboxylic acids under mild, neutral conditions, achieving high conversions (often >90%) in a short time.[14] This method avoids the formation of acidic byproducts and simplifies purification.[14]

Q3: What are the typical yields I can expect for the synthesis of this compound?

A3: Yields can vary significantly depending on the chosen synthetic method, reaction scale, and optimization of conditions.

Synthetic MethodTypical Reported YieldsKey Considerations
Addition to Acetylene 60-80%Requires careful control of pressure and temperature.
Palladium-Catalyzed Transfer Vinylation 61-98%[5]Highly dependent on the catalyst, ligand, and substrate scope.
Copper-Catalyzed Cross-Coupling Generally good to excellentSensitive to ligand and base choice; offers stereocontrol.[5][8]
Julia Olefination (for substituted vinyl ethers) 46-90%[5]A multi-step process, but versatile for complex structures.

Q4: How can I monitor the progress of my this compound synthesis?

A4: The choice of monitoring technique depends on the available equipment and the specific reaction.

  • Gas Chromatography (GC): An excellent method for monitoring the disappearance of the starting alcohol and the appearance of the vinyl ether product. It can also be used to quantify the formation of byproducts.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking aliquots from the reaction mixture and analyzing them by ¹H NMR can provide detailed information on the conversion of starting materials to products by observing the characteristic signals of the vinyl protons.

  • Thin Layer Chromatography (TLC): While less quantitative, TLC can be a quick and easy way to qualitatively assess the progress of the reaction, provided the starting materials and products have different retention factors.

IV. Experimental Protocols

Protocol 1: Palladium-Catalyzed Transfer Vinylation of Isopropanol

This protocol is a general guideline and may require optimization for your specific setup.

  • Apparatus Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Reagent Addition:

    • In the flask, combine isopropanol (1 equivalent), the palladium catalyst (e.g., (DPP)Pd(OOCCF₃)₂, 1-2 mol%), and a base (e.g., triethylamine, 1.1 equivalents).

    • Add an excess of the vinyl donor, such as butyl vinyl ether, which can also serve as the solvent.[5]

  • Reaction:

    • Heat the reaction mixture to reflux under a nitrogen atmosphere.

    • Monitor the reaction progress by GC or NMR until the isopropanol is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Remove the excess vinyl ether and solvent under reduced pressure.

    • Purify the crude product by distillation, taking care to avoid high temperatures to prevent polymerization.

V. References

  • Benchchem. (n.d.). This compound | 926-65-8. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Kade, M., et al. (2018). Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. Polymer Chemistry. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (n.d.). SAFETY DATA SHEET - Ethyl vinyl ether. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Ether synthesis by etherification (alkylation). Retrieved from --INVALID-LINK--

  • Godavari Biorefineries Limited. (2024). Ethyl Vinyl Ether - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Ethyl vinyl ether. Retrieved from --INVALID-LINK--

  • ResearchGate. (2025). Methods for Vinyl Ether Synthesis | Request PDF. Retrieved from --INVALID-LINK--

  • European Patent Office. (2023). CHEMICAL PROCESS FOR VINYL ETHER SYNTHESIS - EP 4137475 A1. Retrieved from --INVALID-LINK--

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from --INVALID-LINK--

  • Inchem.org. (n.d.). ICSC 1261 - VINYL ETHYL ETHER. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). JPH11322654A - Purification of perfluoropropyl vinyl ether. Retrieved from --INVALID-LINK--

  • Google Patents. (2010). US20100249465A1 - Process for production of high-purity vinyl ether. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US3370095A - Preparation of vinyl ethers. Retrieved from --INVALID-LINK--

  • Connect Chemicals. (n.d.). Isopropyl vinyl ether. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. Retrieved from --INVALID-LINK--

  • YouTube. (2018). Ether Formation and Cleavage Reactions. Retrieved from --INVALID-LINK--

  • Springer. (2022). Synthesis and characterization of novel functional vinyl ethers that bear various groups. Retrieved from --INVALID-LINK--

  • Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. : r/chemistry. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). Preparation of Vinyl Silyl Ethers and Disiloxanes via the Silyl-Heck Reaction of Silyl Ditriflates - PMC. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025). This compound | 926-65-8. Retrieved from --INVALID-LINK--

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from --INVALID-LINK--

  • IOP Publishing. (n.d.). Process Design of Isopropyl Alcohol Synthesis Section of 80,000 Tons/Yea. Retrieved from --INVALID-LINK--

  • Preprints.org. (n.d.). Total Oxidation of Isopropyl Alcohol in Liquid Phase, Under Atmospheric Pressure and at Low Temperature Over Low Cost and Stable. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN103752327A - Catalyst for producing isopropyl alcohol through acetone hydrogenation and method for catalytically producing isopropyl alcohol. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Kinetic Study on Acrylic Acid Polymerisations in Isopropanol. Retrieved from --INVALID-LINK--

  • MDPI. (n.d.). Highly Selective Gas-Phase Catalytic Hydrogenation of Acetone to Isopropyl Alcohol. Retrieved from --INVALID-LINK--

References

Technical Support Center: Cationic Polymerization of Vinyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the cationic polymerization of vinyl isopropyl ether (iPVE). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this polymerization technique. The high reactivity of the carbocationic propagating species makes the system susceptible to several side reactions, which can compromise molecular weight control, polydispersity, and overall yield. This document provides in-depth troubleshooting guides and frequently asked questions to address specific experimental challenges, grounded in mechanistic principles and field-proven insights.

Core Principles: The Ideal Cationic Polymerization of iPVE

Ideal cationic polymerization of vinyl ethers proceeds via a chain-growth mechanism involving carbocationic intermediates. The process consists of three main stages:

  • Initiation: A protonic acid or Lewis acid initiator generates a carbocation from the vinyl ether monomer.

  • Propagation: The carbocationic chain end successively adds monomer units. This step is typically very fast.

  • Termination: The growing polymer chain is deactivated. In a controlled or "living" polymerization, termination is ideally absent, allowing for the synthesis of well-defined polymers and block copolymers.[1]

However, the high reactivity of the carbocationic active species makes them prone to premature termination and chain transfer reactions, which are the primary sources of experimental problems.[2][3]

Troubleshooting Guide: Common Issues & Solutions

This section addresses common problems encountered during the cationic polymerization of iPVE, linking them to underlying side reactions and providing actionable solutions.

Issue 1: Low Molecular Weight and/or Broad Molecular Weight Distribution (Đ > 1.5)

Symptoms: Your final polymer has a lower molecular weight (Mn) than theoretically predicted based on the monomer-to-initiator ratio, and the gel permeation chromatography (GPC) trace shows a broad or multimodal distribution.

Probable Causes & Mechanistic Explanation:

  • Chain Transfer to Monomer: This is one of the most significant side reactions.[2] The propagating carbocation abstracts a β-proton from a monomer molecule. This terminates the growing chain and generates a new, small initiator species, leading to a large population of shorter polymer chains.

  • Chain Transfer to Counterion: The counterion (from the initiator system) can abstract a proton from the propagating chain end, terminating the polymer. This is more common with more nucleophilic counterions.

  • Impurities: Water, alcohols, or other nucleophilic impurities present in the monomer or solvent can act as potent chain transfer agents, terminating the chains prematurely.[2][3] Even trace amounts can have a significant impact.

Solutions & Protocols:

  • Lower the Reaction Temperature: Reducing the temperature (e.g., to -78 °C) is a critical strategy to suppress chain transfer reactions.[4][5] The activation energy for chain transfer is typically higher than for propagation, so lowering the temperature kinetically favors the desired propagation pathway.

  • Ensure High Purity of Reagents: Rigorous purification of the monomer and solvent is mandatory. Water is a primary culprit and must be scrupulously removed.[3]

  • Choose a Non-nucleophilic Counterion: Utilize initiating systems that generate weakly nucleophilic counterions. For example, systems involving borates or triflates are often preferred over those generating simple halides.

  • Consider a Living/Controlled Polymerization System: Employing techniques like Reversible Addition-Fragmentation Chain-Transfer (RAFT) polymerization or using specific initiator-catalyst systems (e.g., VE-HI adducts with ammonium salts) can establish a dynamic equilibrium between active and dormant species, minimizing irreversible termination and transfer events.[1][6][7]

Issue 2: Poor or No Polymerization (Low Monomer Conversion)

Symptoms: The reaction yields little to no polymer, even after an extended period.

Probable Causes & Mechanistic Explanation:

  • Initiator Deactivation: Many Lewis acid initiators (e.g., BF₃·OEt₂, SnCl₄) are extremely sensitive to moisture.[4] Water can react with and deactivate the catalyst, preventing the initiation of polymerization.

  • Presence of Inhibitors: Commercial vinyl ethers often contain basic stabilizers (e.g., amines, hydroxides) to prevent polymerization during storage. If not removed, these will neutralize the acidic initiator.

  • Insufficient Initiator/Catalyst Concentration: The concentration of the initiating species may be too low to overcome the concentration of inhibiting impurities.

Solutions & Protocols:

  • Purify the Monomer: Always pass the this compound through a column of basic alumina to remove stabilizers immediately before use. Follow this with distillation from a suitable drying agent like calcium hydride (CaH₂).

  • Dry the Solvent and Glassware: Solvents must be rigorously dried using appropriate methods (e.g., distillation over sodium/benzophenone for ethers, or CaH₂ for hydrocarbons). All glassware must be flame-dried or oven-dried under vacuum immediately before use.

  • Verify Initiator Activity: If possible, test the activity of your initiator with a reliable control reaction. Ensure it has been stored under inert and anhydrous conditions.

Issue 3: Reaction is Uncontrolled or "Explosive"

Symptoms: The reaction proceeds almost instantaneously upon initiator addition with vigorous boiling of the solvent, often resulting in a discolored, low-molecular-weight polymer with a very broad distribution.

Probable Causes & Mechanistic Explanation:

  • Excessively Fast Initiation and Propagation: The high reactivity of the vinyl ether carbocation, especially with strong Lewis acids at higher temperatures (e.g., > 0 °C), can lead to an extremely rapid, exothermic polymerization.[8] The heat generated further accelerates the reaction and promotes side reactions.

  • High Concentration of Reactants: High monomer or initiator concentrations can exacerbate the exothermicity.

Solutions & Protocols:

  • Reduce Reaction Temperature: Conducting the polymerization at low temperatures (e.g., -78 °C, in a dry ice/acetone bath) is the most effective way to moderate the reaction rate.[4][5]

  • Slow Addition of Initiator: Add the initiator solution dropwise to the cooled monomer solution over a period of time rather than all at once. This allows for better temperature control.

  • Use a Weaker Lewis Acid or a Controlled System: Strong Lewis acids like BF₃·OEt₂ are known to cause rapid polymerization.[4] Consider using a milder Lewis acid or a controlled polymerization system that maintains a low concentration of active species at any given time.

Frequently Asked Questions (FAQs)

Q1: What are the primary types of side reactions in the cationic polymerization of iPVE?

The main side reactions stem from the high reactivity of the propagating carbocation. They are primarily:

  • Chain Transfer: The most common issue, where the active center is transferred to a monomer, solvent, or counterion, terminating the current chain and starting a new one. This lowers molecular weight and broadens the distribution.[2][5]

  • Termination: The irreversible deactivation of the propagating chain end, for example, by recombination with a nucleophilic counterion or reaction with impurities like water.[4]

  • Intramolecular Deprotonation (Backbiting): The growing chain end can abstract a proton from its own backbone, leading to the formation of unsaturated end groups and terminating the chain.

Q2: How does temperature critically influence the polymerization?

Temperature is arguably the most critical experimental parameter. Lowering the temperature (typically to -78 °C) is essential for several reasons:

  • It stabilizes the highly reactive carbocationic propagating species, reducing the likelihood of uncontrolled reactions.[2]

  • It kinetically disfavors chain transfer and termination reactions relative to propagation, allowing for better molecular weight control and narrower polydispersity.[4][5]

  • It can increase the stereoregularity (isotacticity) of the resulting polymer.[1][4]

Q3: What is the role of the solvent, and how should it be chosen?

The solvent's polarity plays a crucial role.

  • Nonpolar Solvents (e.g., hexane, toluene): These are generally preferred as they lead to a less dissociated, more stable ion pair at the propagating chain end, which helps suppress chain transfer reactions.

  • Polar Solvents (e.g., dichloromethane): More polar solvents can increase the rate of polymerization but also tend to solvate the ions more effectively, potentially leading to more side reactions. Regardless of type, the solvent must be rigorously dried and purified, as it can act as a chain transfer agent.[2]

Q4: Can this polymerization be performed in an aqueous system?

Traditionally, cationic polymerization is incompatible with water due to the rapid termination of carbocations by this nucleophile.[5] However, recent advancements have led to the development of water-tolerant Lewis acids (e.g., B(C₆F₅)₃) and specialized techniques like suspension or emulsion polymerization that make aqueous systems viable, though chain transfer to water remains a significant challenge to manage.[5][8][9]

Data Summary & Visualization

Table 1: Effect of Key Parameters on iPVE Cationic Polymerization
ParameterConditionEffect on Molecular Weight (Mn)Effect on Polydispersity (Đ)Primary Side Reaction Affected
Temperature High (e.g., 20 °C)Decreases significantlyIncreases (Broadens)Promotes Chain Transfer[4]
Low (e.g., -78 °C)Increases (Closer to theoretical)Decreases (Narrows)Suppresses Chain Transfer[5]
Solvent Polarity High (e.g., CH₂Cl₂)Can decreaseCan increaseMay increase termination/transfer
Low (e.g., Hexane)Generally higherGenerally lowerStabilizes ion pair, reduces side reactions
Impurities (Water) PresentDecreases dramaticallyIncreases dramaticallyActs as potent transfer/termination agent[2]
AbsentControlled, predictable MnNarrow (approaching 1.1)Minimizes premature termination

Diagram 1: Key Reaction Pathways in Cationic Polymerization of iPVE

G cluster_init Initiation cluster_side Side Reactions I Initiator (H⁺A⁻) P1 Active Monomer (P₁⁺) I->P1 Initiates M Monomer (iPVE) M->P1 Pn Growing Chain (Pₙ⁺) P1->Pn Pn1 Propagated Chain (Pₙ₊₁⁺) Pn->Pn1 Dead_M Dead Polymer + New Initiator Pn->Dead_M Chain Transfer (+ Monomer) Dead_T Terminated Polymer Pn->Dead_T Termination (+ Impurity/Counterion)

Caption: Ideal propagation vs. competing side reactions in iPVE polymerization.

Diagram 2: Troubleshooting Flowchart for iPVE Polymerization

G Problem Observed Problem? LowMn Low Mn / Broad Đ Problem->LowMn NoPoly No/Low Conversion Problem->NoPoly Uncontrolled Uncontrolled Reaction Problem->Uncontrolled Cause_CT Cause: Chain Transfer LowMn->Cause_CT Cause_Imp Cause: Impurities/ Inhibitors LowMn->Cause_Imp NoPoly->Cause_Imp Cause_Rate Cause: Rate Too High Uncontrolled->Cause_Rate Sol_Temp Solution: Lower Temperature Cause_CT->Sol_Temp Sol_System Solution: Use Controlled Polymerization System Cause_CT->Sol_System Sol_Purity Solution: Purify Monomer/ Solvent Cause_Imp->Sol_Purity Cause_Rate->Sol_Temp Sol_Initiator Solution: Slow Initiator Addition Cause_Rate->Sol_Initiator

Caption: A logical guide for diagnosing and solving common polymerization issues.

Experimental Protocols

Protocol 1: Purification of this compound (Monomer)

Objective: To remove stabilizers and water before polymerization.

  • Remove Stabilizer: Prepare a short chromatography column packed with basic alumina. Pass the required volume of this compound through the column directly into a dry collection flask.

  • Drying & Distillation: Add calcium hydride (CaH₂) to the collected monomer (approx. 1-2 g per 100 mL).

  • Stir the mixture under an inert atmosphere (Nitrogen or Argon) for at least 4 hours, or preferably overnight.

  • Distill: Assemble a distillation apparatus that has been flame- or oven-dried. Distill the monomer from the CaH₂ under an inert atmosphere. Collect the fraction boiling at the correct temperature (approx. 55-56 °C).

  • Storage: Store the purified monomer in a sealed flask under an inert atmosphere in a freezer (-20 °C) and use within 24-48 hours.

Protocol 2: Controlled Cationic Polymerization of iPVE at -78 °C

Objective: To synthesize poly(this compound) with controlled molecular weight and narrow polydispersity. This is a representative protocol; specific initiator/catalyst amounts will vary.

  • Glassware Preparation: Thoroughly clean all glassware (round-bottom flask, syringes, needles) and dry in an oven at >120 °C overnight. Assemble the reaction flask with a magnetic stir bar and rubber septum while hot and allow it to cool under a stream of dry nitrogen or argon.

  • Solvent & Monomer Transfer: Transfer the required volume of purified, dry solvent (e.g., hexane) to the reaction flask via a cannula or dry syringe.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add the purified this compound monomer to the cold solvent via a dry syringe.

  • Initiation: Prepare a stock solution of the initiator system (e.g., an appropriate Lewis acid in the reaction solvent) in a separate dry, sealed flask.

  • Slowly add the calculated amount of initiator solution dropwise to the rapidly stirring monomer solution in the -78 °C bath.

  • Polymerization: Allow the reaction to stir at -78 °C for the desired time (e.g., 1-4 hours). The solution may become more viscous.

  • Termination/Quenching: Quench the reaction by adding a small amount of pre-chilled, anhydrous methanol or a dilute solution of ammonia in methanol. This will react with the carbocationic chain ends.

  • Isolation: Remove the flask from the cold bath and allow it to warm to room temperature. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., cold methanol).

  • Purification & Drying: Collect the precipitated polymer by filtration or decantation. Redissolve the polymer in a small amount of a suitable solvent (e.g., THF) and re-precipitate it to remove residual monomer and initiator.

  • Collect the final polymer and dry it under vacuum to a constant weight.

  • Characterization: Analyze the polymer's molecular weight (Mn) and polydispersity (Đ) using GPC, and confirm its structure using ¹H NMR spectroscopy.

References

Stabilizer selection for preventing premature polymerization of "Vinyl isopropyl ether"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Vinyl Isopropyl Ether (VIPE). This guide is designed for researchers, scientists, and drug development professionals to address common challenges in preventing the premature polymerization of VIPE. Our goal is to provide you with not just protocols, but the scientific reasoning behind them, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My new bottle of this compound has arrived. Can I use it directly in my reaction?

A1: It is highly inadvisable to use commercially available this compound directly from the bottle without first removing the shipping stabilizer. Commercial VIPE is typically stabilized to prevent premature polymerization during transport and storage.[1] This stabilizer will likely interfere with your controlled polymerization reaction. The identity and concentration of the stabilizer should be indicated on the Certificate of Analysis (CofA) or the Safety Data Sheet (SDS). Common stabilizers include potassium hydroxide (KOH) or other basic compounds.[1]

Q2: What is "premature polymerization" and why is it a concern for this compound?

A2: Premature polymerization is the uncontrolled and unintended conversion of the this compound monomer into its polymer form. VIPE is particularly susceptible to cationic polymerization, a type of chain-growth polymerization that is initiated by acidic species.[2] This process can be triggered by trace amounts of acidic impurities in your glassware, solvents, or even from atmospheric moisture.

The primary concerns with premature polymerization are:

  • Exothermic Runaway Reaction: The polymerization of vinyl ethers is often highly exothermic.[3] In an uncontrolled setting, this can lead to a rapid increase in temperature and pressure within your reaction vessel, posing a significant safety hazard.[4]

  • Loss of Monomer: The monomer is consumed, leading to failed or low-yield reactions.

  • Inconsistent Results: The presence of uncontrolled polymer in your monomer stock will lead to irreproducible experimental outcomes.

Q3: How do stabilizers prevent the premature polymerization of this compound?

A3: Stabilizers for VIPE are typically basic compounds. The mechanism of stabilization is the neutralization of the acidic species that initiate cationic polymerization. By scavenging these acidic initiators, the stabilizer prevents the formation of the initial carbocation required to start the polymer chain growth.

Mechanism of Cationic Polymerization Initiation and Inhibition

The following diagram illustrates the initiation of cationic polymerization of VIPE by a generic acid (H+) and the inhibitory action of a basic stabilizer like potassium hydroxide (KOH).

Caption: Mechanism of cationic polymerization initiation and its inhibition by a basic stabilizer.

Troubleshooting Guide: Stabilizer Selection and Application

Q4: I have been using Potassium Hydroxide (KOH) as a stabilizer, but my monomer is turning yellow. Why is this happening and what should I do?

A4: The discoloration of vinyl ethers, such as turning yellow or brown, is a known issue when using strong bases like potassium hydroxide (KOH) as a stabilizer.[5] While effective at preventing polymerization, KOH can promote side reactions that lead to colored impurities. This is particularly problematic during long-term storage or upon exposure to elevated temperatures.

Recommendation: Switch to a milder basic salt stabilizer. Alkali metal salts of carboxylic acids, such as potassium acetate or sodium acetate, are excellent alternatives.[5] They are sufficiently basic to neutralize acidic initiators but are less harsh than KOH, thereby preventing the formation of colored byproducts.[5]

Data Summary: Stabilizer Performance in Vinyl Ethers

StabilizerTypical Concentration (wt%)Efficacy in Preventing PolymerizationDiscoloration PotentialReference
Potassium Hydroxide (KOH)~0.1HighHigh (Yellow to dark brown over time)[5]
Potassium Acetate0.008 - 0.3HighLow to None[5]
Sodium Acetate0.008 - 0.3HighLow to None[5]
Potassium Carbonate0.008 - 0.3HighLow to None[5]

This data is based on studies with various vinyl ethers and is applicable to this compound due to similar chemical properties.[5]

Q5: I suspect my unstabilized this compound is starting to polymerize. What are the signs and what is the emergency procedure?

A5: The onset of polymerization can be rapid. Key indicators include:

  • Increase in Viscosity: The liquid monomer will become noticeably thicker.

  • Generation of Heat: The storage or reaction vessel will become warm to the touch. This is a critical sign of a potential runaway reaction.

  • Formation of a Solid: The appearance of a gelatinous or solid polymer phase.

Emergency Procedure for Runaway Polymerization:

  • Alert Personnel: Immediately notify colleagues in the vicinity and your lab supervisor.

  • Cool the Vessel: If it is safe to do so, place the vessel in an ice bath to dissipate the heat and slow the reaction rate.

  • Quench the Reaction: If accessible and safe, add a quenching agent. A solution of a strong base in a compatible solvent (e.g., methanolic KOH) can be used to neutralize the propagating cationic species.

  • Evacuate if Necessary: If the temperature is rising rapidly and you cannot control it, evacuate the immediate area and follow your institution's emergency procedures. Uncontrolled polymerization in a sealed container can lead to a violent rupture.[4][6]

Logical Flow for Runaway Reaction Response

G Observe Observe Signs of Polymerization (Heat, Viscosity Increase) Assess Is the reaction controllable? Observe->Assess Cool Immediately Cool Vessel (Ice Bath) Assess->Cool Yes Evacuate Evacuate Area & Follow Emergency Protocol Assess->Evacuate No Quench Add Quenching Agent (e.g., Methanolic KOH) Cool->Quench Monitor Monitor for Stabilization Quench->Monitor

Caption: Decision workflow for responding to a suspected runaway polymerization event.

Experimental Protocols

Protocol 1: Removal of Stabilizer from this compound

Objective: To purify commercially available this compound from its basic stabilizer prior to use in a controlled polymerization.

Rationale: Distillation is the most effective method for separating the non-volatile basic stabilizer (like KOH or potassium acetate) from the volatile VIPE monomer. It is crucial to perform this under an inert atmosphere to prevent the introduction of atmospheric moisture, which could initiate polymerization.

Materials:

  • This compound (stabilized)

  • Calcium hydride (CaH₂)

  • Distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)

  • Heating mantle

  • Inert gas source (Nitrogen or Argon) with a bubbler

  • Schlenk line or similar inert atmosphere setup

Procedure:

  • Drying: Place the VIPE in a round-bottom flask with a stir bar. Add calcium hydride (approx. 10 g/L) to the flask. Stir the mixture at room temperature for at least 4 hours (or overnight) to remove any residual water.

  • Apparatus Setup: Assemble the distillation apparatus. Ensure all glassware is thoroughly dried in an oven and cooled under a stream of inert gas.

  • Inert Atmosphere: Connect the apparatus to the inert gas source. Purge the system for at least 15 minutes to remove all air and moisture.

  • Distillation: Gently heat the flask using the heating mantle. Collect the fraction that distills at the boiling point of this compound (55-56 °C).

  • Storage: The freshly distilled, unstabilized VIPE is highly reactive and should be used immediately. If short-term storage is necessary, it must be kept in a sealed, dry container under an inert atmosphere and in a refrigerator. For longer-term storage, a fresh, appropriate stabilizer (like potassium acetate) should be added.

Protocol 2: Restabilization of Purified this compound for Storage

Objective: To add a non-discoloring stabilizer to purified this compound for safe storage.

Rationale: Potassium acetate is an effective stabilizer that does not cause the discoloration associated with KOH.[5] Adding it to freshly distilled VIPE ensures its stability for future use.

Materials:

  • Purified (distilled) this compound

  • Anhydrous Potassium Acetate

  • Dry storage container (e.g., amber glass bottle with a septum-lined cap)

  • Inert atmosphere (glovebox or Schlenk line)

Procedure:

  • Determine Amount: Calculate the amount of potassium acetate needed to achieve a concentration of approximately 0.1 wt%. For example, for 100 g of VIPE, add 0.1 g of potassium acetate.

  • Addition: Under an inert atmosphere, add the anhydrous potassium acetate to the purified this compound in its storage container.

  • Mixing: Gently agitate the mixture until the potassium acetate is dissolved or well-dispersed.

  • Sealing and Storage: Seal the container tightly, ensuring the inert atmosphere is maintained. Label the container clearly with the contents, date, and the identity and concentration of the added stabilizer. Store in a cool, dark, and dry place.

References

Technical Support Center: Optimizing Catalyst Concentration for Vinyl Isopropyl Ether Polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the cationic polymerization of vinyl isopropyl ether (IPVE). This document is designed for researchers, scientists, and professionals in drug development and materials science who are working with poly(vinyl ethers). Here, we address common challenges and provide in-depth, field-proven insights into optimizing your polymerization reactions, with a specific focus on the critical role of catalyst concentration.

Section 1: Fundamentals of IPVE Cationic Polymerization

This section lays the groundwork for understanding the chemistry that governs the polymerization of this compound.

Q1: Why is cationic polymerization the primary method for vinyl ethers like IPVE?

Cationic polymerization is the method of choice for vinyl ethers due to the monomer's electronic structure.[1] The ether oxygen atom is an electron-donating group, which stabilizes the positive charge that forms on the adjacent carbon atom. This carbocationic intermediate is the active center of the growing polymer chain.[1][2] This inherent stability facilitates the propagation step where new monomer units are added. Monomers with electron-withdrawing groups, by contrast, are unsuitable for this method as they would destabilize the cationic center.

Q2: What are the key components of an initiating system for living cationic polymerization of IPVE?

Achieving a controlled or "living" polymerization—which allows for the synthesis of polymers with predictable molecular weights and low dispersity (Đ or PDI)—requires a carefully selected initiating system.[1] These systems typically consist of two core components:

  • Initiator (Cationogen): This molecule provides the initial carbocation that starts the polymer chain. For vinyl ethers, this is often an adduct formed by reacting the monomer with a protic acid like HCl (e.g., IPVE-HCl adduct).[1][3] Alcohols or other carbocation precursors can also be used.

  • Co-initiator (Lewis Acid): This is the catalyst. It is typically a Lewis acid, such as tin tetrachloride (SnCl₄), titanium tetrachloride (TiCl₄), or ethylaluminum dichloride (EtAlCl₂).[3][4] The Lewis acid activates the initiator, generating the propagating carbocation and a non-nucleophilic counter-ion. The stability of this propagating species is key to preventing termination.[5]

The equilibrium between the active (cationic) and dormant (covalently bonded) chain ends is what enables control over the polymerization.[6]

Diagram 1: Simplified Mechanism of Living Cationic Polymerization

This diagram illustrates the key steps: initiation, where the Lewis acid activates the initiator to create the propagating species, and propagation, which involves a reversible equilibrium between the dormant and active states of the polymer chain.

G cluster_initiation Initiation cluster_propagation Propagation I Initiator (R-X) I_LA [R]⁺[CatX]⁻ I->I_LA Activation LA Lewis Acid (Cat) LA->I_LA M Monomer (IPVE) I_LA->M Active Active Chain ~[P]n⁺[CatX]⁻ M->Active Adds to Chain M->Active Dormant Dormant Chain ~[P]n-X Active->Dormant Reversible Deactivation

Section 2: Troubleshooting Guide for Optimizing Catalyst Concentration

This core section addresses specific experimental problems in a question-and-answer format.

Problem: My polymer has a broad molecular weight distribution (high PDI / Đ > 1.5). How can I achieve better control?

A high PDI is a classic sign of an uncontrolled polymerization, where polymer chains initiate, propagate, and terminate at different rates.[7] This is often due to irreversible chain termination and/or chain transfer reactions where the growing chain is terminated and a new one begins.[5]

Primary Cause & Solution: Catalyst System Imbalance

The concentration and ratio of the initiator and Lewis acid are paramount. An excessively high concentration of the Lewis acid relative to the initiator can generate too many highly reactive, unstable carbocations, promoting side reactions.

  • Actionable Steps:

    • Optimize the [Lewis Acid]:[Initiator] Ratio: Start with a ratio of [Lewis Acid]:[Initiator] around 2:1 to 10:1. Systematically vary this ratio to find the optimal balance for your specific reagents and conditions.

    • Reduce Overall Catalyst Loading: If the reaction is too fast, lower the concentration of the entire initiating system relative to the monomer. A higher [Monomer]:[Initiator] ratio will target a higher molecular weight and can help improve control, provided the system remains living.

    • Lower the Reaction Temperature: This is one of the most effective ways to suppress chain transfer and termination.[5] Reactions are often performed at temperatures from 0°C down to -78°C to slow down side reactions more than the propagation reaction.[1][3]

    • Ensure Reagent Purity: Trace amounts of water or other nucleophilic impurities in the monomer or solvent can act as uncontrolled initiators or terminating agents, drastically broadening the PDI.[7] Always use freshly distilled monomer and rigorously dried solvent.[3]

Table 1: General Impact of Key Parameters on Polymerization Control

ParameterChangeEffect on Reaction RateEffect on PDI (Đ)Rationale
Catalyst Concentration IncreaseIncreasesTends to IncreaseHigher concentration of active species can lead to more side reactions.[8]
Temperature DecreaseDecreasesDecreasesSuppresses the activation energy barrier for side reactions (chain transfer, termination) more effectively than for propagation.[3][5]
[Monomer]:[Initiator] Ratio IncreaseNo direct effectCan DecreaseTargets higher molecular weight; ensures efficient initiation relative to the number of chains grown.
Solvent Polarity IncreaseIncreasesTends to IncreaseMore polar solvents can separate the carbocation and counter-ion, increasing reactivity and the potential for side reactions. Nonpolar solvents like hexane or toluene are often preferred.[7]
Problem: The polymerization is extremely rapid and exothermic, and the final polymer has a bimodal molecular weight distribution.

This indicates a loss of control, where two or more distinct populations of polymer chains are being formed.

Primary Cause & Solution: Multiple Active Species or Poor Initiation

  • Cause 1: Impurities. Water is a common culprit. In traditional cationic systems, water can act as an initiator, creating a separate population of polymer chains that grow concurrently but uncontrolled.[5]

  • Cause 2: Catalyst is too active. Some Lewis acids, like TiCl₄ or EtAlCl₂, can induce extremely rapid polymerization that is difficult to control at temperatures above -30°C.[3] The heat generated (exotherm) can further accelerate side reactions.

  • Actionable Steps:

    • Implement Rigorous Anhydrous Techniques: Dry all glassware in an oven and assemble it hot under a stream of dry nitrogen or argon. Use solvents passed through a purification system (e.g., alumina columns).[3]

    • Select a "Softer" Lewis Acid: For better control, consider using a weaker or "softer" Lewis acid like SnCl₄, which often provides a better balance between dormant and active species, especially at temperatures around -30°C to -78°C.[3]

    • Add a Stabilizing Base: In some systems, adding a mild, non-nucleophilic Lewis base (e.g., diethyl ether, dimethyl sulfide) can help.[2] These additives can reversibly complex with the growing carbocation, taming its reactivity and promoting a more controlled, living polymerization.

Problem: My polymerization yield is very low, or the reaction fails to initiate.

This issue points to a problem with the formation or stability of the active species.

Primary Cause & Solution: Catalyst Deactivation or Insufficient Concentration

  • Cause 1: Catalyst Deactivation. Nucleophilic impurities (water, alcohols) can react with and deactivate the Lewis acid before it can activate the initiator.[5]

  • Cause 2: Insufficient Catalyst Concentration. The concentration of the Lewis acid may be too low to effectively generate a sufficient number of active propagating centers.

  • Actionable Steps:

    • Verify Reagent Purity: Before troubleshooting the catalyst concentration, re-purify your monomer (e.g., distillation over CaH₂) and solvent.[3]

    • Systematically Increase Catalyst Concentration: Prepare a series of reactions where the [Lewis Acid]:[Initiator] ratio is gradually increased. This will help you overcome any inhibition by trace impurities and find the minimum concentration required for efficient initiation.

    • Check Initiator and Catalyst Activity: If problems persist, the initiator or Lewis acid stock solutions may have degraded. Prepare fresh solutions or titrate them to confirm their activity.

Diagram 2: Troubleshooting Decision Tree for IPVE Polymerization

A logical workflow to diagnose and solve common experimental issues.

G Start Problem with Polymerization PDI High PDI / Broad MWD? Start->PDI Yield Low / No Yield? Start->Yield Control Reaction Uncontrolled / Exothermic? Start->Control PDI->Yield No Sol_PDI1 Lower Temperature (-30 to -78°C) PDI->Sol_PDI1 Yes Yield->Control No Sol_Yield1 Increase Catalyst Concentration Yield->Sol_Yield1 Yes Sol_Control1 Reduce Catalyst Concentration Control->Sol_Control1 Yes Sol_PDI2 Optimize [Cat]:[Init] Ratio Sol_PDI1->Sol_PDI2 Sol_PDI3 Re-purify Monomer/Solvent Sol_PDI2->Sol_PDI3 Sol_Yield2 Check for Impurities (H₂O) Sol_Yield1->Sol_Yield2 Sol_Yield3 Verify Reagent Activity Sol_Yield2->Sol_Yield3 Sol_Control2 Use a 'Softer' Lewis Acid (e.g., SnCl₄) Sol_Control1->Sol_Control2 Sol_Control3 Ensure Strict Anhydrous Conditions Sol_Control2->Sol_Control3

Section 3: Experimental Protocol - Model Living Polymerization of IPVE

This protocol provides a robust starting point for achieving a well-controlled polymerization.

Objective: To synthesize poly(this compound) with a target molecular weight and a narrow molecular weight distribution (Đ < 1.2).

Materials:

  • Isopropyl vinyl ether (IPVE), distilled over CaH₂ before use.

  • 1-(isopropoxy)ethyl acetate (IPEA) as initiator.

  • Tin tetrachloride (SnCl₄) as Lewis acid (e.g., 1.0 M solution in dry hexane).

  • Toluene, dried by passing through a solvent purification system.

  • Methanol, for quenching.

  • Anhydrous nitrogen or argon gas.

Procedure:

  • Glassware Preparation: Dry a 100 mL Schlenk flask and magnetic stir bar in an oven at 120°C overnight. Assemble hot while purging with dry nitrogen.

  • Reaction Setup:

    • Under a positive nitrogen atmosphere, add 40 mL of dry toluene to the flask.

    • Cool the flask to the desired temperature (e.g., -30°C) in a cooling bath (e.g., dry ice/acetone).

    • Add the initiator, IPEA. For a target molecular weight of 10,000 g/mol and 5g of monomer, you would need 0.5 mmol of initiator.

    • Add 5.0 g (approx. 5.8 mL, 58 mmol) of freshly distilled IPVE via syringe.

  • Initiation:

    • Stir the solution for 5 minutes to ensure it is homogeneous and at thermal equilibrium.

    • Rapidly inject the SnCl₄ solution via syringe. For a [SnCl₄]:[IPEA] ratio of 10:1, you would add 5.0 mL of a 1.0 M solution.

  • Polymerization:

    • Allow the reaction to proceed for the desired time (e.g., 1-2 hours). The solution may become more viscous as the polymer forms.

    • Take aliquots periodically via a nitrogen-purged syringe to monitor conversion and molecular weight evolution by GPC and ¹H NMR if desired.

  • Quenching:

    • Terminate the polymerization by adding 5 mL of pre-chilled methanol. The addition of this nucleophile will quench the active cationic species.

  • Purification:

    • Allow the solution to warm to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large beaker of cold methanol (e.g., 400 mL) with vigorous stirring.

    • Collect the white polymer by filtration, wash with additional methanol, and dry under vacuum at 40°C to a constant weight.

  • Characterization:

    • Determine the number-average molecular weight (Mn) and dispersity (Đ) using Gel Permeation Chromatography (GPC) with polystyrene standards.

    • Confirm the polymer structure using ¹H NMR spectroscopy.

Section 4: Frequently Asked Questions (FAQs)
  • Q: How do I choose the right Lewis acid?

    • A: The choice depends on the desired reactivity and control. Highly active Lewis acids like TiCl₄ and EtAlCl₂ often require very low temperatures (-78°C) for control.[3] "Softer" Lewis acids like SnCl₄ are often a good starting point as they can provide living characteristics at more accessible temperatures (0 to -30°C).[3]

  • Q: What is the typical range for the [Monomer]:[Initiator] ratio?

    • A: This ratio is the primary determinant of the target molecular weight (Mn) in a living polymerization, assuming 100% monomer conversion (Mn = ([M]/[I]) * MW_monomer + MW_initiator). Ratios can range from 20:1 for low molecular weight oligomers to over 1000:1 for high polymers. A common starting point is 100:1 or 200:1.

  • Q: Can I perform this polymerization open to the air?

    • A: Generally, no. Traditional cationic polymerization is extremely sensitive to moisture and requires an inert atmosphere (nitrogen or argon).[9] However, recent research has focused on developing moisture-tolerant initiating systems, such as those using certain organic acids or specialized catalysts, which can be performed under less stringent conditions.[10][11] For reliable and reproducible results with conventional Lewis acids, inert conditions are mandatory.

  • Q: How does solvent polarity affect the polymerization?

    • A: Solvent polarity significantly impacts the distance and stability of the ion pair formed by the propagating carbocation and its counter-ion. Nonpolar solvents like hexane and toluene are often preferred because they keep the ion pair in close proximity, reducing the carbocation's reactivity and suppressing side reactions, which is favorable for achieving high stereoselectivity and a living process.[7]

References

Managing the exothermic nature of "Vinyl isopropyl ether" polymerization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Vinyl Isopropyl Ether Polymerization

A Senior Application Scientist's Guide to Managing Exothermic Reactions

Welcome to the technical support center for this compound (VIPE) polymerization. This resource is designed for researchers, scientists, and drug development professionals who are working with this highly reactive monomer. The cationic polymerization of vinyl ethers, particularly VIPE, is notoriously exothermic and can pose significant challenges in achieving controlled, reproducible results.[1] This guide provides in-depth, question-and-answer-based troubleshooting protocols and frequently asked questions to help you manage these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common preliminary questions regarding the nature of VIPE polymerization.

Q1: Why is the polymerization of this compound so exothermic?

The polymerization of VIPE is highly exothermic due to the fundamental thermodynamics of converting a high-energy π-bond within the vinyl group (C=C) into a more stable σ-bond (C-C) in the polymer backbone.[2][3] The electron-donating nature of the ether oxygen atom stabilizes the resulting carbocationic propagating species, making the monomer highly reactive and leading to a rapid, energetic chain-growth reaction.[4][5] This rapid propagation releases a significant amount of heat, which, if not managed, can lead to a loss of control over the reaction.[2]

Q2: What is a "thermal runaway" and why is it a primary concern with VIPE?

A thermal runaway is a hazardous situation where the rate of heat generation from the polymerization reaction surpasses the rate of heat removal from the system.[2] This imbalance causes a rapid, uncontrolled escalation in temperature and pressure. Given the high reactivity of VIPE, it is particularly susceptible to this phenomenon.[1] A thermal runaway can lead to solvent boiling, equipment failure, and a complete loss of control over the polymer's molecular weight and structure, yielding unusable material.[2][6]

Q3: What is living cationic polymerization and how does it help control the reaction?

Living cationic polymerization is a specialized technique that minimizes or eliminates chain-termination and chain-transfer reactions.[7] In an ideal living system, the active cationic propagating species exist in equilibrium with a dormant, covalent species. This equilibrium slows the overall rate of polymerization, allowing for a much more controlled and gradual reaction.[7] By preventing premature termination, living polymerization enables the synthesis of polymers with well-defined molecular weights, low polydispersity (Đ < 1.2), and complex architectures like block copolymers.[8][9] This control is essential for managing the exotherm of highly reactive monomers like VIPE.[2]

Q4: Can I perform this polymerization in an aqueous medium to help with heat dissipation?

Traditionally, cationic polymerization requires strictly anhydrous conditions because water is a potent nucleophile that can terminate the growing carbocationic chain.[4][10] However, recent advancements have led to the development of water-tolerant Lewis acids (e.g., B(C₆F₅)₃) and specialized techniques like suspension or emulsion polymerization that make aqueous systems viable.[10][11] These methods can significantly improve heat transfer and reduce the risk of thermal runaway.[10][11]

Part 2: In-Depth Troubleshooting Guide

This section provides detailed solutions to specific problems you may encounter during your experiments.

Issue 1: Reaction Overheating and Loss of Control (Thermal Runaway)

Question: "I initiated my VIPE polymerization, and the temperature increased dramatically and uncontrollably. My final product is a discolored, low-molecular-weight oil. What went wrong?"

This is a classic sign of a thermal runaway. The uncontrolled exotherm accelerated side reactions, such as chain transfer and termination, leading to poor polymer quality.

Root Cause Analysis & Solutions:

  • Inadequate Temperature Control: The most direct cause is insufficient heat removal.

    • Solution: Conduct the polymerization at sub-ambient temperatures. A common starting point for cationic polymerization of vinyl ethers is between 0°C and -78°C.[2][12] This slows the reaction kinetics, allowing the cooling bath (e.g., dry ice/acetone or a cryocooler) to dissipate the heat generated.

  • Rapid Monomer Addition: Adding the entire volume of monomer at once introduces a large amount of reactive material, leading to an explosive reaction rate.

    • Solution: Employ a slow, controlled addition of the monomer to the chilled initiator solution using a syringe pump. This ensures that the rate of monomer addition, and thus the rate of heat generation, does not exceed the cooling capacity of your reactor setup.

  • High Initiator Concentration: An overly concentrated initiator/co-initiator system will generate a high number of active centers simultaneously, causing a surge in polymerization rate.

    • Solution: Reduce the initiator concentration. Titrate the initiator concentration to find a balance between a reasonable reaction time and manageable heat output. Consult literature for recommended initiator-to-monomer ratios for your specific system (e.g., an alcohol/Lewis acid pair).[13]

Troubleshooting Workflow for Thermal Runaway

G start Problem: Thermal Runaway check_temp Is Reaction Temperature Below 0°C? start->check_temp check_addition Is Monomer Added Slowly (e.g., Syringe Pump)? check_temp->check_addition Yes sol_temp Action: Lower Temperature (-40°C to -78°C) check_temp->sol_temp No check_conc Is Initiator Concentration Optimized? check_addition->check_conc Yes sol_addition Action: Implement Slow Monomer Addition check_addition->sol_addition No sol_conc Action: Reduce Initiator Concentration check_conc->sol_conc No success Controlled Polymerization Achieved check_conc->success Yes sol_temp->check_temp sol_addition->check_addition sol_conc->check_conc

Caption: Troubleshooting flowchart for thermal runaway events.

Issue 2: High Polydispersity Index (PDI > 1.5) and Inconsistent Molecular Weight

Question: "My GPC results show a very broad molecular weight distribution, and the molecular weight is not consistent with my monomer-to-initiator ratio. How can I achieve a more controlled polymer?"

A high polydispersity index (PDI or Đ) indicates a lack of control over the polymerization, likely due to competing side reactions.

Root Cause Analysis & Solutions:

  • Chain Transfer Reactions: The propagating carbocation can be prematurely terminated by transferring a proton to a monomer, the solvent, or impurities, starting a new chain. This is a common issue in cationic polymerization and leads to a broad PDI.[7][14]

    • Solution 1: Use a Non-nucleophilic Counterion. The choice of initiator and co-initiator is critical. Systems that generate bulky, non-nucleophilic counterions (e.g., from Lewis acids like TiCl₄ or SnCl₄) can stabilize the carbocation and prevent side reactions.[12][15]

    • Solution 2: Add a Lewis Base. The addition of a mild Lewis base (e.g., an ether or ester) can reversibly complex with the growing carbocation, creating a dormant species. This equilibrium significantly reduces the concentration of highly reactive "free" cations, suppressing chain transfer and promoting a living polymerization.[15]

  • Impure Reagents: Water, alcohols, or other nucleophilic impurities in the monomer or solvent will act as potent chain-transfer agents or terminating agents.

    • Solution: Rigorously purify all reagents. Distill the monomer and solvent over a suitable drying agent (e.g., CaH₂) immediately before use. Ensure all glassware is flame-dried or oven-dried and assembled under an inert atmosphere (N₂ or Ar).

Quantitative Data: Initiator Systems for Controlled VIPE Polymerization

Initiator SystemCo-initiator / AdditiveTypical TemperatureExpected PDI (Đ)Reference
R-OH / Lewis AcidEtAlCl₂ / 1,4-Dioxane0 °C< 1.2[15]
VE-HCl AdductZnCl₂-40 °C to 0 °C~1.1 - 1.3[7]
CF₃SO₃HnBu₄NI-40 °C< 1.2[13]
Diaryliodonium Salts(Photoinitiated)Room Temperature~1.2[16]
Issue 3: Reaction Fails to Initiate or Proceeds to Low Conversion

Question: "I've set up my reaction, but it either doesn't start or stalls after a very low monomer conversion. What could be the problem?"

Initiation failure or stalling points to issues with the initiating system or the presence of inhibitors.

Root Cause Analysis & Solutions:

  • Inactive Initiator/Co-initiator: The Lewis acid co-initiator may be deactivated, or the initiator itself may be unsuitable.

    • Solution: Ensure your Lewis acid is fresh and has been handled under inert conditions to prevent deactivation by atmospheric moisture. Verify that your chosen initiator (e.g., an alcohol or a VE-HCl adduct) is capable of generating a stable carbocation in the presence of your co-initiator.

  • Presence of Inhibitors: Commercial monomers often contain inhibitors (e.g., MEHQ, BHT) to prevent polymerization during storage. If not removed, these will scavenge the initiating species.

    • Solution: Purify the monomer before use by passing it through a column of activated basic alumina or by distillation under reduced pressure to remove inhibitors.

Experimental Protocol: A Baseline for Controlled Polymerization of VIPE

This protocol provides a starting point for achieving a controlled reaction.

1. Reagent Preparation:

  • Dry toluene (solvent) over CaH₂ and distill under N₂.
  • Dry this compound (monomer) over CaH₂ and distill under N₂. Store over molecular sieves.
  • Prepare initiator and co-initiator solutions in dry toluene inside a glovebox.

2. Reactor Setup:

  • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with N₂.
  • Maintain the inert atmosphere throughout the experiment.
  • Place the flask in a cooling bath set to the desired temperature (e.g., -40 °C).

3. Polymerization:

  • Add the dry toluene to the flask, followed by the co-initiator (e.g., EtAlCl₂) and any Lewis base additive (e.g., 1,4-dioxane). Allow to equilibrate to the bath temperature.
  • Add the initiator (e.g., 1-isobutoxyethyl acetate).
  • Slowly add the purified VIPE monomer via a syringe pump over 1-2 hours.
  • Allow the reaction to stir for the designated time after addition is complete.

4. Quenching and Isolation:

  • Quench the reaction by adding pre-chilled methanol containing a small amount of ammonia.[13] This will neutralize the acidic catalyst and terminate any living chains.
  • Allow the mixture to warm to room temperature.
  • Precipitate the polymer by pouring the solution into a large volume of a non-solvent (e.g., methanol).
  • Filter and dry the resulting polymer under vacuum.

Polymerization & Quenching Workflow

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction (Low Temperature) cluster_workup Workup reagents Purify Monomer & Solvent glassware Flame-Dry Glassware reagents->glassware setup Assemble Reactor & Cool glassware->setup initiate Add Solvent, Co-initiator, Initiator setup->initiate add_monomer Slowly Add Monomer via Syringe Pump initiate->add_monomer propagate Allow Polymerization to Proceed add_monomer->propagate quench Quench with Ammoniacal Methanol propagate->quench precipitate Precipitate Polymer in Non-Solvent quench->precipitate isolate Filter & Dry Polymer precipitate->isolate GPC GPC isolate->GPC Characterize (GPC, NMR)

Caption: General workflow for controlled cationic polymerization.

References

"Vinyl isopropyl ether" handling and storage recommendations to prevent degradation

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with vinyl isopropyl ether (VIPE). Its purpose is to serve as a practical resource for preventing degradation and troubleshooting common issues encountered during handling, storage, and experimental use. The information herein is grounded in established safety protocols and chemical principles to ensure the integrity of your experiments and the safety of your laboratory personnel.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound to ensure its stability?

This compound is a highly flammable liquid that can readily form explosive peroxides and undergo spontaneous polymerization.[1][2] Proper storage is critical to maintain its chemical integrity. The ideal conditions are:

  • Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is recommended.[3]

  • Atmosphere: To prevent oxidation and peroxide formation, store under an inert atmosphere, such as nitrogen or argon.[4][5]

  • Container: Use the original manufacturer's container, which is often an amber glass bottle to protect from light.[4] Ensure the container is tightly sealed to prevent exposure to air and moisture.[1]

  • Location: Store in a well-ventilated area designated for flammable liquids, away from heat, sparks, open flames, and other ignition sources.[1] It should be segregated from incompatible materials, especially strong oxidizing agents and acids.[5]

Q2: I just received a new bottle of VIPE. What is the first thing I should do?

Upon receipt, you should immediately label the bottle with two dates: the date received and the date first opened.[2][6] This is a critical practice for all peroxide-forming chemicals. Vinyl ethers are classified as "Class B" peroxide formers, which can form dangerous levels of peroxides upon concentration.[2][7] Tracking these dates is the first step in a safe management lifecycle.

Q3: What are the visible signs that my this compound has degraded?

While visual inspection is not a substitute for chemical testing, certain signs strongly indicate degradation and a potential hazard. These include:

  • The presence of crystalline solids, especially around the cap or in the liquid.[8][9]

  • A viscous or oily layer forming within the liquid.[10]

  • Cloudiness or the formation of a precipitate.[10]

  • Significant discoloration (e.g., a pronounced yellow or brown color).[10]

Q4: My bottle of VIPE has solid crystals formed around the cap. What should I do?

STOP. DO NOT TOUCH OR ATTEMPT TO OPEN THE CONTAINER. These crystals can be shock-sensitive peroxide salts that may detonate with minimal friction, such as twisting the cap.[8][9] This situation represents an extreme hazard. Treat the container as a potential bomb and immediately contact your institution's Environmental Health & Safety (EHS) department for emergency disposal.[8][11]

Troubleshooting Guide: Experimental Challenges

Q5: My cationic polymerization reaction is failing or giving inconsistent molecular weights. Could my VIPE be the cause?

Yes, this is a classic symptom of VIPE degradation. There are two likely culprits:

  • Peroxide Contamination: Peroxides, formed from autoxidation, can interfere with cationic polymerization mechanisms, leading to unpredictable initiation, termination, or side reactions that result in low yields or broad molecular weight distributions.[12]

  • Monomer Depletion: If the VIPE has begun to auto-polymerize in the bottle due to exposure to acidic impurities or light, the actual concentration of viable monomer is lower than expected, leading to inconsistent results.[9]

Actionable Advice: Before use, especially in sensitive polymerization reactions, you should test your VIPE for peroxides. If peroxides are detected, they must be removed.

Q6: I need to run a reaction that is sensitive to acidic or basic impurities. What should I know about the stabilizers in VIPE?

Commercial VIPE is sold with added stabilizers to prevent premature polymerization during transport and storage.[13] Common stabilizers for vinyl ethers include potassium hydroxide (KOH), phenyl-a-naphthylamine, or alkali metal acetates.[3][13][14] These inhibitors are essential for shelf life but can interfere with certain reactions. For example, a basic stabilizer like KOH will neutralize acid catalysts required for cationic polymerization.[12] If your synthesis is incompatible with the stabilizer, it must be removed immediately prior to use.

Q7: I accidentally left a container of VIPE open to the air for a short time. What are the immediate risks?

The primary and most severe risk is the formation of explosive peroxides.[2][15] Vinyl ethers react with atmospheric oxygen via a free-radical autoxidation process, which is accelerated by light.[5][9] Even short-term exposure can initiate this process. The second risk is exposure to moisture and acidic gases (like CO2) in the air, which can generate acidic impurities capable of initiating uncontrolled cationic polymerization.[4][12] The container should be purged with an inert gas, sealed, and tested for peroxides before its next use.

In-Depth Scientific Explanation: Degradation Pathways

This compound's utility is derived from its reactive vinyl group, but this same feature makes it susceptible to two primary degradation pathways that researchers must actively prevent: Peroxide Formation and Uncontrolled Polymerization.

  • Peroxide Formation (Autoxidation): This is a free-radical chain reaction initiated by exposure to oxygen, with light acting as a potent accelerator.[5] The ether functionality stabilizes an adjacent radical, making the hydrogens on the isopropyl group's tertiary carbon particularly susceptible to abstraction. The resulting hydroperoxides are unstable and can decompose explosively, especially when concentrated by distillation or evaporation.[2][11]

  • Cationic Polymerization: The vinyl group's double bond is electron-rich due to the electron-donating nature of the ether oxygen. This makes it extremely vulnerable to attack by electrophiles, such as protons (H+) from acidic impurities or Lewis acids.[4][16] This can lead to a rapid, often exothermic, and uncontrolled polymerization reaction, depleting the monomer and creating a safety hazard.[9]

Visualization of Peroxide Formation

The diagram below illustrates the free-radical chain reaction responsible for peroxide formation in ethers.

G cluster_propagation Propagation Cycle start VIPE + Initiator (e.g., light, heat) rad1 Isopropyl Ether Radical (R•) start->rad1 o2 Atmospheric Oxygen (O₂) rad2 Peroxy Radical (ROO•) rad1->rad2 Fast Reaction o2->rad2 hydroperoxide Hydroperoxide (ROOH) rad2->hydroperoxide H• abstraction vipe Another VIPE Molecule (RH) vipe->hydroperoxide rad3 New Ether Radical (R•) hydroperoxide->rad3 rad3->rad2 Cycle Repeats rad4 2x R• end Stable Product (R-R) rad4->end

Caption: Free-radical mechanism of peroxide formation in this compound.

Quantitative Data Summary

Proper management of VIPE requires adherence to strict timelines and concentration limits.

Table 1: Recommended Storage & Testing Schedule for this compound (Class B)

Container Status Storage Duration Action Required Citation(s)
Unopened > 12 months Test for peroxides before use. [2]
Opened 6 months Test for peroxides. [7]
Opened > 6 months Test for peroxides monthly and before any concentration step. [17]

| Any | Reaches manufacturer's expiry date | Dispose of via EHS, or test for peroxides to evaluate continued use. |[6] |

Table 2: Interpreting Peroxide Test Results for Ethers

Peroxide Concentration (ppm) Hazard Level Recommended Action Citation(s)
< 3 ppm Low Safe for most laboratory procedures. [11]
3 - 30 ppm Moderate Avoid concentration (distillation/evaporation). Use immediately or dispose. [11]
> 30 ppm High Hazard Do not use. Decontaminate or dispose of immediately via EHS. [11]

| > 80-100 ppm | Extreme Hazard | Potential for explosive decomposition. Do not handle. Contact EHS. |[17] |

Core Technical Protocols

Protocol 1: Peroxide Detection

Safety First: Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. Perform these tests in a chemical fume hood.[8]

Method A: Commercial Peroxide Test Strips (Semi-Quantitative)

This is the preferred method for routine checks due to its simplicity and speed.[8][18]

  • Obtain peroxide test strips (e.g., Quantofix) suitable for organic solvents.[10]

  • Using a glass rod or pipette, transfer a drop of the VIPE onto the reactive pad of the test strip.

  • Allow the solvent to evaporate completely.

  • Add one drop of deionized water to the pad.[19]

  • Wait for the time specified by the manufacturer (typically 5-15 seconds).

  • Compare the color of the pad to the color scale provided with the strips to determine the peroxide concentration in ppm (mg/L).[10][19]

Method B: Potassium Iodide (KI) Test (Qualitative)

This method is more sensitive and can detect dialkyl peroxides that may not be registered by all test strips.[11]

  • Prepare a fresh test solution by dissolving 100 mg of potassium iodide (KI) in 1 mL of glacial acetic acid.[11]

  • In a clean glass test tube, add 1 mL of the VIPE to be tested.

  • Add 1 mL of the freshly prepared KI/acetic acid solution.

  • Gently swirl the tube and observe the color against a white background.

    • No color change/Pale Yellow: Low or no peroxides (< 0.005%).[11]

    • Bright Yellow to Brown: Indicates a hazardous concentration of peroxides (>0.1%).[11]

    • Dark Violet or Brown: Indicates a very high and dangerous concentration. Contact EHS for disposal.[17]

Protocol 2: Inhibitor Removal

Critical Warning: NEVER attempt to purify VIPE by distillation or evaporation without first testing for and removing peroxides. Concentrating peroxides can lead to a violent explosion.[11]

Method A: Activated Alumina Column Chromatography

This is the most common and safest method for removing phenolic inhibitors like hydroquinone (HQ) or MEHQ and can also remove some peroxides.[9][20]

  • Column Preparation: Secure a small glass chromatography column vertically in a fume hood. Place a small plug of glass wool at the bottom. Fill the column approximately three-quarters full with activated basic alumina.

  • Setup: Place a collection flask (e.g., a round-bottom flask purged with nitrogen) under the column. Secure an addition funnel above the column.

  • Elution: Add the required volume of inhibited VIPE to the addition funnel.

  • Collection: Slowly add the VIPE dropwise onto the top of the alumina column. Do not let the column run dry. Collect the purified, inhibitor-free monomer in the collection flask.[20]

  • Use Immediately: The resulting inhibitor-free VIPE is highly susceptible to degradation and should be used immediately.[12] Do not store it.

  • Disposal: The used alumina column should be treated as hazardous waste, considering the toxicity of the retained monomer and inhibitor.[20]

References

Troubleshooting low conversion rates in "Vinyl isopropyl ether" reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for vinyl isopropyl ether (VIPE). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to low conversion rates in reactions involving this versatile monomer and intermediate. Instead of a generic checklist, we will explore the underlying chemical principles to empower you to diagnose and solve challenges in your specific experimental context.

Section 1: Foundational Principles - Purity and Stability

Before troubleshooting specific reaction types, it is crucial to address the most common root cause of failure: the quality of the this compound itself. The high reactivity of the vinyl group makes it susceptible to various side reactions and degradation pathways, and impurities can be potent inhibitors for many catalytic processes.[1][2]

FAQ 1: My reaction is sluggish or fails completely. How do I assess the purity of my this compound?

Answer: Impurities such as water, isopropyl alcohol (from synthesis or hydrolysis), or polymerization inhibitors added for storage can halt a reaction.[2][3] A multi-point analytical approach is recommended to ensure the quality of your starting material.

Recommended Purity Assessment Protocol:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary method to determine percentage purity and identify volatile impurities like residual isopropyl alcohol or solvents.[3]

  • Karl Fischer Titration: To quantify water content. For moisture-sensitive reactions like cationic polymerization, water content should be in the low ppm range.

  • ¹H NMR Spectroscopy: Confirm the structure and check for byproducts. Key indicators of degradation include the appearance of signals corresponding to acetaldehyde and propylene, the products of thermal decomposition.[3][4]

Potential Impurity Typical Source Adverse Effect Detection Method
Isopropyl AlcoholSynthesis precursor, hydrolysisActs as a chain transfer agent or catalyst poison in cationic polymerizations.[5][6]GC-MS, ¹H NMR
WaterAtmospheric exposure, hydrolysisPotent inhibitor/terminator for cationic polymerizations; can hydrolyze the ether under acidic conditions.[6][7]Karl Fischer Titration
Acetaldehyde/PropyleneThermal decompositionIndicates monomer degradation; acetaldehyde can undergo side reactions.[4]GC-MS, ¹H NMR
Polymerization InhibitorsCommercial stabilizerMust be removed prior to polymerization reactions.Product Datasheet, GC-MS
FAQ 2: I suspect my this compound has degraded. What are the best practices for purification and storage?

Answer: Proper handling is critical. VIPE is volatile and flammable and should be handled in a well-ventilated area away from ignition sources.[8] For high-purity applications, especially in sensitive polymerizations, purification is mandatory.

Step-by-Step Monomer Purification Protocol:

  • Inhibitor Removal: If a phenolic inhibitor is present, wash the ether with an aqueous 10% NaOH solution in a separatory funnel to extract it. Follow with several washes with deionized water until the aqueous layer is neutral.

  • Drying (Pre-distillation): Dry the washed ether over anhydrous magnesium sulfate or potassium carbonate. Filter to remove the drying agent.

  • Distillation: Perform a fractional distillation under an inert atmosphere (Nitrogen or Argon).[9] Collect the fraction boiling at 55-56 °C. This step is effective at removing less volatile impurities like residual alcohols and oligomers.

  • Final Drying/Storage: For ultra-dry applications, the distilled ether can be stored over molecular sieves (3Å or 4Å) in a sealed flask under an inert atmosphere.[8] For long-term storage, keep it in a cool, dark place. The shelf life under proper conditions is typically around 12 months.[1]

Section 2: Troubleshooting Cationic Polymerization

Cationic polymerization of vinyl ethers is notoriously sensitive to reaction conditions, and low conversions are a frequent issue.[10] The mechanism proceeds through a propagating carbocationic chain end, which is highly reactive and susceptible to termination or chain transfer.

FAQ 3: I've initiated a cationic polymerization of VIPE, but the conversion is very low and the molecular weight is not controlled. What's going wrong?

Answer: This classic problem almost always points to one of two culprits: impurities terminating the reaction or suboptimal reaction conditions that favor chain transfer over propagation.

Causality Analysis:

  • Catalyst Inactivation: Lewis acid catalysts (e.g., BF₃·OEt₂, TiCl₄, SnCl₄) are strong electrophiles.[11][12] Nucleophilic impurities, especially water and alcohols, will preferentially react with the Lewis acid or the propagating carbocation, effectively terminating the polymer chain. This results in low conversion and oligomeric products.

  • Chain Transfer: Chain transfer reactions compete with propagation, leading to a new polymer chain being initiated while the original one is terminated. This broadens the molecular weight distribution and limits the final chain length.[6][12] Higher temperatures significantly increase the rate of chain transfer relative to propagation.

Caption: Troubleshooting workflow for low conversion in cationic polymerization.

Troubleshooting Protocol:

  • Ensure Rigorous Anhydrous Conditions: Purify your VIPE and solvent (e.g., toluene, hexane) as described in Section 1. All glassware must be oven- or flame-dried and the reaction must be run under a dry, inert atmosphere (N₂ or Ar).

  • Lower the Reaction Temperature: Many living cationic polymerizations of vinyl ethers require very low temperatures (e.g., -78 °C) to suppress chain transfer and other side reactions.[10][11] While lower temperatures can decrease the polymerization rate, this can often be compensated for by adjusting the catalyst concentration.[12]

  • Optimize the Initiating System: The choice of Lewis acid and initiator is critical. For well-controlled polymerizations, initiating systems often include an initiator (e.g., an HCl adduct of VIPE) and a Lewis acid co-initiator.[11] Additives like ethyl acetate can also be used to stabilize the propagating carbocation and narrow the molecular weight distribution.[12]

Section 3: Troubleshooting Palladium-Catalyzed Transetherification

Transetherification, or transfer vinylation, is a powerful method for synthesizing novel vinyl ethers from VIPE and a target alcohol, often using palladium catalysts.[13] Low yields can result from catalyst deactivation or competing side reactions.

FAQ 4: My Pd-catalyzed transvinylation of an alcohol with VIPE is giving low yields. What are the likely causes?

Answer: The success of this reaction hinges on maintaining the activity of the palladium catalyst throughout the catalytic cycle. Catalyst deactivation or inefficient turnover are the primary causes of low conversion.

Mechanistic Considerations:

The catalytic cycle typically involves the formation of a palladium alkoxide species, insertion of the vinyl ether, and subsequent protonolysis by the alcohol substrate to release the product and regenerate the catalyst.[13]

Catalyst_Deactivation Active_Pd Active Pd(II) Catalyst Pd_Alkoxide Pd-OR Intermediate Active_Pd->Pd_Alkoxide + ROH Inactive_Pd Inactive Pd(0) or Cluster Active_Pd->Inactive_Pd Product_Cycle Product Formation Pd_Alkoxide->Product_Cycle + VIPE VIPE VIPE Product_Cycle->Active_Pd + ROH - R'OH Product_Cycle->Inactive_Pd Side Reaction Impurities Reducing Impurities or High Temp Impurities->Inactive_Pd

Caption: Simplified catalytic cycle and potential deactivation pathway in Pd-catalyzed transvinylation.

Troubleshooting Steps:

  • Catalyst and Ligand Choice: Not all palladium sources are equal. Air-stable palladium complexes formed in situ have shown high efficacy.[13] The choice of ligand is also critical; bulky, electron-donating ligands can stabilize the palladium center and promote efficient catalysis.

  • Use Excess Vinyl Ether: The reaction is often an equilibrium process. Using this compound as both the vinyl source and the solvent can help drive the reaction toward the product.[13]

  • Inert Atmosphere: While some catalysts are air-stable, running the reaction under an inert atmosphere is good practice to prevent oxidative decomposition of the catalyst or sensitive substrates.

  • Base Additive: A non-nucleophilic base, such as triethylamine, is often included to scavenge any acidic impurities that could interfere with the catalyst.[13]

  • Check for Side Reactions: Mizoroki-Heck type reactions can sometimes compete, leading to arylation or vinylation at different positions if aryl halides are present.[14] Analyze the crude reaction mixture by GC-MS or LC-MS to identify potential byproducts.

Section 4: Troubleshooting Hydrolysis Reactions

The acid-lability of the vinyl ether moiety is one of its most important characteristics, used for protection/deprotection strategies.[15] However, controlling this reactivity can be challenging.

FAQ 5: I'm trying to hydrolyze the vinyl ether group, but the reaction is incomplete. How can I drive it to completion?

Answer: The acid-catalyzed hydrolysis of a vinyl ether proceeds via rate-determining protonation of the β-vinyl carbon to form a resonance-stabilized carbocation, which is then rapidly trapped by water.[16][17] Incomplete reaction means this first step is not occurring efficiently.

Factors Affecting Hydrolysis Rate:

  • Acid Strength and Concentration: The reaction is acid-catalyzed, so the rate is dependent on the concentration and pKa of the acid.

  • Steric Hindrance: Bulky substituents near the double bond can hinder the approach of the proton source, slowing the reaction.[16]

  • Solvent: The reaction requires a protic solvent (like water) to act as the nucleophile in the final step.

Protocol for Ensuring Complete Hydrolysis:

  • Increase Acid Concentration/Strength: If using a weak acid (e.g., acetic acid), try switching to a stronger acid like formic acid or a catalytic amount of a mineral acid (e.g., HCl, H₂SO₄).[7]

  • Increase Temperature: Gently warming the reaction mixture can increase the rate, but be cautious of potential side reactions or decomposition of your substrate.

  • Ensure Sufficient Water: If the reaction is run in a co-solvent system (e.g., THF/water), ensure there is an adequate molar excess of water present.

  • Monitor the Reaction: Track the disappearance of the starting material using Thin Layer Chromatography (TLC), LC-MS, or NMR.[18] This will provide clear evidence of when the reaction is complete.

FAQ 6: My compound is decomposing under acidic conditions meant to cleave the vinyl ether. How can I achieve selective deprotection?

Answer: This is a common challenge when other acid-sensitive functional groups are present, such as acetals or ketals.[7] Since the vinyl ether is often more sensitive to acid than many other protecting groups, careful selection of reaction conditions is key.

Strategies for Selective Deprotection:

  • Use Milder Acids: Try using weaker acids like pyridinium p-toluenesulfonate (PPTS) or acetic acid at low temperatures.[7]

  • Control Stoichiometry: Use a catalytic amount of a strong acid rather than a stoichiometric amount or excess.

  • Buffer the System: An acidic buffer (e.g., acetic acid/acetate) can maintain a specific pH to cleave the most sensitive group while leaving others intact.

  • Alternative Methods: For extremely sensitive substrates, non-hydrolytic cleavage methods could be explored, though these are highly substrate-dependent.

References

Impact of impurities on the reactivity of "Vinyl isopropyl ether"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for vinyl isopropyl ether. This guide is designed for researchers, scientists, and professionals in drug development who utilize this compound in their experimental work. Here, you will find in-depth troubleshooting advice and frequently asked questions to address common challenges and ensure the success of your reactions.

I. Troubleshooting Guide: Navigating Experimental Challenges

This section addresses specific issues that may arise during experiments involving this compound, providing step-by-step guidance to diagnose and resolve them.

Issue 1: Inconsistent Reaction Rates or Stalled Reactions in Cationic Polymerization

Symptoms: You are conducting a cationic polymerization of this compound, and you observe that the reaction rate is significantly slower than expected, varies between batches, or stalls completely before reaching the desired conversion.

Potential Causes & Solutions:

  • Cause A: Presence of Water Impurity. Water is a potent inhibitor of cationic polymerization. It can act as a terminating agent by reacting with the propagating carbocationic species, effectively stopping the polymer chain growth.

    • Verification:

      • Karl Fischer Titration: This is the gold standard for accurately quantifying water content in organic solvents and monomers.

      • 'H NMR Spectroscopy: While less sensitive than Karl Fischer, the presence of a broad peak for water can be indicative of significant contamination.

    • Solution:

      • Drying of Monomer: Dry the this compound over a suitable drying agent such as calcium hydride (CaH₂) followed by distillation under an inert atmosphere (e.g., argon or nitrogen).

      • Solvent Purity: Ensure that the solvent used for the polymerization is rigorously dried and deoxygenated. Common methods include distillation from appropriate drying agents or passing through a solvent purification system.

      • Inert Atmosphere: Conduct the entire experiment under a strictly inert atmosphere to prevent the introduction of atmospheric moisture.

  • Cause B: Presence of Acidic Impurities. Acidic impurities can interfere with the initiation and propagation steps of cationic polymerization, leading to unpredictable reaction kinetics.[1] The vinyl ether functionality is known to be labile under acidic conditions.[2]

    • Verification:

      • pH Measurement of an Aqueous Extract: Shake a sample of the this compound with deionized water and measure the pH of the aqueous layer. A pH below 7 suggests the presence of acidic impurities.

      • Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify volatile acidic impurities.

    • Solution:

      • Base Treatment: Wash the this compound with a dilute aqueous solution of a mild base, such as sodium bicarbonate, followed by washing with deionized water until the aqueous layer is neutral.

      • Drying and Distillation: After the base wash, thoroughly dry the monomer over a suitable drying agent and distill it under an inert atmosphere.

Issue 2: Low Polymer Yield or Formation of Undesired Side Products

Symptoms: Your polymerization of this compound results in a lower than expected yield of the desired polymer, and you observe the presence of side products, which may include oligomers or compounds with different chemical structures.

Potential Causes & Solutions:

  • Cause A: Acetaldehyde Impurity. Acetaldehyde can be formed from the decomposition of this compound.[3] It can act as a chain transfer agent in cationic polymerization, leading to the formation of lower molecular weight polymers and reducing the overall yield of the desired high polymer.

    • Verification:

      • GC-MS Analysis: This is the most effective method for detecting and quantifying acetaldehyde in your this compound monomer.

      • 'H NMR Spectroscopy: The characteristic aldehyde proton signal can be observed, although it may be at a low concentration.

    • Solution:

      • Purification by Distillation: Careful fractional distillation can be used to remove the more volatile acetaldehyde from the this compound.

      • Storage Conditions: Store purified this compound under an inert atmosphere, in a cool, dark place to minimize decomposition.[4][5]

  • Cause B: Isopropyl Alcohol Impurity. The presence of isopropyl alcohol, a common starting material for the synthesis of this compound, can act as a chain transfer agent, similar to water, leading to lower molecular weight polymers.[6]

    • Verification:

      • GC Analysis: Gas chromatography can effectively separate and quantify isopropyl alcohol from this compound.

      • 'H NMR Spectroscopy: The characteristic hydroxyl and methine protons of isopropyl alcohol can be identified.

    • Solution:

      • Azeotropic Distillation: If an azeotrope is formed with water, specific distillation conditions may be required.

      • Washing and Drying: Washing with water to remove the alcohol followed by thorough drying and distillation of the this compound.

Issue 3: Inconsistent Performance in Organic Synthesis Applications

Symptoms: When using this compound as a protecting group for alcohols or in other organic transformations, you experience variable yields, incomplete reactions, or the formation of unexpected byproducts.

Potential Causes & Solutions:

  • Cause A: Presence of Peroxides. Ethers, including vinyl ethers, are known to form explosive peroxides upon exposure to air and light.[7] Peroxides can initiate unwanted side reactions and pose a significant safety hazard.

    • Verification:

      • Peroxide Test Strips: Commercially available test strips provide a quick and easy way to detect the presence of peroxides.

      • Iodide Test: Addition of an acidic aqueous solution of potassium iodide to a sample of the ether will result in the formation of iodine (a yellow to brown color) if peroxides are present.

    • Solution:

      • Peroxide Removal: Peroxides can be removed by passing the this compound through a column of activated alumina or by treatment with a reducing agent such as ferrous sulfate.

      • Proper Storage: Always store this compound in a tightly sealed, opaque container under an inert atmosphere and away from heat and light to inhibit peroxide formation.[4][5]

  • Cause B: Presence of Polymerization Inhibitors. Commercial grades of this compound may contain inhibitors to prevent polymerization during storage. These inhibitors can interfere with desired chemical reactions.

    • Verification:

      • Supplier Information: Check the certificate of analysis or safety data sheet (SDS) from the supplier for information on added inhibitors.[4]

      • Analytical Techniques: Techniques like GC-MS can help identify common inhibitors.

    • Solution:

      • Removal of Inhibitors: Inhibitors can typically be removed by passing the monomer through a column of activated basic alumina or by washing with an appropriate aqueous solution (e.g., dilute NaOH to remove phenolic inhibitors) followed by drying and distillation.

II. Frequently Asked Questions (FAQs)

Storage and Handling

Q1: What are the ideal storage conditions for this compound to maintain its purity?

A1: To maintain the purity of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat, sparks, open flames, and other ignition sources.[4][5] The container should be tightly closed and preferably opaque to protect it from light, which can promote peroxide formation.[7] For long-term storage, it is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent both oxidation and moisture absorption.

Q2: How can I safely handle this compound in the laboratory?

A2: this compound should be handled in a well-ventilated area, preferably within a fume hood.[4] Always wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves (such as neoprene or nitrile rubber), and a lab coat.[5] Avoid contact with skin and eyes, and avoid inhaling the vapors.[4] Use non-sparking tools and ensure proper grounding and bonding of containers to prevent static discharge.[5]

Purification

Q3: What is the most effective general-purpose method for purifying this compound before use?

A3: For most applications, a multi-step purification process is recommended. First, wash the this compound with a dilute aqueous base solution to remove any acidic impurities, followed by washing with deionized water. Then, dry the monomer over a suitable drying agent like calcium hydride. Finally, perform a fractional distillation under an inert atmosphere. This process will remove water, acidic impurities, and many other common contaminants.

Q4: How do I know if my this compound is pure enough for my reaction?

A4: The required purity of this compound depends on the specific application. For sensitive reactions like living cationic polymerization, high purity is crucial. You can assess the purity using the following analytical techniques:

  • Gas Chromatography (GC): To determine the percentage purity and detect volatile impurities.[8]

  • Karl Fischer Titration: To quantify the water content.

  • 'H NMR Spectroscopy: To check for the presence of proton-containing impurities.

  • Peroxide Test: To ensure the absence of hazardous peroxides.

Reactivity and Impurities

Q5: Can trace amounts of impurities really have a significant impact on my results?

A5: Yes, even trace amounts of certain impurities can have a profound effect on the reactivity of this compound, especially in sensitive processes like cationic polymerization.[9] Water, alcohols, and acidic compounds can act as terminating or chain transfer agents, significantly affecting the molecular weight and yield of the resulting polymer.[10][11] Peroxides can initiate unintended side reactions. Therefore, for reproducible and reliable results, using highly purified monomer is essential.

Q6: Are there any non-obvious impurities I should be aware of?

A6: Besides the common impurities like water, acetaldehyde, and isopropyl alcohol, you should also be aware of the potential for dissolved oxygen and the presence of stabilizers added by the manufacturer. Dissolved oxygen can participate in side reactions, and stabilizers, while necessary for storage, can inhibit desired reactions if not removed.

III. Data Summary

The following table summarizes the impact of common impurities on the reactivity of this compound in the context of cationic polymerization.

ImpurityTypical SourceImpact on Cationic PolymerizationRecommended Analytical Method
Water Atmospheric moisture, synthesis byproductActs as a chain termination agent, leading to low molecular weight polymers and reduced yields.[10]Karl Fischer Titration
Acetaldehyde Decomposition of this compoundActs as a chain transfer agent, resulting in lower molecular weight polymers.[3]Gas Chromatography-Mass Spectrometry (GC-MS)
Isopropyl Alcohol Incomplete reaction during synthesisFunctions as a chain transfer agent, reducing polymer molecular weight.[6]Gas Chromatography (GC)
Acids Synthesis byproduct, atmospheric contaminationCan interfere with initiation and propagation, leading to unpredictable kinetics.[1]pH measurement of aqueous extract, GC-MS
Peroxides Exposure to air and lightCan initiate uncontrolled side reactions and pose a safety hazard.[7]Peroxide test strips, Iodide test
Inhibitors Added for stabilization during storageCan prevent or slow down the desired polymerization reaction.Supplier's Certificate of Analysis, GC-MS

IV. Experimental Protocols

Protocol 1: General Purification of this compound

This protocol describes a standard procedure for the purification of this compound to remove common impurities.

Materials:

  • This compound (technical grade)

  • 5% (w/v) Sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Calcium hydride (CaH₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Distillation apparatus

  • Inert gas source (Nitrogen or Argon)

Procedure:

  • Acid Removal: In a separatory funnel, wash the this compound with an equal volume of 5% NaHCO₃ solution. Shake gently and release the pressure frequently. Separate the organic layer.

  • Neutralization: Wash the organic layer with an equal volume of deionized water. Repeat the washing until the aqueous layer is neutral (test with pH paper).

  • Preliminary Drying: Dry the organic layer over anhydrous magnesium sulfate for at least 1 hour.

  • Final Drying: Decant the this compound into a clean, dry flask containing calcium hydride. Stir under an inert atmosphere for several hours or overnight.

  • Distillation: Assemble a distillation apparatus that has been oven-dried and cooled under an inert atmosphere. Carefully decant the this compound into the distillation flask, leaving the CaH₂ behind. Distill the this compound under a slow stream of inert gas. Collect the fraction boiling at the correct temperature (the boiling point of this compound is approximately 55-56 °C).

  • Storage: Store the purified this compound in a tightly sealed, dark container under an inert atmosphere.

Protocol 2: Detection of Peroxides in this compound

This protocol provides a simple method to test for the presence of peroxides.

Materials:

  • This compound sample

  • Potassium iodide (KI)

  • Glacial acetic acid

  • Deionized water

  • Starch solution (optional)

Procedure:

  • Prepare a fresh solution of 10% (w/v) potassium iodide in deionized water.

  • In a clean test tube, add 1 mL of the this compound sample.

  • Add 1 mL of glacial acetic acid.

  • Add 1 mL of the 10% KI solution.

  • Shake the test tube and allow it to stand for 5 minutes.

  • Observation:

    • No color change: Peroxides are absent or at a very low level.

    • Yellow to brown color: Peroxides are present. The intensity of the color is proportional to the concentration of peroxides.

    • For enhanced sensitivity, a few drops of starch solution can be added. A blue-black color indicates the presence of iodine, and therefore peroxides.

V. Visualizations

Diagram 1: Impact of Water as an Impurity in Cationic Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Water I Initiator (e.g., Lewis Acid) M This compound (Monomer) I->M Reacts with IM Initiated Monomer (Carbocation) M->IM Forms P Propagating Polymer Chain (P_n^+) IM->P Leads to M2 Monomer P->M2 Adds to P_next Growing Polymer Chain (P_{n+1}^+) M2->P_next Forms P_next->P Continues chain growth H2O Water (Impurity) Dead_Polymer Terminated (Dead) Polymer H2O->Dead_Polymer Forms P_term Propagating Polymer Chain (P_n^+) P_term->H2O Reacts with

Caption: Water impurity terminating cationic polymerization.

Diagram 2: Troubleshooting Workflow for Low Polymer Yield

Caption: Troubleshooting workflow for low polymer yield.

VI. References

  • This compound - Safety Data Sheet - ChemicalBook. (2025-07-05).

  • This compound | 926-65-8 - Benchchem.

  • Isopropyl vinyl ether - Connect Chemicals.

  • Novel sustainable synthesis of vinyl ether ester building blocks, directly from carboxylic acids and the corresponding hydroxyl vinyl ether, and their photopolymerization. (2018-07-10).

  • ETHYL VINYL ETHER - Gelest, Inc. (2016-06-10).

  • Proposed mechanism for the aqueous cationic polymerization of vinyl... - ResearchGate.

  • Recent Developments on Cationic Polymerization of Vinyl Ethers | ACS Polymers Au.

  • Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High T g and LCST-Type Thermoresponse - MDPI.

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - NIH. (2019-03-14).

  • ISOPROPYL ETHER 1618.

  • CHEMICAL PROCESS FOR VINYL ETHER SYNTHESIS - European Patent Office - EP 4137475 A1. (2023-02-22).

  • Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K. (2024-12-09).

  • Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC - NIH.

  • Help with vinyl ether hydrolysis - chemistry - Reddit. (2019-02-03).

  • This compound | 926-65-8 - ChemicalBook. (2025-07-04).

  • isopropyl ether 1618 | niosh - CDC.

  • US20100249465A1 - Process for production of high-purity vinyl ether - Google Patents. (2010-09-30).

  • VINYL ETHYL ETHER HAZARD SUMMARY IDENTIFICATION REASON FOR CITATION HOW TO DETERMINE IF YOU ARE BEING EXPOSED WORKP - NJ.gov.

  • III Analytical Methods.

  • Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals | Risk Management and Safety - University of Notre Dame.

  • (PDF) Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - ResearchGate. (2019-03-11).

  • Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing).

  • Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - PMC - NIH.

  • Vinyl isobutyl ether | C6H12O | CID 7992 - PubChem - NIH.

  • Investigations into the chemistry of thermodynamically unstable species. The direct polymerization of vinyl alcohol, the enolic tautomer of acetaldehyde (Journal Article) - OSTI. (1994-05-04).

  • Analysis of United States Pharmacopeia (USP) Grade Isopropyl Alcohol Impurities.

  • Isopropyl Vinyl Ether | HUBEI XINJING NEW MATERIAL CO., LTD. | CPHI Online.

  • CAS 926-65-8 this compound - Alfa Chemistry.

  • Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - MDPI. (2019-03-14).

  • Will Alcohol Ruin Your Vinyl Records? - YouTube. (2022-02-21).

  • Synthesizing Ethers and Reactions of Ethers (Worksheets Solutions Walkthrough) - YouTube. (2021-08-31).

  • Vinyl ether hydrolysis. XIII. The failure of I-strain to produce a change in rate-determining step - ResearchGate.

  • Bisphenol A - Wikipedia.

  • Isopropyl alcohol : r/vinyl - Reddit. (2017-10-06).

  • Organic Chemistry | Alcohol, Ether & Epoxide Practice Problems - YouTube. (2017-04-07).

  • Isopropyl alcohol - Wikipedia.

  • (PDF) Synthesis and Degradation of Vinyl Polymers with Evenly Distributed Thioacetal Bonds in Main Chains: Cationic DT Copolymerization of Vinyl Ethers and Cyclic Thioacetals - ResearchGate.

References

Technical Support Center: Cationic Polymerization of Vinyl Isopropyl Ether

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for troubleshooting cationic polymerization of vinyl isopropyl ether (i-PVE). This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of this polymerization process. Here, we address common challenges, with a primary focus on the persistent issue of chain transfer reactions, providing both theoretical understanding and practical, field-tested solutions.

Frequently Asked Questions (FAQs)

Q1: Why is this compound so susceptible to chain transfer reactions in cationic polymerization?

A: The high reactivity of the this compound monomer, which makes it an excellent candidate for cationic polymerization, is also the root cause of its susceptibility to chain transfer. The propagating carbocation is highly stabilized by the resonance effect of the adjacent ether oxygen atom. This high stability, however, also makes the β-protons on the isopropyl group and the α-protons on the polymer backbone particularly labile. These protons can be readily abstracted by the monomer or counter-ion, terminating the growing polymer chain and initiating a new one. This process, known as chain transfer, is a dominant side reaction that limits the molecular weight and broadens the molecular weight distribution of the resulting poly(this compound) (PiPVE).

Q2: What are the primary types of chain transfer reactions I should be aware of with this compound?

A: In the cationic polymerization of i-PVE, you will primarily encounter two types of chain transfer reactions:

  • Chain Transfer to Monomer: This is often the most significant chain transfer event. The growing carbocationic chain end abstracts a proton from a monomer molecule. This terminates the existing chain and generates a new carbocation from the monomer, which then starts a new polymer chain. This leads to a larger number of shorter polymer chains, effectively lowering the average molecular weight.

  • Chain Transfer to Polymer: In this case, the active center abstracts a proton from the backbone of an already formed polymer chain. This creates a new cationic site on the polymer backbone, leading to the formation of a branched polymer. This can significantly alter the physical and chemical properties of the final polymer product.

Q3: How does the choice of initiator affect chain transfer in i-PVE polymerization?

A: The initiator system plays a pivotal role in controlling the extent of chain transfer. Strong Lewis acids, such as BF₃·OEt₂ or SnCl₄, are commonly used initiators. However, their high activity can often lead to uncontrolled polymerization and significant chain transfer. To mitigate this, "living" or controlled cationic polymerization techniques have been developed. These systems often employ a weaker Lewis acid in conjunction with a nucleophilic additive or a specific co-initiator. For instance, the use of a proton trap or a common-ion salt can suppress chain transfer by stabilizing the propagating carbocation and reducing its reactivity towards side reactions.

Troubleshooting Guide: Common Issues and Solutions

This section provides a structured approach to troubleshooting common problems encountered during the cationic polymerization of this compound.

Issue 1: Low Molecular Weight and Broad Polydispersity Index (PDI)

Symptoms:

  • Gel Permeation Chromatography (GPC) analysis shows a lower than expected number-average molecular weight (Mn).

  • The PDI (Mw/Mn) value is high (typically > 1.5), indicating a broad distribution of polymer chain lengths.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Dominant Chain Transfer to Monomer The high reactivity of the propagating carbocation leads to frequent proton abstraction from the monomer, terminating chains prematurely.1. Lower the Reaction Temperature: Reducing the temperature (e.g., to -78 °C) significantly decreases the rate of chain transfer reactions relative to propagation. 2. Optimize the Initiator System: Consider using a weaker Lewis acid or a living polymerization system (e.g., HI/I₂ or a system with a nucleophilic additive) to better control the reactivity of the carbocation.
Impurities in Monomer or Solvent Protic impurities (e.g., water, alcohols) can act as chain transfer agents, terminating the growing polymer chains.Implement a Rigorous Purification Protocol: 1. Monomer Purification: Distill this compound over a drying agent like calcium hydride (CaH₂) immediately before use. 2. Solvent Purification: Use anhydrous solvents. For example, dichloromethane can be distilled over CaH₂.
High Monomer Concentration A higher concentration of monomer increases the probability of chain transfer to the monomer.Adjust Monomer Concentration: While this may slow down the polymerization rate, reducing the initial monomer concentration can help to suppress chain transfer.

Experimental Protocol: Monomer and Solvent Purification

  • Apparatus Setup: Assemble a distillation apparatus under an inert atmosphere (e.g., nitrogen or argon). All glassware should be oven-dried and cooled under vacuum before use.

  • Drying Agent: Add fresh calcium hydride (CaH₂) to the distillation flask containing the this compound or the solvent.

  • Distillation: Heat the flask gently to reflux the liquid over the CaH₂ for several hours to ensure complete drying.

  • Collection: Distill the purified liquid directly into a flame-dried collection flask under an inert atmosphere. The collection flask should be sealed and stored in a desiccator until use.

Issue 2: Inconsistent or Uncontrolled Polymerization Rate

Symptoms:

  • The polymerization reaction proceeds too quickly, leading to a "flash" polymerization that is difficult to control.

  • Reaction rates are not reproducible between experiments.

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Highly Active Initiator Strong Lewis acids can lead to a very rapid and exothermic polymerization, making it difficult to control the reaction and leading to side reactions.Select a Milder Initiator System: Explore initiator systems known to provide better control, such as those used in living cationic polymerization.
Presence of Protic Impurities Trace amounts of water or other protic impurities can act as co-initiators, leading to an uncontrolled and often non-reproducible initiation process.Strict Anhydrous Conditions: Ensure all reactants, solvents, and the reaction vessel are scrupulously dried. The use of a glovebox for handling reagents is highly recommended.
Temperature Fluctuations Cationic polymerization is highly sensitive to temperature. Poor temperature control can lead to inconsistent reaction rates.Precise Temperature Control: Use a cryostat or a well-insulated cooling bath (e.g., dry ice/acetone) to maintain a constant and low reaction temperature.

Workflow for Controlled Cationic Polymerization of i-PVE

G cluster_prep Preparation Phase cluster_reaction Reaction Phase cluster_termination Termination & Analysis Monomer_Purification Monomer Purification (Distillation over CaH₂) Reaction_Setup Assemble Reaction Under Inert Atmosphere Monomer_Purification->Reaction_Setup Solvent_Purification Solvent Purification (Anhydrous Conditions) Solvent_Purification->Reaction_Setup Glassware_Prep Glassware Preparation (Oven-dried, Inert Atmosphere) Glassware_Prep->Reaction_Setup Cooling Cool to Target Temperature (e.g., -78 °C) Reaction_Setup->Cooling Monomer_Addition Add Purified Monomer and Solvent Cooling->Monomer_Addition Initiation Initiate Polymerization (Controlled Addition of Initiator) Monomer_Addition->Initiation Propagation Controlled Propagation Initiation->Propagation Termination Terminate Reaction (e.g., with Methanol) Propagation->Termination Purification Polymer Purification (Precipitation) Termination->Purification Analysis Characterization (GPC, NMR) Purification->Analysis

Caption: A typical workflow for controlled cationic polymerization of this compound.

Issue 3: Formation of Insoluble Gel or Cross-linked Polymer

Symptoms:

  • The reaction mixture becomes highly viscous or forms an insoluble gel.

  • The final product is not fully soluble in common solvents for PiPVE (e.g., THF, toluene).

Root Cause Analysis and Solutions:

Potential Cause Explanation Recommended Solution
Chain Transfer to Polymer Abstraction of a proton from the polymer backbone can create a new active site, leading to branching and, in extreme cases, cross-linking.1. Lower Reaction Temperature: As with chain transfer to monomer, lower temperatures suppress this side reaction. 2. Limit Monomer Conversion: High monomer conversion increases the concentration of the polymer, making chain transfer to the polymer more probable. Consider terminating the reaction at a lower conversion.
Bifunctional Impurities The presence of impurities with two or more vinyl groups can act as cross-linking agents.High Purity Monomer: Ensure the this compound monomer is of high purity and free from any difunctional contaminants.

Visualizing Chain Transfer Pathways

G cluster_propagation Ideal Propagation cluster_ct_monomer Chain Transfer to Monomer cluster_ct_polymer Chain Transfer to Polymer P_n P_n⁺ (Growing Chain) P_n1 P_{n+1}⁺ (Propagated Chain) P_n->P_n1 + M M M (Monomer) P_n_CTM P_n⁺ P_n_CTP P_n⁺ P_n_dead_CTM P_n (Dead Chain) P_n_CTM->P_n_dead_CTM + M M_plus_CTM M⁺ (New Chain) M_CTM M M_CTM->M_plus_CTM P_n_dead_CTP P_n (Dead Chain) P_n_CTP->P_n_dead_CTP + P_m P_m_plus P_m⁺ (Branched Site) P_m P_m (Dead Chain) P_m->P_m_plus

Caption: Competing pathways in cationic polymerization: propagation vs. chain transfer.

Validation & Comparative

A Comparative Guide to the Reactivity of Alkyl Vinyl Ethers in Copolymerization for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of polymer chemistry, particularly in the design of functional materials for biomedical and pharmaceutical applications, a nuanced understanding of monomer reactivity is paramount. Alkyl vinyl ethers (AVEs) represent a versatile class of monomers, the polymers of which find use in applications ranging from drug delivery systems to biocompatible coatings. Their reactivity in copolymerization, however, is a subject of considerable complexity, dictated by the polymerization method and the nature of the comonomer. This guide provides an in-depth technical comparison of the reactivity of common alkyl vinyl ethers, supported by experimental data, to aid researchers in the rational design of copolymers with tailored properties.

Introduction: The Dichotomy of Alkyl Vinyl Ether Reactivity

Alkyl vinyl ethers are electron-rich monomers, a characteristic that governs their polymerization behavior. The ether oxygen atom donates electron density to the vinyl double bond, making them highly susceptible to cationic polymerization.[1] Conversely, this electron-rich nature generally renders them inert to conventional free-radical homopolymerization.[2] However, they readily undergo free-radical copolymerization with electron-deficient monomers, most notably maleic anhydride, to form alternating copolymers.[3] This dual reactivity profile makes a comparative study of their behavior under different polymerization conditions essential for any researcher aiming to incorporate these monomers into novel copolymer structures.

Cationic Copolymerization: The Influence of the Alkyl Group

In cationic polymerization, the reactivity of an alkyl vinyl ether is primarily influenced by the steric and electronic effects of its alkyl substituent. The stability of the propagating carbocation intermediate is a key determinant of the reaction rate.

Mechanism of Cationic Copolymerization

The cationic copolymerization of alkyl vinyl ethers is typically initiated by a Lewis acid or a protonic acid, which generates a carbocationic active center.[1] The propagation then proceeds by the sequential addition of monomer units to this growing cationic chain end. The relative rates at which the two different monomers add to the growing chain ends determine the composition and structure of the final copolymer. This relationship is quantified by the monomer reactivity ratios, r₁ and r₂.

G cluster_initiation Initiation cluster_propagation Propagation I Initiator (e.g., Lewis Acid) M1_cat M₁⁺ (Propagating Cation) I->M1_cat + M₁ M1 Alkyl Vinyl Ether (M₁) M1_cat_prop ~M₁⁺ M1_cat->M1_cat_prop M2_cat_prop ~M₂⁺ M1_monomer M₁ M2_monomer M₂

Comparative Reactivity Data

A systematic study on the cationic copolymerization of various alkyl vinyl ethers (VEs) with 2,3-dihydrofuran (DHF) provides valuable insights into the effect of the alkyl group on reactivity. The reactivity ratios, determined using the extended Kelen-Tüdős method, are summarized in the table below.

Alkyl Vinyl Ether (M₁)Comonomer (M₂)r₁ (VE)r₂ (DHF)r₁/r₂Polymerization ConditionsReference
Propyl vinyl ether (PVE)2,3-Dihydrofuran0.91 ± 0.080.88 ± 0.051.03Toluene, -40 °C, SnCl₄[4]
n-Butyl vinyl ether (nBVE)2,3-Dihydrofuran0.99 ± 0.090.90 ± 0.031.10Toluene, -40 °C, SnCl₄[4]
Isobutyl vinyl ether (iBVE)2,3-Dihydrofuran0.83 ± 0.080.57 ± 0.071.45Toluene, -40 °C, SnCl₄[4]

From this data, a clear trend in the relative reactivity of the alkyl vinyl ethers towards the DHF propagating cation emerges: iso-butyl vinyl ether > n-butyl vinyl ether > propyl vinyl ether . This trend can be attributed to the electronic effects of the alkyl groups. The +I (inductive) effect of the alkyl group increases with its size and branching, leading to a greater electron density on the vinyl double bond. This increased nucleophilicity makes the monomer more reactive towards the electrophilic carbocationic chain end. The branched isobutyl group has a more pronounced +I effect compared to the linear n-butyl and propyl groups, hence its higher relative reactivity.

It is also important to note the influence of reaction conditions. For the copolymerization of isobutyl vinyl ether with 2,3-dihydrofuran, the reactivity ratio was found to be higher in a more polar solvent (toluene) compared to a less polar one (hexane). This is because the more polar solvent can better stabilize the propagating cationic species.

Free-Radical Copolymerization: The Alternating Tendency with Maleic Anhydride

While alkyl vinyl ethers do not readily undergo free-radical homopolymerization, they exhibit a strong tendency to form alternating copolymers with electron-deficient monomers like maleic anhydride.[3] This behavior is often explained by the formation of a charge-transfer complex (CTC) between the electron-rich AVE and the electron-poor maleic anhydride, which then polymerizes as a single unit.

Mechanism of Alternating Copolymerization

The formation of a 1:1 donor-acceptor complex between the alkyl vinyl ether and maleic anhydride is a key feature of this copolymerization.[3] This complex is believed to have a significantly higher reactivity towards the propagating radical than the free monomers. The result is a highly alternating copolymer structure, even over a wide range of monomer feed ratios.

G cluster_complex Charge-Transfer Complex Formation cluster_propagation Propagation AVE Alkyl Vinyl Ether (Donor) CTC [AVE···MA] (Charge-Transfer Complex) AVE->CTC MA Maleic Anhydride (Acceptor) MA->CTC R_dot R• (Initiator Radical) CTC_prop ~[AVE-MA]• R_dot->CTC_prop + [AVE···MA] CTC_prop->CTC_prop + [AVE···MA]

Comparative Reactivity Data

The reactivity ratios for the free-radical copolymerization of various alkyl vinyl ethers with maleic anhydride are typically very low, with their product (r₁r₂) approaching zero, which is characteristic of a highly alternating system.

Alkyl Vinyl Ether (M₁)Comonomer (M₂)r₁ (AVE)r₂ (MA)r₁r₂Polymerization ConditionsReference
Methyl vinyl etherMaleic Anhydride~0~0~0Cyclohexane/Ethyl acetate, 70-80°C[5]
Ethyl vinyl etherMaleic Anhydride0.0180.0350.00063Supercritical CO₂, AIBN[6]
Isobutyl vinyl etherMaleic Anhydride~0~0~0Chloroform or MEK, 50°C, AIBN[5]
n-Butyl vinyl etherMaleic Anhydride~0~0~0Not specified[7]

While specific reactivity ratios for all AVE-maleic anhydride pairs are not always reported, the literature consistently describes the formation of completely alternating copolymers.[5][7] This indicates that the reactivity of the charge-transfer complex dominates the polymerization, minimizing the influence of the specific alkyl group on the overall copolymer composition. The primary role of the alkyl group in this system is to modulate the physical properties of the resulting copolymer, such as its solubility and glass transition temperature.

Copolymerization with Other Monomers: The Challenge of Mechanistic Incompatibility

The copolymerization of alkyl vinyl ethers with other common vinyl monomers, such as acrylates and vinyl esters, is notoriously difficult due to their fundamentally different polymerization mechanisms. Acrylates and vinyl esters typically undergo free-radical polymerization, a mechanism to which AVEs are not amenable for homopolymerization.[2]

Recent advances have explored strategies to overcome this challenge, such as using dual initiator systems that can promote both cationic and radical polymerization simultaneously.[8] However, these methods often result in the formation of block copolymers or polymer blends rather than true random or alternating copolymers, and the concept of classical reactivity ratios is not directly applicable. For researchers in drug development, this mechanistic incompatibility is a crucial consideration, as it limits the straightforward synthesis of random copolymers of AVEs with a wide range of functional monomers.

Experimental Protocols for Determining Reactivity Ratios

For researchers wishing to investigate the copolymerization of novel alkyl vinyl ethers or with new comonomers, a robust experimental protocol for determining reactivity ratios is essential. The following outlines a general procedure.

Experimental Workflow

G A 1. Prepare Monomer Feed Mixtures (Varying M₁/M₂ ratios) B 2. Perform Copolymerization (Low conversion, <10%) A->B C 3. Isolate and Purify Copolymer B->C D 4. Determine Copolymer Composition (e.g., ¹H NMR Spectroscopy) C->D E 5. Calculate Reactivity Ratios (Fineman-Ross or Kelen-Tüdős Method) D->E

Step-by-Step Methodology

Step 1: Materials and Preparation

  • Monomer Purification: Ensure monomers are free of inhibitors and other impurities. Alkyl vinyl ethers can be distilled from calcium hydride.[6] The comonomer should be purified according to standard procedures.

  • Initiator and Solvent: Use a freshly purified initiator (e.g., AIBN for free-radical, SnCl₄ for cationic) and anhydrous solvents.

Step 2: Copolymerization Reactions

  • Prepare a series of reaction vessels with varying initial molar feed ratios of the two monomers (M₁ and M₂).

  • Add the appropriate solvent and initiator.

  • Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) at a constant temperature.

  • Monitor the reaction time carefully to ensure low monomer conversion (ideally below 10%). This is crucial for the validity of the Fineman-Ross and Kelen-Tüdős methods.

  • Quench the polymerization (e.g., by rapid cooling or addition of a terminating agent).

  • Precipitate the copolymer in a non-solvent, filter, and dry to a constant weight.

Step 3: Copolymer Composition Analysis via ¹H NMR Spectroscopy

  • Dissolve a known amount of the purified copolymer in a suitable deuterated solvent (e.g., CDCl₃).[9][10]

  • Acquire the ¹H NMR spectrum.

  • Identify characteristic peaks for each monomer unit in the copolymer that do not overlap.

  • Integrate these characteristic peaks.

  • Calculate the molar ratio of the monomers in the copolymer using the integral values and the number of protons corresponding to each peak.

Step 4: Calculation of Reactivity Ratios

The Fineman-Ross and Kelen-Tüdős methods are linear graphical methods used to determine reactivity ratios from low-conversion copolymerization data.

  • Fineman-Ross Method: The Mayo-Lewis equation is rearranged into a linear form: G = H * r₁ - r₂ where G = (F/f) * (f - 1) and H = F² / f. f is the molar ratio of M₁/M₂ in the feed, and F is the molar ratio of M₁/M₂ in the copolymer. A plot of G versus H gives a straight line with a slope of r₁ and an intercept of -r₂.

  • Kelen-Tüdős Method: This is an extension of the Fineman-Ross method that aims to provide a more even distribution of data points. The equation is: η = (r₁ + r₂/α) * ξ - r₂/α where η = G / (α + H) and ξ = H / (α + H). α is an arbitrary constant, typically set as the geometric mean of the highest and lowest H values. A plot of η versus ξ gives a straight line. The intercept at ξ = 0 is -r₂/α, and the intercept at ξ = 1 is r₁.

Conclusion

The reactivity of alkyl vinyl ethers in copolymerization is highly dependent on the chosen polymerization method. In cationic polymerization, their reactivity is significantly influenced by the electronic and steric nature of the alkyl substituent, with larger and more branched alkyl groups generally leading to higher reactivity. In contrast, in free-radical copolymerization with electron-deficient monomers like maleic anhydride, the formation of a charge-transfer complex leads to highly alternating copolymers, with the specific alkyl group having a lesser impact on the copolymer composition. The copolymerization of AVEs with electron-neutral or electron-rich monomers via free-radical pathways remains a significant challenge. A thorough understanding of these reactivity trends, coupled with rigorous experimental determination of reactivity ratios, is crucial for the successful design and synthesis of novel functional copolymers for advanced applications in research, science, and drug development.

References

A Comparative Guide to Purity Assessment of Vinyl Isopropyl Ether for Research and Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Vinyl isopropyl ether (IPE), a colorless, volatile liquid with the chemical structure C₅H₁₀O, is a valuable monomer and chemical intermediate.[1] Its high reactivity, conferred by the vinyl functional group, makes it a key building block in the synthesis of specialty polymers, coatings, adhesives, and advanced pharmaceutical intermediates.[1][2] In these demanding applications, particularly within drug development and polymer science, the purity of IPE is not merely a quality metric but a critical parameter that dictates reaction kinetics, polymer molecular weight distribution, and the safety and efficacy of the final product.

Impurities, even at trace levels, can act as reaction inhibitors or initiators, leading to unpredictable outcomes and batch-to-batch inconsistency. This guide provides an in-depth comparison of the essential analytical methods for assessing the purity of this compound. We will move beyond procedural steps to explore the causality behind methodological choices, offering field-proven insights to help researchers, scientists, and quality control professionals establish robust and reliable analytical workflows.

The Criticality of the Impurity Profile

A successful purity assessment begins with understanding what to look for. The impurity profile of this compound is typically a composite of process-related substances, degradation products, and common contaminants.

  • Process-Related Impurities: The synthesis of IPE often involves the reaction of acetylene with isopropanol. Incomplete reactions or side reactions can leave residual isopropanol . Another potential byproduct is diisopropyl ether , formed through the acid-catalyzed dehydration of two isopropanol molecules.[3]

  • Degradation Products: Like many ethers, IPE can form explosive peroxides upon exposure to air and light, posing a significant safety hazard. The vinyl group can also be susceptible to premature polymerization, leading to oligomers or polymers in the monomer. Thermal decomposition can yield byproducts such as acetaldehyde and propylene .[3]

  • General Contaminants: Water is a ubiquitous impurity that can interfere with many polymerization reactions, particularly cationic polymerization, for which vinyl ethers are well-suited.[3]

Identifying and quantifying these specific impurities is paramount for ensuring the material's suitability for its intended use.

Primary Purity Assay: Gas Chromatography (GC)

For a volatile organic compound like this compound, Gas Chromatography with Flame Ionization Detection (GC-FID) is the definitive technique for determining overall purity and quantifying organic impurities. It excels at separating compounds with different boiling points and polarities.

Causality Behind the Method

The success of a GC method is fundamentally dependent on the choice of the stationary phase within the capillary column.

  • Column Selection: The primary challenge is to resolve the this compound peak from its most common and structurally similar impurity, isopropanol. Isopropanol, with its hydroxyl group, is significantly more polar than the ether. Therefore, a polar stationary phase , such as one based on polyethylene glycol (a "WAX" type column), is the logical choice.[4][5] This phase retains polar analytes like isopropanol more strongly than the less polar ether, ensuring baseline separation, which is critical for accurate quantification. A non-polar column would elute the compounds primarily by boiling point, potentially causing co-elution and inaccurate results.

  • Injector and Detector: A split injector is used to introduce a very small, representative fraction of the neat or concentrated sample onto the column, preventing overload. The Flame Ionization Detector (FID) is ideal as it is highly sensitive to nearly all organic compounds and exhibits a wide linear range, making it perfect for calculating purity by area percent normalization.

  • Thermal Gradient: A programmed temperature ramp is employed, starting at a low temperature to resolve volatile components and gradually increasing to elute less volatile impurities, ensuring a comprehensive impurity profile is captured in a single run.

Experimental Protocol: GC-FID Purity Assay
  • System Preparation:

    • Instrument: Gas Chromatograph equipped with a split/splitless injector and a Flame Ionization Detector.

    • Column: DB-WAX, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent polar column).

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.5 mL/min).

  • Instrumental Conditions:

    • Injector Temperature: 250°C.

    • Split Ratio: 100:1 (adjust as needed based on sample concentration).

    • Oven Program: Initial temperature 40°C, hold for 5 minutes. Ramp at 10°C/min to 200°C, hold for 5 minutes.

    • Detector Temperature: 280°C.

  • Sample and Standard Preparation:

    • Purity Sample: Dilute the this compound sample 1:100 in a suitable solvent like dichloromethane.

    • Impurity Standard: Prepare a standard mixture containing known concentrations of potential impurities (e.g., isopropanol, diisopropyl ether) in the same solvent to confirm retention times and determine response factors if necessary.

  • Analysis and Data Interpretation:

    • Inject 1 µL of the prepared sample.

    • Identify peaks by comparing retention times to the impurity standard.

    • Calculate the purity using the area percent normalization method:

      • Purity (%) = (Area of IPE Peak / Total Area of All Peaks) x 100

GC Analysis Workflow

Caption: Workflow for purity assay of this compound by GC-FID.

Quantification of Specific Impurities

While GC-FID provides the overall purity, certain impurities require dedicated methods due to their nature or low concentration.

Method 1: Karl Fischer Titration for Water Content

The Karl Fischer (KF) titration is the gold standard for water determination.[6] However, this compound presents a significant analytical challenge.

Standard KF reagents contain methanol, which can undergo an addition reaction with the vinyl group of IPE, catalyzed by the acidic components of the reagent. This side reaction consumes iodine and generates water, leading to erroneously high and drifting water content readings.[7] Therefore, simply applying a standard KF method is not a trustworthy protocol.

To achieve a self-validating and accurate result, the methodology must be adapted.

  • Reagent Selection: Utilize specialized Karl Fischer reagents that are free of methanol and designed for aldehydes, ketones, and other interfering substances.

  • Coulometric vs. Volumetric: For the typically low water content expected in a high-purity monomer (<0.1%), coulometric Karl Fischer titration is the superior choice. It offers higher sensitivity and precision at parts-per-million (ppm) levels compared to the volumetric method.

  • Apparatus: Coulometric Karl Fischer Titrator.

  • Reagents: Use a specialized anolyte/catholyte system designed for vinyl ethers or ketones (e.g., Hydranal-Coulomat AG-H).

  • System Preparation: Fill the titration cell with the appropriate reagents and precondition the cell by running the titrator until a stable, low drift rate is achieved. This removes any ambient moisture from the system.

  • Sample Analysis:

    • Using a gas-tight syringe, accurately draw a known weight (or volume, if density is known) of the this compound sample.

    • Inject the sample directly into the conditioned titration cell.

    • Start the titration. The instrument will automatically stop at the endpoint and calculate the water content, typically in µg or ppm.

KF_Workflow start Start cell_prep Prepare Titration Cell (Methanol-Free Reagents) start->cell_prep precondition Pre-Titrate Cell to Dryness (Achieve Low Drift) cell_prep->precondition inject Inject Weighed Sample of this compound precondition->inject titrate Coulometric Titration (Iodine Generation) inject->titrate endpoint Endpoint Detection titrate->endpoint calculate Calculate Water Content (ppm or %) endpoint->calculate end End calculate->end

Caption: Coulometric Karl Fischer workflow adapted for vinyl ethers.

Method 2: Titration for Peroxide Value

The potential for peroxide formation in ethers necessitates routine testing to ensure safety. A standard iodometric titration is a reliable method.

  • Reagent Preparation: Prepare a saturated solution of potassium iodide in glacial acetic acid.

  • Procedure:

    • In a flask, add a measured amount of the this compound sample to a solvent like acetic acid/chloroform.

    • Add the potassium iodide solution. Peroxides in the sample will oxidize the iodide (I⁻) to iodine (I₂).

    • Titrate the liberated iodine with a standardized sodium thiosulfate solution using a starch indicator. The endpoint is the disappearance of the blue color.

  • Calculation: The peroxide value is calculated based on the volume of titrant used and expressed as milliequivalents of active oxygen per kilogram of sample.

Structural Confirmation and Identity

Beyond quantifying impurities, confirming the identity of the primary component is a fundamental requirement.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is an exceptionally powerful tool for unambiguous structure confirmation. The spectrum of this compound is highly characteristic, showing distinct signals for the three vinyl protons and the methine and methyl protons of the isopropyl group.[8] Impurities like isopropanol would be readily identifiable by their unique signals. Furthermore, Quantitative NMR (qNMR) can be employed as a primary method to determine purity with high precision without requiring a certified standard of the analyte itself.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides a molecular "fingerprint" and is excellent for rapid identity verification. The spectrum of IPE will show characteristic absorption bands for the C=C stretch of the vinyl group (~1620 cm⁻¹) and the strong C-O-C stretch of the ether linkage (~1100-1200 cm⁻¹).[10][11]

Comparative Summary of Analytical Methods

MethodPurposePrincipleTypical LOQKey StrengthsKey Limitations
GC-FID Purity Assay, Organic ImpuritiesChromatographic Separation~10-100 ppmHigh resolution, excellent for volatiles, robust quantification.Not suitable for water or non-volatile impurities (polymers).
Karl Fischer Water ContentCoulometric Titration~1-10 ppmHighly specific and accurate for water.Interference from vinyl group requires specialized reagents. [7]
Peroxide Titration Peroxide ImpuritiesIodometric Titration~1 meq/kgStandardized, reliable method for safety-critical impurity.Non-specific to the type of peroxide.
¹H NMR Identity, Structural ImpuritiesNuclear Magnetic Resonance~0.05-0.1%Unambiguous structure confirmation, qNMR provides primary purity.Lower sensitivity than GC for trace impurities; higher equipment cost.
FTIR Identity ConfirmationInfrared AbsorptionN/AFast, simple, excellent for identity verification (fingerprinting).Not quantitative; low sensitivity for impurities.

Method Validation: The Pillar of Trustworthiness

Describing a protocol is insufficient; the protocol must be a self-validating system. Any analytical method intended for quality control must be validated to ensure it is fit for purpose.[12] This process provides documented evidence that the method is reliable, reproducible, and accurate for the intended analysis. Key validation parameters, as defined by guidelines from the International Council for Harmonisation (ICH), include:[13]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, degradants).

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly (includes repeatability and intermediate precision).

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Validation_Pyramid cluster_0 Method Reliability Level1 Specificity Level2 Linearity Range Level3 Accuracy Precision Level4 LOQ Robustness

Caption: Key parameters for analytical method validation.

Conclusion

The purity assessment of this compound requires a multi-faceted approach. A combination of analytical techniques provides a comprehensive and trustworthy characterization of the material.

  • Primary Assay: GC-FID using a polar column stands as the definitive method for overall purity and the quantification of organic impurities like isopropanol.

  • Water Content: Coulometric Karl Fischer titration with specialized methanol-free reagents is mandatory for accurate water determination, avoiding interferences from the reactive vinyl group.[7]

  • Safety Screening: A simple iodometric titration should be regularly employed to monitor for hazardous peroxide formation.

  • Identity Confirmation: NMR and FTIR spectroscopy provide unambiguous structural confirmation and serve as rapid identity checks.

By carefully selecting and validating the appropriate combination of these methods, researchers, scientists, and drug development professionals can ensure the quality, consistency, and safety of their this compound, leading to more reliable and reproducible scientific outcomes.

References

A Senior Application Scientist's Guide to the Characterization of Poly(Vinyl isopropyl ether) using GPC and NMR

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical comparison of two essential analytical techniques for the characterization of poly(vinyl isopropyl ether) (PVIPE): Gel Permeation Chromatography (GPC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond procedural steps to explain the causality behind experimental choices, ensuring a robust understanding of how these methods provide complementary data on the molecular weight distribution and microstructure of PVIPE.

Poly(this compound) is a polymer valued for its flexibility, adhesive qualities, and chemical resistance, finding applications in coatings, adhesives, and lubricants.[1] The physical and chemical properties of PVIPE are intrinsically linked to its molecular weight, molecular weight distribution (polydispersity), and its stereochemistry (tacticity). Therefore, accurate and detailed characterization is paramount for quality control and the development of new materials.

I. Determining Molecular Weight and Polydispersity with Gel Permeation Chromatography (GPC)

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the premier technique for determining a polymer's molecular weight distribution.[1][2] The separation mechanism is based on the hydrodynamic volume of the polymer chains in solution, not their molecular weight directly.[2] Larger molecules navigate through the porous column packing material more quickly, eluting first, while smaller molecules penetrate the pores more deeply and have a longer retention time.[3]

Experimental Protocol for GPC Analysis of PVIPE

A successful GPC analysis hinges on the complete dissolution of the polymer in the mobile phase and the selection of appropriate columns and calibration standards.[4]

Step-by-Step Methodology:

  • Mobile Phase Preparation: Ensure the mobile phase, typically inhibitor-free tetrahydrofuran (THF) for poly(vinyl ethers), is adequately degassed to prevent bubble formation, which can interfere with the detector signal.[5]

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the dried PVIPE sample.[6]

    • Dissolve the sample in 1 mL of inhibitor-free THF.[6] Gentle agitation or stirring may be required to ensure complete dissolution. For some polymers, mild heating can be applied, but care must be taken to avoid thermal degradation.[5]

    • Filter the dissolved sample through a 0.2–0.45 µm PTFE syringe filter to remove any particulates that could damage the GPC columns.[5]

  • Instrumentation and Conditions:

    • Equilibrate the GPC system with the mobile phase until a stable baseline is achieved.

    • Inject the prepared sample into the GPC system.

  • Calibration:

    • A calibration curve is constructed using a series of narrow molecular weight standards (e.g., polystyrene or polymethyl methacrylate).[2]

    • The peak retention times of the standards are plotted against the logarithm of their known molecular weights.

  • Data Analysis:

    • The elution profile of the PVIPE sample is recorded by a detector, most commonly a differential refractive index (dRI) detector.

    • The molecular weight distribution of the sample is determined by comparing its retention time to the calibration curve. This allows for the calculation of the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[3]

Data Presentation: GPC Parameters for PVIPE Analysis
ParameterRecommended ConditionRationale
Mobile Phase Tetrahydrofuran (THF)Excellent solvent for poly(vinyl ethers) and compatible with common GPC columns.
Columns Polystyrene-divinylbenzene (PS-DVB)Provides good resolution for a wide range of molecular weights.[7]
Detector Differential Refractive Index (dRI)Universal detector that responds to the presence of the polymer in the eluent.
Flow Rate 1.0 mL/minA standard flow rate that provides a balance between analysis time and resolution.
Temperature Ambient or slightly elevated (e.g., 35-40 °C)Ensures good solubility and reduces solvent viscosity for better performance.
Calibration Polystyrene or PMMA standardsReadily available with narrow polydispersity for accurate calibration.
Concentration 1-2 mg/mLSufficient for a good detector signal without causing viscosity-related issues.[4]

Visualization of the GPC Workflow

GPC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis GPC System cluster_data Data Processing P1 Weigh PVIPE Sample P2 Dissolve in THF P1->P2 P3 Filter Solution P2->P3 A2 Injector P3->A2 Inject Sample P4 Degas THF Mobile Phase A1 Pump P4->A1 A1->A2 A3 PS-DVB Columns A2->A3 A4 dRI Detector A3->A4 D1 Chromatogram A4->D1 D3 Calculate Mn, Mw, PDI D1->D3 D2 Calibration Curve D2->D3

Caption: Workflow for GPC analysis of poly(this compound).

II. Elucidating Microstructure and Tacticity with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the chemical structure and stereochemistry of a polymer.[8] By analyzing the chemical shifts and coupling constants in ¹H and ¹³C NMR spectra, one can confirm the polymer's identity and quantify its tacticity.[9]

Tacticity in Poly(this compound):

  • Isotactic: The isopropyl ether side groups are all on the same side of the polymer backbone.

  • Syndiotactic: The side groups are on alternating sides of the backbone.

  • Atactic: The side groups are randomly arranged.

The tacticity of PVIPE significantly impacts its physical properties, such as crystallinity, solubility, and glass transition temperature.[10]

Experimental Protocol for NMR Analysis of PVIPE

Step-by-Step Methodology:

  • Sample Preparation:

    • For ¹H NMR, dissolve 10-20 mg of the PVIPE sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., deuterated chloroform, CDCl₃).[8]

    • For ¹³C NMR, a higher concentration is typically required, around 50-100 mg of PVIPE.[8]

    • Ensure the sample is fully dissolved by gentle agitation.

  • Data Acquisition:

    • Acquire the ¹H and ¹³C NMR spectra using a high-field NMR spectrometer.

    • For quantitative ¹³C NMR, ensure a sufficient relaxation delay between scans to allow for full relaxation of the carbon nuclei.

  • Data Processing:

    • Process the raw data by applying Fourier transformation, phase correction, and baseline correction.[8]

    • Calibrate the chemical shift axis using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

  • Spectral Interpretation:

    • ¹H NMR: Assign the peaks corresponding to the methine proton of the backbone (-CH-O-), the methylene protons of the backbone (-CH₂-), and the protons of the isopropyl group (-CH(CH₃)₂). The chemical shift and multiplicity of the backbone protons are sensitive to the polymer's tacticity.

    • ¹³C NMR: Assign the peaks for the backbone methine and methylene carbons, as well as the carbons of the isopropyl group. The backbone carbon resonances, particularly the methine carbon, will often split into multiple peaks corresponding to different stereochemical environments (triads: mm, mr, rr), allowing for the quantification of tacticity.

Data Presentation: Expected NMR Chemical Shifts for PVIPE in CDCl₃
Group¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)Notes
Backbone -CH-O- ~3.3-3.8~73-75Sensitive to tacticity; may appear as a broad multiplet or resolved peaks.
Backbone -CH₂- ~1.4-2.0~39-42Also sensitive to tacticity. In isotactic polymers, the two protons can be non-equivalent.
Side Chain -CH(CH₃)₂ ~3.6-3.8~68-70May overlap with the backbone methine proton in the ¹H spectrum.
Side Chain -CH(CH₃)₂ ~1.1-1.2~22-24Typically appears as a doublet in the ¹H spectrum.

Note: These are approximate chemical shift ranges. Actual values can vary depending on the solvent, temperature, and polymer tacticity.

Visualization of Tacticity and its NMR Signature

Tacticity_NMR cluster_tacticity PVIPE Tacticity cluster_nmr 13C NMR Backbone Methine Signal T1 Isotactic (mm) N1 Single Peak T1->N1 Leads to T2 Syndiotactic (rr) N2 Single Peak (different shift) T2->N2 Leads to T3 Atactic (mr, mm, rr) N3 Multiple Peaks T3->N3 Leads to

Caption: Relationship between PVIPE tacticity and its ¹³C NMR spectrum.

III. Comparative Analysis: GPC vs. NMR

GPC and NMR are not competing techniques but rather complementary methods that provide a more complete picture of the polymer's characteristics.

FeatureGel Permeation Chromatography (GPC)Nuclear Magnetic Resonance (NMR)
Primary Information Molecular weight distribution (Mn, Mw, PDI)Chemical structure, stereochemistry (tacticity), and end-group analysis.
Principle Separation by hydrodynamic volume in solution.[2]Nuclear spin transitions in a magnetic field.[8]
Strengths - Provides a complete picture of the molecular weight distribution.- Relatively fast and automated.- Provides detailed structural information at the monomer level.- Can quantify tacticity.- Non-destructive.
Limitations - Molecular weight is relative to calibration standards.- Does not provide structural information beyond size.- Can be less sensitive, requiring more sample.- Quantitative analysis requires careful experimental setup.- Does not directly measure molecular weight distribution.
Complementary Use Provides the "macro" view of the polymer size distribution.Provides the "micro" view of the polymer's architecture.

In an ideal workflow, GPC is used to determine the overall size and distribution of the polymer chains, while NMR confirms the chemical identity and provides detailed insight into the stereochemical arrangement of the monomer units. This combined data is crucial for correlating the synthesis conditions with the final properties of the poly(this compound).

IV. Conclusion

The comprehensive characterization of poly(this compound) requires a multi-faceted analytical approach. Gel Permeation Chromatography is indispensable for understanding the macroscopic properties related to polymer chain length and distribution, such as viscosity and mechanical strength. Concurrently, Nuclear Magnetic Resonance spectroscopy offers an unparalleled microscopic view, elucidating the precise chemical structure and stereoregularity that govern properties like crystallinity and thermal behavior. By judiciously applying both GPC and NMR, researchers and drug development professionals can gain a thorough understanding of their PVIPE materials, enabling robust quality control, informed material design, and the development of innovative applications.

References

A Senior Application Scientist's Guide to Vinyl Isopropyl Ether in Advanced Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of polymer science, the pursuit of monomers that offer unique property profiles is relentless. While commodity monomers like styrene and vinyl acetate have long been the workhorses of the industry, there is a growing demand for specialty polymers with tailored characteristics for high-performance applications. This guide provides an in-depth comparison of Vinyl Isopropyl Ether (VIP), a member of the vinyl ether family, as a compelling alternative to conventional vinyl monomers. We will explore its distinct polymerization behavior, the resultant polymer properties, and provide actionable experimental protocols for its use in the laboratory.

The Unique Electronic Nature of Vinyl Ethers

To appreciate the utility of this compound, one must first understand the fundamental electronic properties that set vinyl ethers apart from other vinyl monomers. The ether oxygen atom adjacent to the vinyl group is strongly electron-donating. This enol ether functionality enriches the double bond with electron density, making it highly susceptible to electrophilic attack.

This inherent electronic nature dictates the polymerization pathways available to VIP:

  • Favored Mechanism: Cationic Polymerization: The electron-rich double bond is readily attacked by carbocations, making cationic polymerization the primary and most efficient method for polymerizing vinyl ethers to high molecular weights.[1]

  • Disfavored Mechanism: Radical Homopolymerization: Conversely, this electron richness makes vinyl ethers poor candidates for conventional free-radical homopolymerization. The resulting radical is not sufficiently stabilized, and the monomer exhibits low reactivity towards radical addition.[2][3][4]

  • Viable Alternative: Radical Copolymerization: While radical homopolymerization is challenging, VIP can effectively undergo radical copolymerization with electron-deficient monomers, such as maleic anhydride or acrylates, often leading to alternating copolymers.[2]

This behavior is in stark contrast to monomers like styrene or methyl methacrylate, which are readily polymerized via free-radical methods.

Comparative Analysis: VIP vs. Standard Vinyl Monomers

The choice of a monomer is dictated by its physical properties, its polymerization kinetics, and the characteristics of the final polymer. The following tables provide a comparative overview.

Table 1: Physicochemical Properties of Selected Vinyl Monomers
PropertyThis compound (VIP)Vinyl Acetate (VAc)Styrene
Formula C₅H₁₀OC₄H₆O₂C₈H₈
Molar Mass ( g/mol ) 86.1386.09104.15
Boiling Point (°C) 55-5672.7145
Density (g/cm³ at 20°C) ~0.750.9340.909
Polymerization Type Primarily CationicPrimarily RadicalRadical, Cationic, Anionic
Table 2: Polymer Properties Comparison
PropertyPoly(this compound) (PVIP)Poly(vinyl acetate) (PVAc)Polystyrene (PS)
Glass Transition Temp. (Tg) -3 °C30-45 °C[5]~100 °C
Appearance Flexible, tacky solidClear, hard solidRigid, brittle solid
Solubility Soluble in many organic solvents.[6]Soluble in esters, ketones, aromatics.[7]Soluble in aromatics, chlorinated solvents.
Key Characteristics Flexibility, good adhesion, chemical resistance.[6][8]Good adhesion, forms clear films.[7][9]High modulus, optical clarity.
Primary Applications Adhesives, coatings, lubricants, sealants.[6][8]Adhesives (wood glue), paints, paper coatings.[5]Packaging, insulation, consumer goods.

The low glass transition temperature of PVIP highlights its inherent flexibility and rubbery nature at room temperature, making it an excellent candidate for applications requiring soft, adhesive materials.

Polymerization Mechanisms: A Deeper Dive

Cationic Polymerization of this compound

Cationic polymerization is the most effective route for synthesizing high molecular weight poly(this compound).[1] The process is initiated by an electrophilic species, typically a Lewis acid in conjunction with a proton source (protogen) or a stable carbocation salt.

Cationic_Polymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination / Chain Transfer I Initiator (H⁺) M VIP Monomer I->M + IM Carbocation M->IM Electrophilic Attack P_n Growing Chain (Pₙ⁺) M2 VIP Monomer P_n->M2 + P_n1 Propagated Chain (Pₙ₊₁⁺) M2->P_n1 Monomer Addition P_final Growing Chain (Pₙ⁺) Dead_Polymer Inactive Polymer P_final->Dead_Polymer e.g., Reaction with Nu⁻ Polymerization_Comparison VIP This compound (Electron-Rich) Cationic Cationic Polym. VIP->Cationic Highly Favored VAc Vinyl Acetate (Moderately Activated) Radical Radical Polym. VAc->Radical Favored Styrene Styrene (Versatile) Styrene->Cationic Styrene->Radical Favored Anionic Anionic Polym. Styrene->Anionic

References

A Senior Application Scientist's Guide: Validating Vinyl Isopropyl Ether as a Precursor for Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Protecting Groups in Pharmaceutical Synthesis

In the intricate landscape of multi-step organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs), the judicious use of protecting groups is a cornerstone of success. These molecular scaffolds temporarily mask reactive functional groups, preventing them from undergoing unwanted transformations while other parts of a molecule are being modified.[1][2] Vinyl ethers have emerged as a versatile and efficient class of protecting groups, especially for the ubiquitous hydroxyl moiety.[2][3]

This guide provides an in-depth validation of Vinyl Isopropyl Ether (IVE) as a precursor for generating the 1-isopropoxyethyl (IPE) protecting group. We will dissect its performance by comparing it objectively with other common alcohol protecting groups, supported by mechanistic insights and actionable experimental protocols designed for the modern pharmaceutical development laboratory.

Core Chemistry of this compound

This compound is a reactive vinyl ether featuring a vinyl group bonded to an isopropyl group.[4] Its primary application in pharmaceutical synthesis is the protection of alcohols. The reaction, typically catalyzed by a mild acid, proceeds via the addition of the alcohol's hydroxyl group across the vinyl double bond. This forms a stable acetal, the IPE group, effectively masking the alcohol's reactivity.

The key to the utility of vinyl ether-based protecting groups lies in their stability profile: they are robust under basic, nucleophilic, and reductive conditions but can be cleaved with exceptional ease under mild acidic conditions.[3] This "on/off" capability is critical for designing efficient and high-yielding synthetic routes.

Comparative Analysis: IPE vs. Alternative Alcohol Protecting Groups

The selection of a protecting group is a critical decision driven by the overall synthetic strategy. A group's stability must be orthogonal to the reaction conditions employed in subsequent steps. Here, we compare the IPE group derived from this compound against three widely used alternatives: Tert-Butyldimethylsilyl (TBDMS), Benzyl (Bn), and Tetrahydropyranyl (THP) ethers.

FeatureIPE (from this compound) TBDMS (from TBDMS-Cl) Benzyl (from BnBr) THP (from DHP)
Protection Conditions Mild acid catalyst (e.g., p-TsOH, PPTS) in an inert solvent (e.g., DCM).[5]Weak base (e.g., Imidazole) in an inert solvent (e.g., DMF).[6]Strong base (e.g., NaH) in an inert solvent (e.g., THF, DMF).[1][6]Mild acid catalyst (e.g., p-TsOH) in an inert solvent (e.g., DCM).[6]
Stability Profile Stable: Bases, Grignards, organolithiums, reductants (LiAlH₄, NaBH₄), most oxidants.[6]Stable: Bases, Grignards, most oxidizing and reducing agents.Stable: Strong bases, acids, nucleophiles, most oxidizing/reducing agents.Stable: Bases, Grignards, organolithiums, reductants, most oxidants.[6]
Lability (Cleavage) Very Labile: Mild aqueous acid (e.g., AcOH, dilute HCl).[7][8]Labile: Fluoride ion sources (e.g., TBAF), strong acid.[6][9]Labile: Catalytic hydrogenolysis (H₂, Pd/C), strong acids (HBr/AcOH).[1][6]Labile: Aqueous acid (e.g., AcOH, dilute HCl).[6]
Key Advantage Very mild and rapid cleavage conditions. Low cost of the reagent.High stability to a broad range of non-acidic reagents.Very high stability; removable under neutral hydrogenolysis conditions.Low cost and easy introduction.
Key Disadvantage High acid sensitivity limits its use in acidic reaction steps.Cleavage requires specific, sometimes costly, fluoride reagents.Requires a strong base for introduction and specialized equipment for hydrogenation.Introduces a new stereocenter, potentially complicating NMR analysis.

Experimental Validation: Protocols and Methodologies

To provide a practical context, we present standardized protocols for the protection of a model primary alcohol, benzyl alcohol, and its subsequent deprotection.

Protocol 1: Protection of Benzyl Alcohol using this compound

Objective: To form benzyl isopropoxyethyl ether with high efficiency.

Materials:

  • Benzyl alcohol (1.0 eq)

  • This compound (1.5 eq)

  • Pyridinium p-toluenesulfonate (PPTS) (0.05 eq)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a stirred solution of benzyl alcohol in anhydrous DCM at 0 °C under an inert atmosphere (N₂), add PPTS.

  • Add this compound dropwise over 5 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexane/Ethyl Acetate gradient) to yield the pure protected alcohol.

Protocol 2: Deprotection of Benzyl Isopropoxyethyl Ether

Objective: To regenerate benzyl alcohol under mild acidic conditions.

Materials:

  • Benzyl isopropoxyethyl ether (1.0 eq)

  • Acetic Acid (20% aqueous solution)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the protected alcohol in a 1:1 mixture of THF and 20% aqueous acetic acid.[8]

  • Stir the mixture at room temperature for 1-3 hours, monitoring by TLC.

  • Once deprotection is complete, carefully neutralize the solution with saturated aqueous sodium bicarbonate.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify by flash column chromatography if necessary.

Visualization of Key Processes

To better illustrate the decision-making and chemical transformations involved, the following diagrams are provided.

G cluster_0 Protecting Group Selection Workflow Start Need to Protect an Alcohol? NextSteps Subsequent Reaction Conditions? Start->NextSteps Acidic Acidic Conditions? NextSteps->Acidic Basic Basic/Nucleophilic Conditions? Acidic->Basic No UseTBDMS Consider TBDMS Acidic->UseTBDMS Yes Reductive Reductive Conditions (e.g., Hydrogenolysis)? Basic->Reductive Yes UseIPE Consider IPE (from IVE) or THP Basic->UseIPE No UseBn Consider Benzyl (Bn) Reductive->UseBn No AvoidBn Avoid Benzyl (Bn) Reductive->AvoidBn Yes

Caption: Decision workflow for selecting an alcohol protecting group.

Caption: Mechanism for IPE protection and deprotection.

Conclusion and Expert Recommendations

This compound is a highly effective and economically viable precursor for the protection of hydroxyl groups in pharmaceutical intermediates. The resulting IPE group offers a distinct advantage due to the exceptionally mild acidic conditions required for its removal, a feature that is highly desirable in the late stages of a synthesis involving sensitive, complex molecules.

Our expert recommendation is as follows:

  • Employ IPE protection when the synthetic route is dominated by basic, organometallic, or reductive steps, and a final, mild deprotection is required.

  • Avoid IPE protection if any subsequent steps necessitate acidic conditions, as premature cleavage will occur. In such cases, a more robust group like TBDMS or Benzyl ether would be a superior choice.

By understanding the comparative stability and reactivity profiles outlined in this guide, researchers and drug development professionals can make more informed and strategic decisions, ultimately leading to more efficient, robust, and scalable synthetic routes for novel pharmaceutical agents.

References

A Comparative Guide to the Thermal Stability of Poly(vinyl isopropyl ether) via Thermogravimetric Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Thermal Stability for Poly(vinyl isopropyl ether)

Poly(this compound) (PVIPE) is a polymer valued for its unique properties, including its use in specialized applications such as adhesives, coatings, and pharmaceutical formulations.[1] The thermal stability of a polymer is a critical parameter that dictates its processing window and service life at elevated temperatures. Understanding the thermal decomposition behavior of PVIPE is therefore essential for optimizing its performance and ensuring its reliability in various applications.

Thermogravimetric analysis (TGA) is a powerful analytical technique used to characterize the thermal stability of materials.[2] It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This analysis provides key metrics such as the onset temperature of decomposition (Tonset) and the temperature of maximum decomposition rate (Tmax), which are invaluable for comparing the thermal stability of different polymers.

Comparative Thermal Stability Analysis

The nature of the side group in poly(vinyl ethers) significantly influences their thermal stability.[3] Larger or more complex side groups can alter the degradation mechanism and decomposition temperatures. For a comprehensive comparison, the following table summarizes the key thermal decomposition temperatures for PVIPE (estimated) and a range of other widely used polymers.

Table 1: Comparative Thermal Stability of Various Polymers

PolymerOnset Decomposition Temp. (Tonset / T10%)Temperature of Maximum Decomposition Rate (Tmax)
Poly(this compound) (PVIPE) ~360 - 380 °C (Estimated) ~380 - 418 °C (Estimated) [3]
Poly(ethyl vinyl ether) (PEVE)Not Specified380 - 418 °C[3]
Poly(n-butyl vinyl ether) (PBVE)Not Specified380 - 418 °C[3]
Poly(methyl methacrylate) (PMMA)~250 - 280 °C[4]~290 °C and ~365 °C (multi-stage)[4][5]
Poly(vinyl chloride) (PVC)~220 - 280 °C[4]~275 - 280 °C and ~450 °C (multi-stage)[4][6]
Poly(vinyl alcohol) (PVA)~240 - 290 °C[4]~293 °C and ~450 °C (multi-stage)[4][7]
Polystyrene (PS)~315 °C (T10%)[4]~413 - 466 °C[4]
Polypropylene (PP)~393 °C (T5%)~454 °C
Polyethylene (PE)~375 °C~456 °C

Note: Data is compiled from various sources and experimental conditions (e.g., heating rate) may vary. Tonset refers to the temperature at which significant degradation begins, while T10% and T5% refer to the temperature at which 10% and 5% weight loss is observed, respectively.

This comparative data highlights that PVIPE and its aliphatic poly(vinyl ether) counterparts possess relatively high thermal stability, surpassing that of common polymers like PMMA, PVC, and PVA. This characteristic makes them suitable for applications requiring processing at moderately high temperatures.

Experimental Protocol: Thermogravimetric Analysis of Polymers

The following is a detailed, step-by-step methodology for performing a TGA experiment, based on the principles outlined in ASTM E1131, a standard test method for compositional analysis by thermogravimetry.[2][8][9][10][11]

Objective: To determine the thermal stability of a polymer sample by measuring its mass loss as a function of temperature.

Materials and Equipment:

  • Thermogravimetric Analyzer (TGA)

  • High-purity nitrogen gas (or other inert gas)

  • Oxygen or air (for oxidative stability studies)

  • Microbalance

  • Sample pans (e.g., platinum, alumina, or aluminum)

  • Polymer sample (e.g., poly(this compound))

Experimental Workflow Diagram:

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Analysis start Start sample_prep Prepare Polymer Sample (e.g., 5-10 mg powder/film) start->sample_prep weigh_sample Accurately Weigh Sample sample_prep->weigh_sample place_in_pan Place Sample in TGA Pan weigh_sample->place_in_pan load_sample Load Sample into TGA place_in_pan->load_sample set_params Set Experimental Parameters (Temp. Program, Gas Flow) load_sample->set_params purge Purge with Inert Gas set_params->purge run_tga Initiate TGA Run purge->run_tga record_data Record Mass vs. Temperature run_tga->record_data end End record_data->end

Caption: A flowchart illustrating the key stages of a typical thermogravimetric analysis experiment.

Procedure:

  • Sample Preparation:

    • Ensure the polymer sample is representative and homogeneous. For solid samples, a small amount (typically 5-10 mg) is used. The sample can be in the form of a powder, film, or small piece.

    • Accurately weigh the sample using a microbalance and record the initial mass.

    • Carefully place the weighed sample into a clean, tared TGA sample pan. Ensure the sample is evenly distributed at the bottom of the pan.

  • Instrument Setup:

    • Place the sample pan into the TGA instrument's autosampler or manually load it onto the balance mechanism.

    • Define the temperature program. A typical program involves heating the sample from ambient temperature to a final temperature (e.g., 600-800°C) at a constant heating rate (e.g., 10°C/min or 20°C/min).

    • Set the desired atmosphere. For determining thermal stability in the absence of oxidation, use an inert gas like nitrogen with a typical flow rate of 20-50 mL/min.

    • Purge the furnace with the selected gas for a sufficient time to ensure a stable and inert atmosphere before starting the analysis.

  • TGA Measurement:

    • Initiate the TGA run. The instrument will begin to heat the sample according to the defined temperature program.

    • The instrument's software will continuously record the sample's mass as a function of temperature and time.

  • Data Analysis:

    • The primary output is a TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • From the TGA curve, determine the onset temperature of decomposition (Tonset). This is often determined by the intersection of the baseline with the tangent of the steepest part of the mass loss curve.

    • Calculate the derivative of the TGA curve to obtain the derivative thermogravimetric (DTG) curve. The peak of the DTG curve corresponds to the temperature of the maximum rate of mass loss (Tmax).

    • Determine the residual mass at the end of the experiment, which can provide information about the inorganic filler content or char yield.

Causality Behind Experimental Choices

  • Heating Rate: The choice of heating rate can influence the observed decomposition temperatures. A slower heating rate provides more time for the decomposition reactions to occur at lower temperatures, often resulting in lower Tonset and Tmax values. A rate of 10-20°C/min is a common compromise between resolution and experiment time.

  • Atmosphere: An inert atmosphere (nitrogen or argon) is crucial for studying the inherent thermal stability of the polymer without the influence of oxidative degradation. If the material's performance in the presence of air is of interest, the experiment should be conducted in an oxidative atmosphere (air or oxygen).

  • Sample Mass: A small sample mass (5-10 mg) is used to minimize thermal gradients within the sample, ensuring that the entire sample experiences the programmed temperature uniformly.

Conclusion

This guide provides a comparative framework for understanding the thermal stability of poly(this compound) in the context of other common polymers. The experimental data, derived from thermogravimetric analysis, underscores the importance of this technique in materials science and drug development. The provided TGA protocol, grounded in established standards, offers a reliable methodology for researchers to assess the thermal properties of their own polymer systems. By understanding the thermal limitations of polymers like PVIPE, scientists and engineers can make more informed decisions in material selection, processing, and application design.

References

Safety Operating Guide

Navigating the Safe Handling of Vinyl Isopropyl Ether: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the researcher, scientist, and drug development professional, the assurance of a safe laboratory environment is paramount to fostering innovation. Vinyl isopropyl ether, a versatile reagent in organic synthesis, requires meticulous handling due to its inherent chemical properties.[1] This guide serves as an essential resource, providing immediate and actionable intelligence on the selection, use, and disposal of Personal Protective Equipment (PPE) for handling this compound. Our focus extends beyond mere compliance, aiming to instill a deep-seated understanding of the principles of chemical safety.

Understanding the Risks: A Profile of this compound

A thorough risk assessment is the foundation of any robust safety protocol. This compound is a highly flammable liquid and vapor, posing a significant fire hazard.[2][3][4] Its vapors are heavier than air and can travel to an ignition source, leading to flashback.[5][6] Furthermore, this compound is an irritant to the skin, eyes, and respiratory system.[2][7] Prolonged or repeated exposure can lead to dermatitis.[7] A critical, yet often overlooked, hazard is the potential for the formation of explosive peroxides upon exposure to air, particularly during storage.[3][5][6][7][8][9]

Property Hazard Source
Physical State Colorless, volatile liquid[1]
Flammability Highly flammable liquid and vapor (Class IB Flammable Liquid)[2][3][4][7]
Vapor Density Heavier than air[6]
Health Hazards Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[2][7]
Reactivity May form explosive peroxides on contact with air.[3][5][6][7][8][9]

Core Protective Measures: Your Personal Protective Equipment Ensemble

The selection of appropriate PPE is a critical control measure to mitigate the risks associated with handling this compound. The following recommendations are based on a comprehensive evaluation of the chemical's hazards.

Hand Protection: The First Line of Defense

Given that this compound causes skin irritation, the use of chemical-resistant gloves is mandatory.[2] Not all glove materials offer the same level of protection. For handling this specific ether, butyl rubber or neoprene gloves are recommended.[10][11] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure the chosen gloves are suitable for the duration and nature of the work.[12]

Procedural Steps for Glove Use:

  • Inspection: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tears.

  • Donning: Ensure hands are clean and dry before putting on gloves.

  • Doffing: To prevent skin contamination, carefully peel off the first glove by grasping the cuff and turning it inside out. With the ungloved hand, slide your fingers under the cuff of the remaining glove and peel it off, also inside out.

  • Disposal: Dispose of used gloves in a designated hazardous waste container.[2] Do not reuse disposable gloves.

Eye and Face Protection: Shielding Against Splashes and Vapors

The potential for serious eye irritation necessitates robust eye and face protection.[2]

  • Safety Goggles: Chemical splash goggles that meet the ANSI Z87.1 standard are the minimum requirement.[12] They provide a seal around the eyes, protecting against splashes and vapors.

  • Face Shield: In situations where there is a higher risk of splashing, such as when transferring large quantities or working with heated material, a face shield should be worn in addition to safety goggles.[12][13]

Body Protection: Minimizing Skin Exposure

To protect against accidental spills and splashes, appropriate body protection is essential.

  • Laboratory Coat: A flame-resistant lab coat should be worn and kept fully buttoned.[2]

  • Apron: For larger-scale operations, a chemical-resistant apron made of a material like butyl rubber or neoprene provides an additional layer of protection.

  • Full-Body Suit: In the event of a large spill or for emergency response, a full-body chemical-resistant suit may be necessary.

Respiratory Protection: Safeguarding Against Inhalation Hazards

This compound vapors can cause respiratory irritation.[2][7] Engineering controls, such as working in a certified chemical fume hood, are the primary means of controlling vapor exposure. However, in situations where engineering controls are not sufficient or during emergency situations, respiratory protection is required.

  • Respirator Selection: A NIOSH-approved respirator with an organic vapor cartridge is recommended.[7] If the airborne concentration is high, a full-face respirator or a supplied-air respirator may be necessary.[2][14]

  • Fit Testing and Training: Proper fit testing and user training are essential to ensure the effectiveness of any respirator.

Workflow for PPE Selection and Use

The following diagram illustrates the decision-making process for selecting and using the appropriate PPE when handling this compound.

PPE_Workflow PPE Selection Workflow for this compound cluster_assessment Hazard Assessment cluster_ppe PPE Selection cluster_procedure Operational Protocol Start Task: Handling this compound Hazards Identify Hazards: - Flammable - Skin/Eye Irritant - Respiratory Irritant - Peroxide Former Start->Hazards Hand Hand Protection: Chemical-resistant gloves (e.g., Butyl, Neoprene) Hazards->Hand Skin Irritant Eye Eye/Face Protection: Chemical splash goggles (Face shield if splash risk) Hazards->Eye Eye Irritant Body Body Protection: Flame-resistant lab coat (Chemical apron for large volumes) Hazards->Body Skin Irritant Respiratory Respiratory Protection: Work in fume hood. Respirator if needed. Hazards->Respiratory Respiratory Irritant Don Don PPE Correctly Hand->Don Eye->Don Body->Don Respiratory->Don Handle Handle Chemical Safely Don->Handle Doff Doff PPE Correctly (Avoid Contamination) Handle->Doff Dispose Dispose of PPE in Hazardous Waste Doff->Dispose

Caption: A workflow diagram illustrating the process of hazard assessment, PPE selection, and operational protocols for handling this compound.

Disposal of Contaminated PPE and Chemical Waste

Proper disposal is a critical final step in the safe handling of this compound and associated materials.

  • Contaminated PPE: All disposable PPE, including gloves and aprons, that has come into contact with this compound should be considered hazardous waste and disposed of in a clearly labeled, sealed container.[2]

  • Chemical Waste: Unused or waste this compound must be disposed of as hazardous waste.[2][3] Due to its flammability and potential for peroxide formation, it should never be poured down the drain.[2][6] Small amounts of fresh ether may be evaporated in a chemical fume hood.[6] However, for larger quantities or if peroxide formation is suspected, a licensed chemical disposal service must be contacted.[2][6]

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately remove all contaminated clothing and rinse the affected skin with plenty of water for at least 15 minutes.[2] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen.[2] Seek medical attention.

  • Spill: In case of a small spill, and if it is safe to do so, contain the spill with an inert absorbent material and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's emergency response team.

By adhering to these guidelines, researchers can confidently and safely utilize this compound in their work, ensuring both personal safety and the integrity of their research.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vinyl isopropyl ether
Reactant of Route 2
Reactant of Route 2
Vinyl isopropyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.